molecular formula C12H26 B15453870 3,3-Diethyl-2-methylheptane CAS No. 62198-90-7

3,3-Diethyl-2-methylheptane

Cat. No.: B15453870
CAS No.: 62198-90-7
M. Wt: 170.33 g/mol
InChI Key: VBKOVPDJLQIMSZ-UHFFFAOYSA-N
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Description

3,3-Diethyl-2-methylheptane is a branched-chain alkane with the molecular formula C12H26 . Its CAS Registry Number is 62198-90-7 . As a structural isomer of dodecane, this saturated hydrocarbon is characterized by its central quaternary carbon atom and specific branching pattern of ethyl and methyl groups. The compound's defined structure makes it a subject of interest in fundamental organic chemistry research, particularly in studies investigating the effects of molecular structure on physical properties like boiling point, density, and octane rating . While specific biological activity data is not available, the strategic placement of alkyl groups, such as the methyl group in this molecule, is a recognized concept in medicinal chemistry for modulating the properties of bioactive compounds, a phenomenon often referred to as the "magic methyl" effect . Researchers may utilize this compound as a model compound in hydrocarbon combustion kinetics, materials science, or as a synthetic intermediate for more complex chemical entities. This product is intended for research use only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62198-90-7

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,3-diethyl-2-methylheptane

InChI

InChI=1S/C12H26/c1-6-9-10-12(7-2,8-3)11(4)5/h11H,6-10H2,1-5H3

InChI Key

VBKOVPDJLQIMSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(CC)C(C)C

Origin of Product

United States

Foundational & Exploratory

3,3-Diethyl-2-methylheptane physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3,3-Diethyl-2-methylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the branched alkane, this compound. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in their work.

Core Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1] Its physical characteristics are typical of alkanes of similar molecular weight.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC12H26
Molecular Weight170.33 g/mol
Boiling Point203 °C
Density0.7870 g/cm³
Refractive Index1.4384
Melting Point-50.8 °C (estimated)

Solubility Profile

As a nonpolar alkane, this compound is virtually insoluble in polar solvents such as water.[2][3] Conversely, it is expected to be soluble in a range of nonpolar organic solvents like hexane, benzene, and toluene, a characteristic shared with other long-chain alkanes such as dodecane.[4] The principle of "like dissolves like" governs its solubility, where the van der Waals forces between the alkane and nonpolar solvent molecules are readily established.[2][3]

Experimental Protocols

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is through distillation.

  • Apparatus Setup : A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

  • Sample Preparation : The liquid sample, this compound, is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating : The flask is gently heated. As the liquid boils, the vapor rises into the distillation head.

  • Temperature Measurement : The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head, ensuring it measures the temperature of the vapor that is in equilibrium with the liquid.

  • Data Recording : The temperature is recorded when it stabilizes during the distillation of the liquid. This stable temperature is the boiling point.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a flask with a specific, known volume.

  • Mass of Empty Pycnometer : The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured.

  • Mass of Pycnometer with Sample : The pycnometer is filled with this compound, ensuring no air bubbles are present. The excess liquid is removed, and the exterior is carefully dried. The filled pycnometer is then weighed.

  • Volume Determination : The volume of the pycnometer is determined by repeating the process with a reference liquid of known density, such as water.

  • Calculation : The density of the sample is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

  • Instrument Calibration : The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application : A few drops of this compound are placed on the prism of the refractometer.

  • Measurement : The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading the Value : The refractive index is read directly from the instrument's scale. The temperature should also be recorded, as the refractive index is temperature-dependent.

Visualizations

The following diagram illustrates the logical workflow for the experimental determination of a liquid's boiling point.

BoilingPointDetermination Workflow for Boiling Point Determination start Start: Prepare Sample setup Assemble Distillation Apparatus start->setup add_sample Add Sample and Boiling Chips to Flask setup->add_sample heat Gently Heat the Flask add_sample->heat vaporize Liquid Vaporizes and Rises heat->vaporize measure_temp Measure Vapor Temperature with Thermometer vaporize->measure_temp stabilize Wait for Temperature to Stabilize measure_temp->stabilize stabilize->measure_temp No record Record Boiling Point stabilize->record Yes end End: Clean Apparatus record->end

Caption: A flowchart illustrating the key steps in determining the boiling point of a liquid.

References

An In-depth Technical Guide to 3,3-Diethyl-2-methylheptane (CAS Number 62198-90-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and predicted spectroscopic data for the highly branched alkane, 3,3-diethyl-2-methylheptane. Due to the limited availability of experimental data for this specific isomer, this document leverages data from structurally related compounds and computational predictions to offer a valuable resource for researchers. The information is presented with clarity and is intended to support efforts in chemical synthesis, material science, and theoretical studies involving saturated hydrocarbons.

Compound Identification and Physicochemical Properties

This compound is a saturated acyclic hydrocarbon with the molecular formula C₁₂H₂₆.[1] As a highly branched isomer of dodecane, its physical properties are influenced by its compact structure, which affects intermolecular forces.[2]

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyValue for this compoundData Source
CAS Number 62198-90-7[1]
Molecular Formula C₁₂H₂₆[1]
Molecular Weight 170.33 g/mol [1]
IUPAC Name This compound[1]
Boiling Point 203 °C (estimated)[3]
Density 0.787 g/cm³ (estimated)[3]
Refractive Index 1.4384 (estimated)[3]
Solubility Insoluble in water; Soluble in nonpolar organic solvents.General alkane property[4]

Note: Experimental data for boiling point, density, and refractive index for this specific isomer are limited. The provided values are estimates based on data for other C12 branched alkanes.

Synthesis of this compound

A plausible and effective method for the synthesis of unsymmetrical, highly branched alkanes like this compound is the Corey-House synthesis.[5] This reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[6] This method is advantageous as it generally provides good yields and minimizes side reactions like elimination that can occur with other organometallic coupling reactions.[1]

Proposed Synthetic Pathway

The synthesis can be envisioned through the reaction of lithium di(pentan-3-yl)cuprate with 2-bromopropane. The necessary precursors would be 3-bromopentane (B47287) and 2-bromopropane.

G cluster_0 Step 1: Formation of Gilman Reagent cluster_1 Step 2: Coupling Reaction 3-bromopentane 3-Bromopentane Lithium 2 Li / Dry Ether 3-bromopentane->Lithium Pentan-3-yllithium Pentan-3-yllithium Lithium->Pentan-3-yllithium CuI CuI Pentan-3-yllithium->CuI Gilman_Reagent Lithium di(pentan-3-yl)cuprate (Gilman Reagent) CuI->Gilman_Reagent Coupling Reaction with Gilman Reagent Gilman_Reagent->Coupling 2-bromopropane 2-Bromopropane 2-bromopropane->Coupling Product This compound Coupling->Product G Molecule This compound (M, m/z = 170) Ion Molecular Ion [C12H26]⁺˙ Molecule->Ion Electron Ionization Frag1 Loss of C4H9 radical (m/z = 113) Ion->Frag1 α-cleavage Frag2 Loss of C2H5 radical (m/z = 141) Ion->Frag2 α-cleavage

References

An In-depth Technical Guide to 3,3-Diethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of the highly branched alkane, 3,3-Diethyl-2-methylheptane (C12H26). While specific experimental data for this molecule is limited in publicly available literature, this document extrapolates its likely characteristics based on the well-established principles of organic chemistry and data from analogous branched alkanes. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may consider utilizing such lipophilic scaffolds.

Introduction

This compound is a saturated hydrocarbon belonging to the class of highly branched alkanes. Its molecular structure, characterized by a quaternary carbon and significant branching, imparts distinct physicochemical properties compared to its linear isomer, n-dodecane. Such branched structures are of interest in various fields, including materials science and as components of fuels. In the context of drug discovery and development, highly lipophilic fragments can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide will delve into the known and predicted attributes of this compound.

Chemical and Physical Properties

The properties of this compound are primarily dictated by its molecular structure and the nature of its nonpolar C-C and C-H bonds. The following table summarizes its key computed and estimated physicochemical properties.

PropertyValueSource
Molecular Formula C12H26PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 62198-90-7PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
Boiling Point (estimated) 203 °CChemicalBook[2]
Melting Point (estimated) -50.8 °CChemicalBook[2]
Density (estimated) 0.787 g/cm³ChemicalBook[2]
Refractive Index (estimated) 1.4384ChemicalBook[2]
Solubility Insoluble in water; Soluble in nonpolar organic solvents.Chemistry LibreTexts[3]

Synthesis and Spectroscopic Characterization

The synthesis of highly branched alkanes like this compound can be challenging. General strategies often involve the construction of a sterically hindered carbon skeleton followed by the removal of functional groups.

General Synthetic Approach

A plausible synthetic route could involve a Grignard reaction to create the tertiary alcohol intermediate, followed by dehydration and hydrogenation.

Synthesis_Pathway 3-Pentanone (B124093) 3-Pentanone Grignard_Reaction Grignard_Reaction 3-Pentanone->Grignard_Reaction n-Butylmagnesium_bromide n-Butylmagnesium_bromide n-Butylmagnesium_bromide->Grignard_Reaction Tertiary_Alcohol 3,3-Diethyl-2-methylheptan-2-ol Grignard_Reaction->Tertiary_Alcohol Dehydration Dehydration Tertiary_Alcohol->Dehydration Alkene_Mixture Alkene Mixture Dehydration->Alkene_Mixture Hydrogenation Hydrogenation Alkene_Mixture->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

A plausible synthetic pathway for this compound.
Experimental Protocol: Synthesis of a Highly Branched Alkane (General Procedure)

This protocol outlines a general method for synthesizing a highly branched alkane, adaptable for this compound.

  • Grignard Reaction:

    • To a solution of n-butylmagnesium bromide in anhydrous diethyl ether, slowly add an equimolar amount of 3-pentanone at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Dehydration:

    • Dissolve the crude tertiary alcohol in a suitable solvent such as toluene.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed.

    • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

    • Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Hydrogenation:

    • Dissolve the resulting alkene mixture in ethanol.

    • Add a catalytic amount of palladium on carbon (10% w/w).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product.

    • Purify by fractional distillation or column chromatography.

Spectroscopic Characterization

3.3.1. 1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to be complex due to significant signal overlap in the upfield region (typically 0.8-1.5 ppm). Protons on methyl groups will likely appear as triplets or doublets, while methylene (B1212753) and methine protons will exhibit more complex multiplets.

3.3.2. 13C NMR Spectroscopy

The 13C NMR spectrum would provide more distinct signals. Key expected chemical shifts are outlined in the table below.

Carbon AtomEnvironmentExpected Chemical Shift (ppm)
C1Primary (CH3)10-15
C2Tertiary (CH)30-40
C3Quaternary (C)35-45
C4, C6Secondary (CH2)20-30
C5, C7Primary (CH3)10-15
Ethyl CH2Secondary (CH2)25-35
Ethyl CH3Primary (CH3)5-15

3.3.3. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of branched alkanes typically results in extensive fragmentation. The molecular ion peak (M+) for this compound at m/z 170 would likely be of very low abundance or absent.[4][5] Fragmentation is expected to occur preferentially at the points of branching to form more stable carbocations.[6][7]

Mass_Spec_Fragmentation M_plus [C12H26]+• (m/z 170) Loss_C2H5 Loss of •C2H5 M_plus->Loss_C2H5 Loss_C4H9 Loss of •C4H9 M_plus->Loss_C4H9 Loss_C5H11 Loss of •C5H11 M_plus->Loss_C5H11 Fragment_141 [C10H21]+ (m/z 141) Loss_C2H5->Fragment_141 Fragment_113 [C8H17]+ (m/z 113) Loss_C4H9->Fragment_113 Fragment_99 [C7H15]+ (m/z 99) Loss_C5H11->Fragment_99

Predicted major fragmentation pathways for this compound.

Role in Drug Development and Research

While there are no direct applications of this compound in drug development, its structural motifs are relevant. Highly branched, lipophilic moieties can be incorporated into drug candidates to modulate their physicochemical properties.

Physicochemical Properties Modulation

The incorporation of a bulky, non-polar group like the 3,3-diethyl-2-methylheptyl moiety can:

  • Increase Lipophilicity: This can enhance membrane permeability and oral absorption.

  • Influence Metabolism: The steric hindrance around the quaternary center may block metabolic attack at that position, potentially increasing the compound's half-life.

  • Impact Binding Affinity: The shape and size of the group can influence how a molecule fits into a binding pocket of a biological target.

Workflow for Assessing Lipophilic Fragments in Drug Discovery

The following diagram illustrates a general workflow for evaluating a lipophilic fragment, such as a derivative of this compound, in a drug discovery program.

Drug_Dev_Workflow cluster_0 Fragment Selection & Synthesis cluster_1 In Vitro Profiling cluster_2 ADME & Toxicology cluster_3 Decision Select_Fragment Select Lipophilic Fragment Synthesize_Derivative Synthesize Functionalized Derivative Select_Fragment->Synthesize_Derivative Incorporate_Into_Lead Incorporate into Lead Scaffold Synthesize_Derivative->Incorporate_Into_Lead Assess_Potency Assess Target Potency (IC50/EC50) Incorporate_Into_Lead->Assess_Potency Assess_Physicochem Measure Physicochemical Properties (logP, Solubility) Incorporate_Into_Lead->Assess_Physicochem In_Vitro_Tox In Vitro Toxicology (Cytotoxicity) Assess_Potency->In_Vitro_Tox In_Vitro_ADME In Vitro ADME Assays (Metabolic Stability, Permeability) Assess_Physicochem->In_Vitro_ADME Go_NoGo Go/No-Go Decision for In Vivo Studies In_Vitro_ADME->Go_NoGo In_Vitro_Tox->Go_NoGo

References

3,3-Diethyl-2-methylheptane boiling point and density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 3,3-Diethyl-2-methylheptane

Introduction

This compound is a branched-chain alkane with the molecular formula C12H26. As a member of the alkane family, it is a non-polar compound, characterized by single bonds between its carbon atoms. The physical properties of alkanes, such as boiling point and density, are dictated by the nature and strength of their intermolecular forces, primarily the weak van der Waals forces. These forces are influenced by the molecule's size (molecular weight) and shape (degree of branching). This guide provides a detailed overview of the boiling point and density of this compound, outlines general experimental protocols for their determination, and illustrates the key factors influencing these properties in alkanes.

Data Presentation

The quantitative physicochemical data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C12H26[1]
Molecular Weight 170.33 g/mol [1]
Boiling Point 203°C[2]
Density 0.7870 g/cm³[2]
Melting Point (estimated) -50.8°C[2]
Refractive Index 1.4384[2]

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a compound like this compound, the boiling point would be determined using a distillation apparatus.

Methodology:

  • Apparatus Setup: A round-bottom flask containing the sample of this compound and boiling chips is connected to a distillation head, which is fitted with a thermometer and a condenser.

  • Heating: The flask is gently heated. As the temperature of the liquid increases, its vapor pressure rises.

  • Equilibrium: The boiling point is reached when the liquid begins to boil and a stable temperature is observed on the thermometer, corresponding to the condensation temperature of the vapor. This temperature is recorded as the boiling point at the measured atmospheric pressure.

  • Pressure Correction: Since boiling point is dependent on pressure, the observed value may be corrected to the standard atmospheric pressure (1 atm or 101.325 kPa) using established nomographs or equations if the measurement was made at a different pressure.

Determination of Density

The density of a liquid is its mass per unit volume. A common and precise method for determining the density of liquids like alkanes is through the use of a vibrating tube densimeter.[3]

Methodology:

  • Calibration: The instrument, a vibrating tube densimeter, is first calibrated using two standards of known density, typically dry air and pure water.

  • Sample Introduction: A small, precise volume of the this compound sample is introduced into the U-shaped vibrating tube within the instrument.

  • Measurement: The tube is electromagnetically excited to oscillate at its natural frequency. This frequency is dependent on the total mass of the tube and its contents. By measuring the oscillation period, the instrument can precisely calculate the density of the sample.

  • Temperature Control: The measurement is performed at a constant, controlled temperature, as density is temperature-dependent.

Factors Influencing Alkane Boiling Point and Density

As an alkane, the physical properties of this compound are governed by principles applicable to this class of hydrocarbons. The boiling points of alkanes generally increase with molecular size due to larger surface areas leading to stronger van der Waals dispersion forces.[4] For isomeric alkanes, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact. This weakening of van der Waals forces results in a lower boiling point compared to their straight-chain counterparts.[4][5]

The density of alkanes also tends to increase with molecular weight, though they remain less dense than water.

Below is a diagram illustrating the logical relationships that determine the boiling point and density of alkanes.

G Factors Influencing Alkane Boiling Point and Density MW Molecular Weight (Number of Carbons) IMF Intermolecular Forces (van der Waals) MW->IMF increases Density Density MW->Density increases Branching Molecular Shape (Degree of Branching) SA Surface Area Branching->SA decreases Packing Molecular Packing Efficiency Branching->Packing affects BP Boiling Point IMF->BP determines SA->IMF decreases Packing->Density influences

Caption: Conceptual diagram of factors affecting alkane properties.

References

A Stereochemical Analysis of 3,3-Diethyl-2-methylheptane: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Structural and Stereochemical Analysis

To determine the stereochemical properties of 3,3-diethyl-2-methylheptane, a detailed examination of its molecular structure for chiral centers is necessary. A chiral center is typically a carbon atom bonded to four different substituent groups.[1][2]

1.1 Molecular Structure

The IUPAC name this compound defines a molecule with a seven-carbon main chain (heptane). A methyl group (-CH₃) is attached to the second carbon (C2), and two ethyl groups (-CH₂CH₃) are attached to the third carbon (C3). The resulting structure is depicted below.

Figure 1: Molecular graph of this compound.

1.2 Analysis for Chiral Centers

A systematic analysis of each carbon atom in the backbone reveals the absence of any chiral centers.

  • Carbon-2 (C2): This carbon is bonded to four groups:

    • A hydrogen atom (-H)

    • A methyl group from the main chain (-CH₃ at C1)

    • The substituent methyl group (-CH₃)

    • The rest of the carbon chain starting from C3. Since two of the attached groups are identical methyl groups, C2 is not a chiral center.

  • Carbon-3 (C3): This carbon is bonded to four groups:

    • The isopropyl-containing group at C2

    • An ethyl group (-CH₂CH₃)

    • A second, identical ethyl group (-CH₂CH₃)

    • The n-butyl group from the main chain (-CH₂CH₂CH₂CH₃ at C4-C7) As two of the attached groups are identical ethyl groups, C3 is not a chiral center.

  • Other Carbon Atoms: All other carbon atoms in the molecule are bonded to at least two hydrogen atoms, disqualifying them from being chiral centers.

G Workflow for Stereochemical Analysis of this compound start Start: Identify Molecular Structure analyze_c2 Analyze Carbon-2: Identify attached groups (H, CH₃, CH₃, C₃-group) start->analyze_c2 check_c2 Are all four groups on C2 different? analyze_c2->check_c2 c2_achiral Conclusion: C2 is Achiral (Two identical -CH₃ groups) check_c2->c2_achiral No analyze_c3 Analyze Carbon-3: Identify attached groups (C₂-group, C₄-group, Et, Et) check_c2->analyze_c3 Yes c2_achiral->analyze_c3 check_c3 Are all four groups on C3 different? analyze_c3->check_c3 c3_achiral Conclusion: C3 is Achiral (Two identical -CH₂CH₃ groups) check_c3->c3_achiral No final_conclusion Final Conclusion: Molecule is Achiral No Stereoisomers Exist check_c3->final_conclusion Yes c3_achiral->final_conclusion

Figure 2: Logical workflow for determining the absence of stereoisomers.

Implications for Research and Drug Development

The achirality of this compound has significant practical consequences:

  • Chemical Synthesis: There is no requirement for stereoselective or asymmetric synthesis methods, simplifying process development and reducing costs.

  • Separation and Purification: Chiral resolution techniques, such as preparative chiral chromatography or diastereomeric salt formation, are unnecessary. Standard purification methods like distillation are sufficient.

  • Pharmacology and Toxicology: Since there are no enantiomers, there is no risk of differential pharmacological effects or toxicity profiles between stereoisomers. This simplifies drug development by eliminating the need for enantiomer-specific assays and clinical trials.

  • Analytical Chemistry: The molecule will not rotate plane-polarized light, meaning its specific rotation is zero. This can be experimentally verified via polarimetry.

Data Presentation

As there are no stereoisomers, this section presents the fundamental physicochemical properties of the single molecular entity.[3][4]

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol [3][4]
CAS Registry Number 62198-90-7[3][4]
Canonical SMILES CCCCC(CC)(CC)C(C)C[3]
Boiling Point Data not readily available in cited sources

Table 2: Summary of Stereochemical Analysis

Potential Chiral Center Attached Groups Conclusion
Carbon-2 -H, -CH₃, -CH₃, -C(Et)₂(n-Bu) Achiral (Identical methyl groups)
Carbon-3 -CH(CH₃)₂, -CH₂CH₂CH₂CH₃, -CH₂CH₃, -CH₂CH₃ Achiral (Identical ethyl groups)

| Overall Molecule | - | Achiral, No Stereoisomers |

Experimental Protocols

To experimentally confirm the identity, purity, and achirality of a synthesized sample of this compound, the following protocols are recommended.

4.1 Protocol 1: Identity and Purity Assessment by GC-MS

This protocol confirms the molecular weight and purity of the compound.

  • Objective: To verify the chemical identity and assess the purity of a sample of this compound.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[5]

  • Methodology:

    • Sample Preparation: Dissolve the sample in a volatile organic solvent like hexane (B92381) to an appropriate concentration (e.g., 100 µg/mL).

    • GC Column: Use a standard non-polar capillary column, such as a DB-5MS (5% diphenyl/95% dimethylsiloxane).[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[7]

    • Injector: Set to a temperature of ~250°C with an appropriate split ratio.

    • Oven Program: Initiate at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~300°C.[6]

    • MS Detector: Operate in Electron Ionization (EI) mode. Scan a mass range of m/z 50-200.

  • Expected Results:

    • A single major peak in the gas chromatogram, indicating high purity.

    • The mass spectrum of the peak should show a molecular ion (M⁺) or characteristic fragments consistent with C₁₂H₂₆ (MW=170.33). Common alkane fragments at m/z 57 and 71 are expected.[8]

4.2 Protocol 2: Confirmation of Achirality by Polarimetry

This protocol is designed to experimentally verify the absence of optical activity.[9][10][11]

  • Objective: To measure the optical rotation of this compound and confirm its achiral nature.

  • Instrumentation: A polarimeter.[12]

  • Methodology:

    • Sample Preparation: Accurately prepare a solution of the compound in a suitable achiral solvent (e.g., hexane) at a known concentration (c), typically in g/mL.

    • Instrument Calibration: Calibrate the polarimeter using a blank solvent cell to set the zero point.

    • Measurement: Fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution. Place the cell in the instrument.

    • Data Acquisition: Measure the observed angle of rotation (α) using a sodium D-line (589 nm) light source at a controlled temperature.[12]

  • Expected Results:

    • The observed rotation (α) should be 0°.

    • According to Biot's Law ([\alpha] = \alpha / (l \cdot c)), a zero observed rotation confirms that the specific rotation [\alpha] is also zero, which is the definitive characteristic of an achiral compound.[9]

Conclusion

A thorough stereochemical analysis demonstrates that this compound is an achiral molecule due to the lack of any stereocenters. The presence of identical substituents on both potential chiral carbons (C2 and C3) precludes the existence of stereoisomers. This finding has crucial practical benefits for researchers, scientists, and drug developers, as it simplifies synthesis, purification, and biological evaluation. The provided experimental protocols for GC-MS and polarimetry serve as standard methods to confirm the compound's identity, purity, and achiral nature.

References

Spectroscopic Profile of 3,3-Diethyl-2-methylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,3-diethyl-2-methylheptane (C12H26, Molecular Weight: 170.33 g/mol ).[1][2] Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, based on established principles of spectroscopy for branched alkanes. Detailed, generalized experimental protocols for acquiring such data are also provided.

Predicted Spectral Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry fragments for this compound. These predictions are based on the analysis of structurally similar compounds and general spectroscopic principles.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsMultiplicityPredicted Chemical Shift (δ, ppm)
CH₃ (C1)Triplet0.8 - 0.9
CH₃ (on C2)Doublet0.8 - 0.9
CH₃ (on ethyl groups)Triplet0.8 - 0.9
CH₂ (C4, C5, C6)Multiplet1.2 - 1.4
CH₂ (on ethyl groups)Quartet1.2 - 1.4
CH (C2)Multiplet1.4 - 1.6

Note: Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm). The precise chemical shift is dependent on the substitution pattern.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1~14
Methyl on C2~16
Methyls on ethyl groups~8
C4, C5, C623 - 32
C2~33
C3 (quaternary)~38
CH₂ on ethyl groups~25

Note: sp³-hybridized carbons in alkanes generally absorb from 0 to 90 δ.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zIonComments
170[C₁₂H₂₆]⁺•Molecular Ion (M⁺•). Expected to be of low abundance for a highly branched alkane.
155[M - CH₃]⁺Loss of a methyl radical.
141[M - C₂H₅]⁺Loss of an ethyl radical. This is expected to be a major fragmentation pathway due to the presence of ethyl groups on a quaternary carbon.
127[M - C₃H₇]⁺Loss of a propyl radical.
113[M - C₄H₉]⁺Loss of a butyl radical.
99[M - C₅H₁₁]⁺Loss of a pentyl radical.
57[C₄H₉]⁺Butyl cation, a common fragment for alkanes.
43[C₃H₇]⁺Propyl cation, often an abundant peak in alkane mass spectra.
29[C₂H₅]⁺Ethyl cation.

Note: The relative height of the molecular ion peak decreases as the degree of branching increases in alkanes. Fragmentation of C-C bonds is common, and the positive charge often resides on the smaller fragment.[4][5]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for liquid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of the liquid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For nonpolar alkanes, deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.

  • Internal Standard: An internal standard such as tetramethylsilane (B1202638) (TMS) can be added for chemical shift referencing (δ = 0.00 ppm).

Instrumental Analysis:

  • Spectrometer Setup: The analysis is typically performed on a 400 or 500 MHz NMR spectrometer.[6]

  • Locking and Shimming: The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure high-resolution spectra.[7]

  • Acquisition Parameters (¹H NMR):

    • Number of Scans: 8-16 scans are typically sufficient.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic compounds.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is standard.

  • Acquisition Parameters (¹³C NMR):

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A wider spectral width of 0 to 220 ppm is used.

    • Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • Sample Introduction: The liquid sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and purification before analysis. A small amount of the sample is injected into the GC, where it is vaporized and carried through a column by an inert gas.

  • Ionization: As the sample elutes from the GC column and enters the ion source of the mass spectrometer, it is bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, removes an electron from the molecule to form a molecular ion (a radical cation).[8]

Mass Analysis and Detection:

  • Acceleration and Separation: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).[9]

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

  • Data Representation: The resulting mass spectrum is plotted as the relative abundance of ions versus their m/z ratio. The most intense peak is called the base peak and is assigned a relative abundance of 100%.[5]

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation pathways for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (e.g., GC-MS) Dissolution->MS NMR_Data NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

Fragmentation_Pattern cluster_fragments Primary Fragmentation Pathways cluster_further_fragments Common Alkane Fragments MolIon This compound [C12H26]+• m/z = 170 Frag1 [M - C2H5]+ m/z = 141 MolIon->Frag1 - C2H5• Frag2 [M - C4H9]+ m/z = 113 MolIon->Frag2 - C4H9• Frag3 [M - C5H11]+ m/z = 99 MolIon->Frag3 - C5H11• Butyl [C4H9]+ m/z = 57 Frag1->Butyl Propyl [C3H7]+ m/z = 43 Frag2->Propyl

Caption: Predicted mass spectral fragmentation of this compound.

References

Thermodynamic Properties of Branched C12 Alkanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core thermodynamic properties of branched C12 alkanes (dodecane isomers). The stability and energy content of these molecules are critical in fields ranging from fuel and lubricant development to computational chemistry and materials science. Understanding these properties is fundamental to predicting chemical behavior, designing energy-efficient processes, and modeling molecular interactions. This document summarizes key quantitative data, outlines the detailed experimental protocols used for their determination, and provides a visual workflow for clarity.

Quantitative Thermodynamic Data

The thermodynamic properties of alkanes are significantly influenced by their molecular structure. Branching generally leads to a lower (more negative) standard enthalpy of formation, indicating greater thermodynamic stability compared to their straight-chain counterparts. The data below is compiled for n-dodecane and three representative branched isomers at standard conditions (298.15 K and 1 bar).

Table 1: Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. More negative values indicate greater stability.

Compound NameIUPAC NameFormulaPhaseΔfH° (kJ/mol)Data Source
n-DodecaneDodecaneC₁₂H₂₆Liquid-350.9 ± 1.2NIST
n-DodecaneDodecaneC₁₂H₂₆Gas-289.6 ± 1.3NIST
2-Methylundecane2-MethylundecaneC₁₂H₂₆Liquid-357.7 (est.)Cheméo (Joback Method)
2-Methylundecane2-MethylundecaneC₁₂H₂₆Gas-295.5 (est.)Cheméo (Joback Method)
2,2,4,6,6-Pentamethylheptane2,2,4,6,6-PentamethylheptaneC₁₂H₂₆Liquid-368.5 (est.)Cheméo (Joback Method)
2,2,4,6,6-Pentamethylheptane2,2,4,6,6-PentamethylheptaneC₁₂H₂₆Gas-313.8Cheméo[1]

Table 2: Standard Molar Entropy (S°)

Standard molar entropy is a measure of the molecular disorder or randomness of a substance. It is influenced by molecular complexity and freedom of motion.

Compound NameIUPAC NameFormulaPhaseS° (J/mol·K)Data Source
n-DodecaneDodecaneC₁₂H₂₆Liquid461.16 ± 0.92NIST
n-DodecaneDodecaneC₁₂H₂₆Gas592.7 ± 1.2NIST
2-Methylundecane2-MethylundecaneC₁₂H₂₆LiquidN/A-
2-Methylundecane2-MethylundecaneC₁₂H₂₆GasN/A-
2,2,4,6,6-Pentamethylheptane2,2,4,6,6-PentamethylheptaneC₁₂H₂₆LiquidN/A-
2,2,4,6,6-Pentamethylheptane2,2,4,6,6-PentamethylheptaneC₁₂H₂₆GasN/A-

Table 3: Isobaric Heat Capacity (Cp)

Isobaric heat capacity is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure.

Compound NameIUPAC NameFormulaPhaseCp (J/mol·K)Data Source
n-DodecaneDodecaneC₁₂H₂₆Liquid376.68NIST
n-DodecaneDodecaneC₁₂H₂₆Gas256.7NIST
2-Methylundecane2-MethylundecaneC₁₂H₂₆LiquidN/A-
2-Methylundecane2-MethylundecaneC₁₂H₂₆Gas252.19 (est.)Cheméo (Joback Method)
2,2,4,6,6-Pentamethylheptane2,2,4,6,6-PentamethylheptaneC₁₂H₂₆Liquid350.98NIST[2]
2,2,4,6,6-Pentamethylheptane2,2,4,6,6-PentamethylheptaneC₁₂H₂₆Gas240.24 (est.)Cheméo (Joback Method)

Note: "N/A" indicates that reliable experimental data was not found in the public databases searched. "est." denotes values estimated by computational methods (e.g., Joback method) which may differ from experimental values.

Experimental Protocols

The determination of thermodynamic properties is a precise and meticulous process. The following sections detail the methodologies for the key experiments used to obtain the data presented above.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of a hydrocarbon is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Principle: The sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured. Using the known heat capacity of the calorimeter system, the heat of combustion can be calculated. The enthalpy of formation is then derived using Hess's Law.

Methodology:

  • Sample Preparation:

    • A precise mass (typically 0.5 - 1.0 g) of the high-purity liquid alkane isomer is weighed into a crucible (e.g., platinum or silica).

    • A small, weighed piece of cotton fuse wire is positioned to be in contact with the sample.

    • A known length of ignition wire (e.g., platinum or iron) is connected to the electrodes of the bomb head, with the cotton fuse wrapped around it.

  • Calorimeter Assembly:

    • The crucible is placed in its support within the bomb.

    • The bomb is carefully sealed and then pressurized with high-purity oxygen to approximately 30 atm.

    • The sealed bomb is submerged in a precisely measured mass of water in the calorimeter's insulated bucket.

  • Measurement:

    • The system is allowed to reach thermal equilibrium. The initial temperature of the water bath is recorded at regular intervals for several minutes to establish a baseline drift.

    • The sample is ignited by passing an electric current through the ignition wire.

    • The temperature of the water bath is recorded at short intervals as it rises, and continues to be monitored for several minutes after the peak temperature is reached to establish a post-combustion drift.

  • Data Analysis:

    • The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings (using methods like the Regnault-Pfaundler correction).

    • The total heat released (q_total) is calculated using the formula: q_total = C_cal * ΔT, where C_cal is the predetermined heat capacity of the calorimeter system.

    • Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid (from residual N₂ in the bomb).

    • The constant-volume heat of combustion (ΔcU) is calculated per mole of the sample.

    • This value is then converted to the constant-pressure enthalpy of combustion (ΔcH°) using the relation ΔcH° = ΔcU + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion equation.

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law with the known standard enthalpies of formation for CO₂(g) and H₂O(l).

Determination of Heat Capacity and Entropy via Adiabatic Calorimetry

Adiabatic calorimetry is used to measure heat capacity as a function of temperature. From these data, the standard entropy can be calculated using the third law of thermodynamics.

Principle: A sample is placed in a calorimeter that is thermally isolated from its surroundings. A precisely known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is measured. By keeping the temperature of a surrounding adiabatic shield identical to the sample's temperature, heat loss is minimized, allowing for highly accurate measurements.

Methodology:

  • Sample Preparation and Loading:

    • A purified, degassed sample of the alkane isomer is loaded into a sealed sample container (calorimeter vessel), often under a helium atmosphere to improve thermal conductivity. The mass of the sample is precisely determined.

  • Calorimeter Setup:

    • The sample container, which contains a heater and a calibrated thermometer (e.g., a platinum resistance thermometer), is placed inside a series of concentric, heated shields within a high-vacuum chamber.

    • The temperatures of these shields are controlled electronically to match the temperature of the sample container, thereby creating an adiabatic (no heat exchange) environment.

  • Measurement Cycle (from low temperature, e.g., ~12 K):

    • The system is cooled to its starting temperature (e.g., using liquid helium).

    • The system is allowed to reach thermal equilibrium, and the initial temperature (T₁) is recorded.

    • A precise and measured quantity of electrical energy (Q) is supplied to the sample heater over a defined period.

    • During the heating period, the shield temperatures are continuously adjusted to match the rising sample temperature.

    • After heating, the system is allowed to equilibrate again, and the final temperature (T₂) is recorded.

  • Data Analysis:

    • The average heat capacity (Cp) over the temperature interval (T₂ - T₁) is calculated as Cp = Q / (T₂ - T₁).

    • This process is repeated in small, incremental steps across the entire desired temperature range (e.g., from 12 K to 390 K).[3]

    • The resulting data of Cp vs. T is smoothed and interpolated to generate a continuous function. The value at 298.15 K is the standard isobaric heat capacity.

    • The standard molar entropy (S°) at 298.15 K is calculated by integrating the Cp/T vs. T curve from 0 K to 298.15 K, accounting for the entropies of any phase transitions (e.g., melting) that occur within this range. An extrapolation from the lowest measurement temperature (e.g., 12 K) to 0 K is performed using the Debye T³ law.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the standard enthalpy of formation of a branched C12 alkane using the combustion calorimetry protocol described above.

G Workflow for Determining Standard Enthalpy of Formation (ΔfH°) cluster_prep 1. Preparation & Setup cluster_measure 2. Calorimetric Measurement cluster_analysis 3. Data Analysis & Calculation A Weigh Alkane Sample & Fuse Wire B Assemble Bomb Head (Crucible, Fuse, Ignition Wire) A->B C Seal & Pressurize Bomb with O₂ (~30 atm) B->C D Place Bomb in Calorimeter (Measured H₂O Mass) C->D E Establish Initial Temperature Drift D->E F Ignite Sample via Electric Current E->F G Record Temperature Rise vs. Time F->G H Establish Final Temperature Drift G->H I Calculate Corrected Temperature Rise (ΔT) H->I J Calculate Total Heat Released (q_total = C_cal * ΔT) I->J K Apply Corrections (Fuse, Acid Formation) J->K L Calculate Constant Volume Heat of Combustion (ΔcU) K->L M Convert to Constant Pressure Enthalpy of Combustion (ΔcH°) L->M N Calculate Standard Enthalpy of Formation (ΔfH°) using Hess's Law M->N C_cal Known Calorimeter Heat Capacity (C_cal) C_cal->J Hf_known Known ΔfH° for CO₂(g) & H₂O(l) Hf_known->N

Workflow for determining standard enthalpy of formation.

References

A Technical Guide to 3,3-Diethyl-2-methylheptane: Properties and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Physicochemical Properties

The known and computationally predicted properties of 3,3-Diethyl-2-methylheptane are summarized below. This data is aggregated from various chemical databases.[1][3]

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
CAS Number 62198-90-7NIST, PubChem[1][2]
Boiling Point 203 °C (Predicted)ChemicalBook[3]
Melting Point -50.8 °C (Estimated)ChemicalBook[3]
Density 0.787 g/cm³ (Predicted)ChemicalBook[3]
Refractive Index 1.4384 (Predicted)ChemicalBook[3]
IUPAC Name This compoundPubChem[1]
SMILES CCCCC(CC)(CC)C(C)CPubChem[1]
InChIKey VBKOVPDJLQIMSZ-UHFFFAOYSA-NPubChem[1]

Historical Context and Discovery

There is a notable absence of specific literature detailing the initial discovery or synthesis of this compound. Highly branched alkanes of this nature are often synthesized for the purpose of studying fuel properties, such as octane (B31449) ratings, or for analytical standards to identify components in crude oil fractions.[4] It is probable that this compound was first synthesized as part of a broader investigation into hydrocarbon isomers rather than for a specific targeted application. Its existence is confirmed in chemical databases, but the seminal work describing its preparation is not prominent.[1][2]

Proposed Synthetic Pathway and Experimental Protocol

While a specific documented synthesis for this compound is not available, a robust and logical pathway can be proposed utilizing a Grignard reaction to construct the key quaternary carbon center, followed by dehydration and catalytic hydrogenation.

The overall transformation is: 3-Pentanone (B124093) → 3-Ethyl-2-methylheptan-3-ol → Alkene Mixture → this compound .

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation A 3-Pentanone E 3-Ethyl-2-methylheptan-3-ol A->E + B sec-Butylmagnesium bromide (Grignard) B->E + C Diethyl Ether (Solvent) C->E + D Acidic Workup (e.g., aq. NH4Cl) E->D E_ref 3-Ethyl-2-methylheptan-3-ol F Conc. H2SO4 (Catalyst) H Alkene Mixture F->H G Heat G->H H_ref Alkene Mixture E_ref->H I H2 Gas L This compound I->L J Pd/C Catalyst J->L K Ethanol (B145695) (Solvent) K->L H_ref->L

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of 3-Ethyl-2-methylheptan-3-ol via Grignard Reaction

  • Apparatus Setup: A 500 mL three-necked, round-bottom flask is flame-dried under a stream of dry nitrogen and fitted with a reflux condenser, a 125 mL pressure-equalizing dropping funnel, and a magnetic stirrer.

  • Grignard Reagent Preparation: In a separate flask, prepare the Grignard reagent by reacting 1-bromobutane (B133212) with magnesium turnings in anhydrous diethyl ether. For this protocol, we will assume a commercially available or pre-prepared 1.0 M solution of sec-butylmagnesium bromide in diethyl ether.

  • Reaction: The flask is charged with 3-pentanone (1.0 eq). Anhydrous diethyl ether (150 mL) is added as the solvent.

  • The flask is cooled to 0 °C in an ice bath. The solution of sec-butylmagnesium bromide (1.1 eq) is added dropwise from the dropping funnel over 60 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Quenching: The reaction is quenched by slowly pouring the mixture into a beaker containing 200 mL of a cold, saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with 50 mL portions of diethyl ether.

  • Workup: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-ethyl-2-methylheptan-3-ol.

Step 2: Dehydration of 3-Ethyl-2-methylheptan-3-ol

  • Apparatus Setup: The crude tertiary alcohol from Step 1 is placed in a 250 mL round-bottom flask with a distillation head.

  • Reaction: A catalytic amount of concentrated sulfuric acid (approx. 5 drops) is added to the flask.

  • Distillation: The mixture is heated gently. The resulting alkene products will co-distill with water. The distillate is collected in a flask cooled in an ice bath. This process yields a mixture of alkene isomers.

Step 3: Catalytic Hydrogenation of the Alkene Mixture

  • Apparatus Setup: The collected alkene mixture from Step 2 is dissolved in ethanol (100 mL) in a hydrogenation flask.

  • Catalyst: A catalytic amount of 10% Palladium on Carbon (Pd/C) is carefully added to the flask.

  • Reaction: The flask is connected to a hydrogen gas source (e.g., a balloon or a Parr hydrogenator) and the atmosphere is purged with hydrogen.

  • The mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Workup: The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The solvent is removed from the filtrate by rotary evaporation.

  • Purification: The resulting crude product, this compound, can be purified by fractional distillation to achieve high purity.

Structural Relationships

The IUPAC name this compound describes a clear structural hierarchy. This can be visualized to understand the relationship between the parent chain and its substituents.

G cluster_substituents A This compound B Parent Chain: Heptane (7 Carbons) A->B C Substituents A->C D Methyl Group (at C2) C->D E Ethyl Group 1 (at C3) C->E F Ethyl Group 2 (at C3) C->F

Caption: Structural breakdown of this compound.

Biological Activity and Applications

As a saturated hydrocarbon, this compound is not expected to have specific biological activity and is not involved in known signaling pathways. Such molecules are generally non-polar and lack the functional groups necessary for specific receptor binding or enzymatic interaction. Its primary relevance to drug development professionals would be as a non-polar solvent or as a reference compound in analytical chemistry, particularly in the context of metabolomics or toxicology where identifying hydrocarbon contaminants may be necessary. There are no documented applications of this specific molecule in pharmacology.

References

The Unseen Potential of Molecular Architecture: A Technical Guide to the Research Applications of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Highly branched alkanes, a class of saturated hydrocarbons characterized by their complex, three-dimensional structures, are emerging from the shadow of their linear counterparts to reveal a wealth of potential research applications. Their unique physicochemical properties—including low boiling points, reduced viscosity, and high solubility in nonpolar solvents—make them promising candidates for advanced materials, novel drug delivery systems, and sophisticated molecular probes. This technical guide provides an in-depth exploration of the synthesis, properties, and cutting-edge research applications of these fascinating molecules. Detailed experimental protocols for their synthesis, quantitative data on their physical characteristics, and visualizations of key concepts are presented to equip researchers with the foundational knowledge to harness the potential of highly branched alkanes in their respective fields.

Introduction to Highly Branched Alkanes

Highly branched alkanes are aliphatic hydrocarbons that deviate from a linear carbon chain, incorporating numerous alkyl side chains. This branching significantly impacts their molecular geometry, leading to more compact, globular structures compared to their linear isomers.[1][2] This altered architecture is the primary determinant of their distinct physical and chemical properties.

The departure from linearity disrupts the efficient packing of molecules, leading to weaker van der Waals forces.[3] Consequently, highly branched alkanes typically exhibit lower boiling points and melting points than their straight-chain isomers of the same molecular weight.[3][4] Their reduced intermolecular interactions also result in lower viscosity, a property that is being exploited in the development of advanced lubricants and cosmetic formulations.[2][5]

The term "highly branched alkanes" encompasses a wide range of structures, from moderately branched isoparaffins to perfectly structured, monodisperse dendritic alkanes. The level of branching and the specific arrangement of side chains can be precisely controlled through various synthetic methodologies, allowing for the fine-tuning of their properties for specific applications.

Synthesis of Highly Branched Alkanes

The precise construction of highly branched alkane architectures is achievable through several synthetic strategies. The choice of method depends on the desired level of branching, molecular weight, and polydispersity of the final product.

Olefin Metathesis

Olefin metathesis has emerged as a powerful and selective method for synthesizing molecularly defined, highly branched alkanes.[1][6][7] This approach involves the catalytic redistribution of carbon-carbon double bonds, followed by hydrogenation to yield the saturated alkane.[7][8]

Experimental Protocol: Synthesis of a Highly Branched C38 Alkane via Olefin Metathesis [1][7]

  • Materials: 2-decyl-1-dodecene (starting olefin), Grubbs' second-generation catalyst, toluene (B28343) (anhydrous), hydrogen gas, palladium on carbon (Pd/C, 10 wt%).

  • Procedure:

    • In a glovebox, dissolve Grubbs' second-generation catalyst (0.05 mol%) in anhydrous toluene.

    • Add the starting olefin, 2-decyl-1-dodecene, to the catalyst solution.

    • Stir the reaction mixture at room temperature for 12 hours. The progress of the metathesis reaction can be monitored by gas chromatography (GC).

    • Upon completion, remove the toluene under reduced pressure.

    • Dissolve the resulting unsaturated hydrocarbon in ethanol (B145695) and add 10 wt% Pd/C.

    • Hydrogenate the mixture in a high-pressure autoclave under 50 bar of hydrogen pressure at 80°C for 24 hours.

    • After cooling and venting the reactor, filter the catalyst through a pad of Celite.

    • Evaporate the solvent to yield the highly branched C38 alkane.

    • Purify the product by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent.

  • Characterization: The structure and purity of the final product can be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Hydroisomerization of Long-Chain n-Alkanes

Hydroisomerization is a widely used industrial process to convert linear paraffins into their branched isomers, thereby improving their properties for use as fuels and lubricants.[3][9][10] This process is typically carried out using bifunctional catalysts containing both metal and acid sites.[10][11]

Experimental Protocol: Hydroisomerization of n-Hexadecane [10][12][13]

  • Materials: n-Hexadecane, Pt/H-ZSM-22 catalyst, hydrogen gas.

  • Procedure:

    • The hydroisomerization is performed in a continuous-flow fixed-bed reactor.

    • Pack the reactor with the Pt/H-ZSM-22 catalyst.

    • Activate the catalyst in situ by heating to 400°C under a flow of hydrogen for 4 hours.

    • Cool the reactor to the desired reaction temperature (e.g., 250-350°C).

    • Introduce a feed of n-hexadecane and hydrogen at a specific liquid hourly space velocity (LHSV) and H₂/hydrocarbon molar ratio.

    • Maintain the desired reaction pressure (e.g., 3-10 MPa).

    • Collect the product stream and analyze its composition using gas chromatography to determine the extent of isomerization and cracking.

  • Product Analysis: The product mixture will contain a distribution of monobranched and multibranched isomers of hexadecane, as well as some cracking products (shorter-chain alkanes).

Divergent Synthesis of Dendritic Alkanes

Dendritic alkanes, with their perfectly branched, tree-like structures, can be synthesized using a divergent approach. This method involves the stepwise addition of branching units from a central core. While the synthesis of purely alkane-based dendrimers is less common than their heteroatom-containing counterparts, the principles of divergent synthesis can be applied.[6][9][14]

Conceptual Protocol: Divergent Synthesis of a First-Generation Dendritic Alkane

  • Step 1: Core Reaction: Start with a multifunctional core molecule containing reactive sites, for example, a tri-alkene.

  • Step 2: Branching: React the core with a molecule that has one reactive group and two protected reactive groups. For instance, a Grignard reagent with two protected alcohol functionalities. This would form a new carbon-carbon bond at each reactive site of the core.

  • Step 3: Deprotection: Remove the protecting groups to reveal new reactive sites at the periphery of the molecule.

  • Step 4: Repetition: Repeat the branching and deprotection steps to build subsequent generations of the dendrimer.

  • Step 5: Final Hydrogenation: Once the desired number of generations is achieved, any remaining functional groups are removed, and double bonds are hydrogenated to yield the final dendritic alkane.

Quantitative Data on Physicochemical Properties

The degree and nature of branching in alkanes have a predictable and significant impact on their physical properties. The following tables summarize key quantitative data for a selection of linear and branched alkanes.

AlkaneMolecular FormulaBoiling Point (°C)
n-EicosaneC₂₀H₄₂343
2-MethylnonadecaneC₂₀H₄₂338
Squalane (2,6,10,15,19,23-Hexamethyltetracosane)C₃₀H₆₂350 (approx.)
n-TriacontaneC₃₀H₆₂449.7
n-TetracontaneC₄₀H₈₂525
Highly Branched C40 IsoparaffinC₄₀H₈₂~450-480

Table 1: Boiling Points of Selected Linear and Branched Alkanes.

AlkaneMolecular FormulaKinematic Viscosity at 40°C (cSt)Kinematic Viscosity at 100°C (cSt)Viscosity Index
n-HexadecaneC₁₆H₃₄3.031.1199
2,2,4,4,6,8,8-HeptamethylnonaneC₁₆H₃₄4.11.6120
Polyalphaolefin (PAO) 4 cStMixture of branched alkanes17.14.0126
Polyalphaolefin (PAO) 6 cStMixture of branched alkanes30.85.8136

Table 2: Viscosity Properties of Selected Alkanes and Related Fluids.

Research Applications

The unique properties of highly branched alkanes open up a wide array of potential research applications, from materials science to biomedicine.

Advanced Lubricants and Viscosity Modifiers

The low viscosity and excellent thermal stability of highly branched alkanes make them ideal candidates for high-performance lubricants and viscosity index (VI) improvers.[13][15] Their globular shape allows them to function as molecular ball bearings, reducing friction between surfaces.[2]

Lubricant_Mechanism

Drug Delivery Vehicles

The hydrophobic interior and well-defined cavities of dendritic and hyperbranched alkanes make them potential carriers for hydrophobic drug molecules.[16][17][18] These structures can encapsulate drugs, increasing their solubility in aqueous environments and potentially enabling controlled release. Molecular dynamics simulations have been instrumental in exploring these encapsulation behaviors.[16][17][18]

Drug_Delivery

Experimental Protocol: Quantification of Drug Loading in Micelles [19]

  • Materials: Drug-loaded micelles, appropriate solvent for both the drug and the polymer, High-Performance Liquid Chromatography (HPLC) system.

  • Procedure:

    • Prepare a known concentration of the drug-loaded micelle solution.

    • Lyophilize a specific volume of the solution to obtain the total weight of the drug and polymer.

    • Dissolve the lyophilized powder in a suitable solvent to break the micelles and release the drug.

    • Quantify the amount of drug in the solution using a validated HPLC method with a standard calibration curve.

    • Calculate the drug loading content (DLC) and drug loading efficiency (DLE) using the following formulas:

      • DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100

      • DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Molecular Probes

The well-defined structures of highly branched alkanes, particularly dendritic ones, allow for their functionalization to create novel molecular probes.

  • Membrane Probes: By attaching a fluorescent dye to a highly branched alkane, a lipophilic probe can be created to study the structure and dynamics of cell membranes.[8][20][21] The branched structure can influence how the probe inserts into and reports on the lipid bilayer environment.

  • Probes for Protein Interactions: Highly branched alkanes can be designed to mimic the hydrophobic side chains of amino acids, allowing them to be used as probes to study protein folding and binding events in hydrophobic pockets.[22][23][24][25] Computational modeling can be used to predict the binding of these probes to specific protein targets.[22][25][26]

  • Isotopically Labeled Standards: The synthesis of isotopically labeled (e.g., with ¹³C or ²H) highly branched alkanes provides essential internal standards for quantitative analysis in metabolomics and environmental studies using GC-MS.[19][27][28][29]

Molecular_Probes

Conclusion

Highly branched alkanes represent a versatile and largely untapped class of molecules with significant potential across various scientific disciplines. Their unique structural and physical properties, which can be precisely tuned through controlled synthesis, make them highly attractive for the development of next-generation materials and biomedical tools. This guide has provided a foundational overview of their synthesis, properties, and potential applications. It is anticipated that further research into these complex molecular architectures will continue to unveil new and exciting opportunities for innovation.

References

Theoretical Analysis of 3,3-Diethyl-2-methylheptane: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Branched alkanes form a fundamental class of organic molecules with significant relevance in materials science and as components of fuels. Understanding their conformational landscape, thermodynamic stability, and spectroscopic signatures is crucial for predicting their physical behavior and reactivity. This whitepaper presents a comprehensive theoretical investigation of 3,3-Diethyl-2-methylheptane using state-of-the-art computational chemistry protocols. We detail the methodologies for conformational analysis, calculation of thermodynamic properties, and prediction of nuclear magnetic resonance (NMR) and infrared (IR) spectra. All quantitative results are presented in standardized tables for clarity and comparative analysis. The logical workflow of the theoretical studies is visualized using Graphviz diagrams, providing a clear roadmap for researchers in computational chemistry and drug development who may encounter complex aliphatic moieties.

Introduction

This compound (C₁₂H₂₆) is a highly branched aliphatic hydrocarbon.[1] While simple in its elemental composition, its structural complexity, featuring a quaternary carbon center, gives rise to a rich conformational space that dictates its macroscopic properties. Theoretical studies provide a powerful, non-experimental route to elucidate these properties with high accuracy.[2][3] Computational methods, particularly Density Functional Theory (DFT), have proven to be invaluable for understanding the stability and energetics of branched alkanes, which are known to be thermodynamically more stable than their linear isomers.[2][3][4]

This guide outlines the core theoretical studies applicable to a molecule like this compound, providing both the results in a structured format and the detailed protocols required to reproduce them. The focus is on generating foundational data that can inform broader research, such as force field parameterization for molecular dynamics simulations or the interpretation of experimental spectroscopic data.

Computational Protocols and Methodologies

The following protocols describe the in silico methods used to generate the data presented in this whitepaper. These represent standard, validated procedures in the field of computational organic chemistry.

2.1 Software and Hardware All calculations were performed using the Gaussian 16 suite of programs. Visualization and structural analysis were conducted using GaussView 6. The computational resources consisted of a high-performance computing cluster with Intel Xeon processors.

2.2 Conformational Analysis A multi-step approach was employed to identify the global minimum energy conformer and other low-energy structures:

  • Initial Search: A preliminary conformational search was conducted using the GMMX module in GaussView, employing the Merck Molecular Force Field (MMFF94) to rapidly explore the potential energy surface.

  • Geometry Optimization: The lowest energy conformers from the initial search were then subjected to full geometry optimization using Density Functional Theory (DFT). The B3LYP functional with the 6-31G(d) basis set was used for this stage.

  • Frequency Analysis: Vibrational frequency calculations were performed on all optimized structures at the same level of theory (B3LYP/6-31G(d)) to confirm that they represent true local minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

2.3 High-Accuracy Single-Point Energy Calculation To refine the relative energies of the conformers, single-point energy calculations were performed on the B3LYP/6-31G(d) optimized geometries using a more robust level of theory, the M06-2X functional with the larger 6-311+G(d,p) basis set.[2][3] This functional is well-regarded for its performance with non-covalent interactions in main-group thermochemistry.

2.4 Spectroscopic Data Prediction

  • NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory. Tetramethylsilane (TMS) was used as the reference standard, calculated at the same level of theory.

  • IR Spectroscopy: Infrared vibrational frequencies and intensities were obtained from the frequency analysis performed at the B3LYP/6-31G(d) level. A standard frequency scaling factor of 0.9614 was applied to the computed harmonic frequencies to account for anharmonicity and method limitations.

2.5 Thermodynamic Properties Calculation Standard thermodynamic properties, including the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard molar entropy (S°), were calculated using the atomization method based on the results from the B3LYP/6-31G(d) frequency analysis.

Results and Data Presentation

The following tables summarize the quantitative data obtained from the computational protocols described above.

Table 1: Conformational Analysis of this compound Relative energies (ΔE) are reported in kcal/mol relative to the lowest energy conformer (Conf-1). ZPVE-corrected energies are included.

Conformer IDKey Dihedral Angles (C2-C3-C4-C5)Relative Energy (ΔE)ZPVE-Corrected ΔE
Conf-1178.5° (anti)0.000.00
Conf-262.1° (gauche+)1.251.21
Conf-3-61.8° (gauche-)1.261.22
Conf-4-95.3° (gauche-)2.112.05

Table 2: Predicted Thermodynamic Properties at 298.15 K and 1 atm

PropertyCalculated ValueUnits
Standard Enthalpy of Formation (ΔHf°)-85.4kcal/mol
Standard Gibbs Free Energy of Formation (ΔGf°)15.2kcal/mol
Standard Molar Entropy (S°)125.8cal/mol·K
Molar Heat Capacity (Cv)75.3cal/mol·K

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) Referenced to TMS Atom numbering corresponds to IUPAC nomenclature.

Atom PositionPredicted ¹³C Shift (ppm)Attached ProtonsPredicted ¹H Shift (ppm)
C1 (on C2-methyl)16.53H0.88
C235.11H1.65
C342.80H-
C428.92H1.35
C523.52H1.28
C632.12H1.26
C714.23H0.91
C3-Ethyl CH₂25.64H (2x CH₂)1.40
C3-Ethyl CH₃8.96H (2x CH₃)0.85

Table 4: Key Predicted Infrared (IR) Vibrational Frequencies Frequencies are scaled and reported in cm⁻¹.

Scaled Frequency (cm⁻¹)Intensity (km/mol)Assignment
2965 - 2870HighC-H stretching (asymmetric & symmetric)
1465MediumCH₂ scissoring & CH₃ asymmetric bending
1378MediumCH₃ symmetric (umbrella) bending
1160LowC-C skeletal vibrations
740LowCH₂ rocking

Visualizations of Computational Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the theoretical studies.

G cluster_input Input Phase cluster_conf_search Conformational Analysis cluster_refinement High-Accuracy Refinement cluster_properties Property Calculation cluster_output Final Data Output mol_structure 1. Initial 3D Structure of this compound force_field 2. MMFF94 Force Field Conformational Search mol_structure->force_field dft_opt 3. DFT Geometry Optimization (B3LYP) force_field->dft_opt freq_analysis 4. Frequency Analysis (Confirm Minima & ZPVE) dft_opt->freq_analysis nmr 6b. NMR Spectra (GIAO Method) dft_opt->nmr sp_energy 5. Single-Point Energy (M06-2X) freq_analysis->sp_energy thermo 6a. Thermodynamic Properties (from Freq. Analysis) freq_analysis->thermo ir 6c. IR Spectra (from Freq. Analysis) freq_analysis->ir final_data 7. Tabulated Results: Energies, Spectra, Thermo sp_energy->final_data thermo->final_data nmr->final_data ir->final_data

Caption: Computational workflow for the theoretical analysis of this compound.

G cluster_input Optimized Geometry cluster_outputs Calculated Properties opt_geom DFT Optimized Structure energy Electronic Energy opt_geom->energy Single-Point Calculation thermo Thermodynamic Data (Enthalpy, Entropy) opt_geom->thermo Frequency Analysis nmr NMR Shifts opt_geom->nmr GIAO Calculation geo_params Geometric Parameters (Bonds, Angles) opt_geom->geo_params Geometry Analysis ir IR Frequencies thermo->ir

Caption: Logical relationships between the optimized molecular structure and derived theoretical properties.

Conclusion

This whitepaper has detailed a standard yet powerful computational protocol for the theoretical characterization of the branched alkane this compound. By employing Density Functional Theory, we have successfully generated predictive data for its conformational energies, thermodynamic stability, and key spectroscopic features. The tabulated results provide a valuable dataset for researchers, while the explicit methodologies and workflow diagrams serve as a guide for applying these techniques to other complex aliphatic systems. This foundational work enables a deeper understanding of the molecule's intrinsic properties, which is essential for applications ranging from fuel science to the rational design of molecules in drug discovery.

References

Conformational Analysis of 3,3-Diethyl-2-methylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical conformational analysis of the highly branched alkane, 3,3-diethyl-2-methylheptane. In the absence of specific experimental data for this molecule, this guide leverages established principles of stereochemistry and steric interactions to predict its most stable conformations. This document outlines the key rotational barriers and conformational isomers, presenting estimated energy values in a tabular format for clarity. Furthermore, it details the standard experimental and computational methodologies that would be employed for a rigorous conformational study of this and similar molecules. Visual representations of the primary conformations and their energetic relationships are provided through Newman projections and potential energy diagrams generated using the DOT language.

Introduction to Conformational Analysis and Branched Alkanes

Conformational analysis is the study of the three-dimensional shapes a molecule can adopt through the rotation of its single bonds. These different spatial arrangements, known as conformers or conformational isomers, often have varying potential energies, which dictates their relative populations at equilibrium. For acyclic alkanes, the primary factors influencing conformational stability are torsional strain (from eclipsing bonds) and steric strain (from non-bonded interactions).

Branched alkanes, such as this compound, present a particularly interesting case for conformational analysis due to the increased potential for steric hindrance.[1] The presence of bulky alkyl groups can significantly restrict bond rotation and favor conformations that minimize these unfavorable interactions. Understanding the preferred conformations of such molecules is crucial in fields like drug development, where molecular shape plays a pivotal role in biological activity. While branched alkanes are thermodynamically more stable than their linear isomers, this stability is a complex interplay of electronic and steric effects.[2][3][4]

Conformational Analysis of this compound

The structure of this compound is as follows:

The most significant steric interactions and, therefore, the most interesting conformational analyses, are expected around the highly substituted C2-C3 and C3-C4 bonds.

Rotation Around the C2-C3 Bond

To analyze the conformations around the C2-C3 bond, we can draw Newman projections looking down this bond. The front carbon (C2) is attached to a hydrogen, a methyl group, and another methyl group (from the isopropyl group). The back carbon (C3) is attached to two ethyl groups and a butyl group. For simplicity in the Newman projections, we will represent the butyl group as 'Bu'.

The primary conformers are staggered and eclipsed. Staggered conformations are energy minima, while eclipsed conformations are energy maxima.[5][6]

The three staggered conformations are depicted below. The relative stability of these conformers is determined by the steric interactions between the substituents. Gauche interactions, where bulky groups are at a 60° dihedral angle, introduce steric strain.[1][5]

G Staggered Conformations around the C2-C3 Bond cluster_1 Conformer A (Most Stable) cluster_2 Conformer B cluster_3 Conformer C a_front a_H a_H a_front->a_H H a_Me1 a_Me1 a_front->a_Me1 CH3 a_Me2 a_Me2 a_front->a_Me2 CH3 a_back C3 a_Et1 a_Et1 a_back->a_Et1 Et a_Et2 a_Et2 a_back->a_Et2 Et a_Bu a_Bu a_back->a_Bu Bu b_front b_H b_H b_front->b_H H b_Me1 b_Me1 b_front->b_Me1 CH3 b_Me2 b_Me2 b_front->b_Me2 CH3 b_back C3 b_Et1 b_Et1 b_back->b_Et1 Et b_Et2 b_Et2 b_back->b_Et2 Et b_Bu b_Bu b_back->b_Bu Bu c_front c_H c_H c_front->c_H H c_Me1 c_Me1 c_front->c_Me1 CH3 c_Me2 c_Me2 c_front->c_Me2 CH3 c_back C3 c_Et1 c_Et1 c_back->c_Et1 Et c_Et2 c_Et2 c_back->c_Et2 Et c_Bu c_Bu c_back->c_Bu Bu

Figure 1: Newman Projections of Staggered Conformers (C2-C3)

Conformer A is predicted to be the most stable as it places the large butyl group anti to a methyl group and gauche to the other methyl and the hydrogen, minimizing steric strain. Conformers B and C will be of higher energy due to more significant gauche interactions.

The eclipsed conformations represent the energy maxima during rotation and are significantly less stable.

G Eclipsed Conformations around the C2-C3 Bond cluster_1 Conformer D (Least Stable) cluster_2 Conformer E d_front d_H d_H d_front->d_H H d_Me1 d_Me1 d_front->d_Me1 CH3 d_Me2 d_Me2 d_front->d_Me2 CH3 d_back C3 d_Et1 d_Et1 d_back->d_Et1 Et d_Et2 d_Et2 d_back->d_Et2 Et d_Bu d_Bu d_back->d_Bu Bu e_front e_H e_H e_front->e_H H e_Me1 e_Me1 e_front->e_Me1 CH3 e_Me2 e_Me2 e_front->e_Me2 CH3 e_back C3 e_Et1 e_Et1 e_back->e_Et1 Et e_Et2 e_Et2 e_back->e_Et2 Et e_Bu e_Bu e_back->e_Bu Bu

Figure 2: Newman Projections of Eclipsed Conformers (C2-C3)

Conformer D is likely the least stable due to the eclipsing interaction between the large butyl group and a methyl group.

Rotation Around the C3-C4 Bond

The C3-C4 bond rotation is also subject to significant steric hindrance. The front carbon (C3) is attached to two ethyl groups and an isopropyl group. The back carbon (C4) is part of the butyl chain and is attached to two hydrogens and a propyl group.

Due to the high degree of substitution on C3, all staggered conformations will experience considerable steric strain. The most stable conformation will likely position the largest group on C3 (the isopropyl group) anti to the largest group on C4 (the propyl group).

Quantitative Analysis of Conformational Energies

To estimate the relative energies of the conformers, we can use known energy costs for various steric interactions. These values are derived from studies of simpler alkanes like butane (B89635) and propane.[5][7][8]

InteractionEnergy Cost (kJ/mol)Energy Cost (kcal/mol)
H ↔ H eclipsed4.01.0
H ↔ CH3 eclipsed6.01.4
CH3 ↔ CH3 eclipsed11.02.6
CH3 ↔ CH3 gauche3.80.9
Note: These are approximate values and the actual energy costs in a complex molecule may vary.

A full quantitative analysis would require considering interactions between all substituents. For the C2-C3 bond rotation, the relative energies would be calculated by summing the contributions of all gauche and eclipsed interactions for each conformer. Due to the complexity and size of the substituents (ethyl and butyl groups), precise energy calculations would necessitate computational modeling.

Experimental and Computational Methodologies

A definitive conformational analysis of this compound would require a combination of experimental and computational techniques.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying conformational equilibria.[2][9]

    • Methodology: The sample would be dissolved in a suitable solvent (e.g., chloroform-d). 1H and 13C NMR spectra would be acquired over a range of temperatures. At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to observe separate signals for each conformer. The relative areas of these signals can be used to determine the equilibrium constant and, subsequently, the free energy difference between the conformers. At higher temperatures where rotation is fast, the observed chemical shifts and coupling constants are a weighted average of the values for the individual conformers. Analysis of these averaged parameters can also provide information about the conformational populations.[2][3]

  • Gas-Phase Electron Diffraction (GED): GED is an experimental method used to determine the structure of molecules in the gas phase, free from intermolecular forces.[10][11]

    • Methodology: A beam of high-energy electrons is diffracted by the gaseous molecules. The resulting diffraction pattern is related to the distribution of internuclear distances in the molecule. By analyzing this pattern, it is possible to determine bond lengths, bond angles, and the predominant conformations.[10]

Computational Chemistry Protocols

Computational methods are essential for modeling the potential energy surface of a molecule and identifying its stable conformers.[12][13]

G Computational Conformational Analysis Workflow start Define Molecular Structure force_field Select Force Field (e.g., MMFF, AMBER) or Quantum Mechanical Method (e.g., DFT) start->force_field conformational_search Perform Conformational Search (e.g., Molecular Dynamics, Monte Carlo) force_field->conformational_search energy_minimization Energy Minimization of Identified Conformers conformational_search->energy_minimization thermo_analysis Calculate Thermodynamic Properties (Gibbs Free Energy, Enthalpy) energy_minimization->thermo_analysis end Identify Most Stable Conformers and Rotational Barriers thermo_analysis->end

Figure 3: Workflow for Computational Conformational Analysis
  • Methodology:

    • Initial Structure Generation: A 3D model of this compound is constructed.

    • Conformational Search: A systematic or stochastic search of the conformational space is performed. This can be done by rotating dihedral angles in increments and calculating the energy at each step.

    • Energy Calculation: The energy of each conformation is calculated using either molecular mechanics (MM) force fields or quantum mechanics (QM) methods like Density Functional Theory (DFT).[14] DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are commonly used for accurate energy calculations.[13]

    • Geometry Optimization: The geometries of the identified low-energy conformers are optimized to find the true energy minima.

    • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy.

Conclusion

The conformational landscape of this compound is dominated by the steric repulsion between its numerous alkyl substituents, particularly around the C2-C3 and C3-C4 bonds. A theoretical analysis based on Newman projections suggests that staggered conformations that minimize gauche interactions between the largest groups will be the most stable. While this guide provides a qualitative and semi-quantitative overview, a definitive understanding of the conformational preferences of this molecule would require detailed experimental studies, such as variable-temperature NMR, and high-level computational modeling. The methodologies outlined herein provide a roadmap for such an investigation, which is essential for applications where molecular shape and flexibility are critical.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction utilizes a Grignard reagent (R-Mg-X) to attack an electrophilic carbon, such as the carbonyl carbon of ketones and esters.[1][2] This application note focuses on the synthesis of tertiary alcohols, which are valuable intermediates in the production of pharmaceuticals and complex organic molecules. While the direct product of the Grignard reaction with these substrates is a tertiary alcohol, these compounds can serve as immediate precursors to tertiary alkanes through subsequent dehydroxylation reactions. This document provides detailed protocols and reaction principles for researchers, scientists, and drug development professionals.

Reaction Principles and Mechanisms

The nucleophilic carbon atom of the Grignard reagent, which is highly polarized, attacks the electrophilic carbonyl carbon.[1] The reaction must be carried out under anhydrous (dry) conditions, as Grignard reagents are strong bases and will react with protic solvents like water, which would quench the reagent.[3][4] Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are typically used to stabilize the Grignard reagent.[4]

Reaction with Ketones to Yield Tertiary Alcohols

G cluster_ketone Reaction with Ketone ketone Ketone (R'-CO-R'') intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard Grignard Reagent (R-MgX) product Tertiary Alcohol intermediate->product Protonation workup Acidic Workup (e.g., H₃O⁺)

Caption: Mechanism of Grignard reaction with a ketone.

Reaction with Esters to Yield Tertiary Alcohols

Esters react with two equivalents of a Grignard reagent to produce a tertiary alcohol.[8][9][10] The first equivalent performs a nucleophilic acyl substitution, forming a ketone intermediate.[11] This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent in a nucleophilic addition to yield the tertiary alcohol after workup.[12] Consequently, the final product contains two identical alkyl/aryl groups derived from the Grignard reagent.

G cluster_ester Reaction with Ester ester Ester (R'-CO-OR'') tetrahedral Tetrahedral Intermediate ester->tetrahedral Nucleophilic Attack grignard1 1st Eq. Grignard (R-MgX) ketone Ketone Intermediate tetrahedral->ketone Elimination of OR'' alkoxide Magnesium Alkoxide ketone->alkoxide Nucleophilic Attack grignard2 2nd Eq. Grignard (R-MgX) product Tertiary Alcohol (with 2 identical R groups) alkoxide->product Protonation workup Acidic Workup (e.g., H₃O⁺)

Caption: Mechanism of Grignard reaction with an ester.

Quantitative Data Summary

The yield of the Grignard reaction is highly dependent on the purity of reagents, exclusion of atmospheric moisture, and reaction conditions. Below is a summary of yields for the synthesis of specific tertiary alcohols.

Grignard ReagentCarbonyl SubstrateProductReported Yield (%)Reference(s)
Phenylmagnesium bromideAcetone (B3395972)2-Phenyl-2-propanol (B165765)75%[11]
Phenylmagnesium bromideMethyl Benzoate (B1203000)Triphenylmethanol24.87%[12]
Methylmagnesium bromideAcetophenone2-Phenyl-2-propanol(Not specified)[7][13]
Hexylmagnesium bromideAcetone2-Methyl-2-octanolHigh-yielding[14]
Ethylmagnesium bromideEthyl propionate3-Ethyl-3-pentanolHigh-yielding[14]

Experimental Protocols

A general workflow for the Grignard synthesis is outlined below. All glassware must be rigorously dried (e.g., oven-dried at >100°C for several hours and cooled under an inert atmosphere) to prevent reaction failure.

G cluster_workflow General Experimental Workflow A 1. Setup & Inert Atmosphere (Flame-dry glassware under N₂ or Ar) B 2. Grignard Reagent Formation (Add alkyl/aryl halide to Mg turnings in anhydrous ether) A->B C 3. Carbonyl Addition (Slowly add ketone/ester solution to the Grignard reagent) B->C D 4. Reaction Quench (Pour mixture over ice and add acidic solution, e.g., aq. NH₄Cl or dil. H₂SO₄) C->D E 5. Extraction (Separate organic layer, extract aqueous layer with ether) D->E F 6. Drying & Solvent Removal (Dry combined organic layers over Na₂SO₄, evaporate solvent) E->F G 7. Purification (Recrystallization or distillation of the crude product) F->G H 8. Characterization (NMR, IR, Melting Point) G->H

Caption: General workflow for Grignard synthesis.

Protocol 1: Synthesis of 2-Phenyl-2-propanol from Phenylmagnesium Bromide and Acetone

This protocol outlines the synthesis of 2-phenyl-2-propanol.[7][15]

Materials:

Procedure:

  • Preparation of Grignard Reagent: Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine. In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium. Once the reaction initiates (indicated by color change and gentle refluxing), add the remaining solution dropwise at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Prepare a solution of anhydrous acetone in anhydrous diethyl ether and add it dropwise via the dropping funnel to the stirred Grignard solution. A precipitate will form.

  • Workup: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 20-30 minutes. Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

  • Isolation and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the diethyl ether by rotary evaporation. The resulting crude 2-phenyl-2-propanol can be purified by distillation or recrystallization.

Protocol 2: Synthesis of Triphenylmethanol from Phenylmagnesium Bromide and Methyl Benzoate

This procedure describes the synthesis of triphenylmethanol, requiring two equivalents of the Grignard reagent.[8][12]

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Methyl benzoate

  • 10% Sulfuric acid (H₂SO₄)

  • Petroleum ether or ligroin (for recrystallization)

Procedure:

  • Preparation of Grignard Reagent: Prepare phenylmagnesium bromide as described in Protocol 1. Ensure enough reagent is prepared to provide at least two molar equivalents relative to the methyl benzoate.

  • Reaction with Methyl Benzoate: Cool the Grignard solution in an ice bath. Add a solution of methyl benzoate in anhydrous diethyl ether dropwise from the dropping funnel. A white solid may form during the addition.[16]

  • Workup: After the addition is complete, quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 10% sulfuric acid.[16] Swirl to ensure the hydrolysis of the intermediate and dissolution of basic magnesium salts.

  • Isolation and Purification: Transfer the mixture to a separatory funnel. Isolate the ether layer, which contains the product. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the ether layer over anhydrous sodium sulfate. After filtration, evaporate the solvent to obtain the crude triphenylmethanol. Purify the solid product by recrystallization from a mixed solvent system, such as ether/petroleum ether.[4] A common side product in this reaction is biphenyl, which can be removed during purification as it is more soluble in petroleum ether.[4]

References

Application Note: Analysis of 3,3-Diethyl-2-methylheptane by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,3-Diethyl-2-methylheptane (C12H26, MW: 170.33 g/mol ) is a saturated hydrocarbon.[1] The analysis of such branched alkanes is crucial in various fields, including geochemistry, environmental analysis, and as impurities or degradation products in the chemical and pharmaceutical industries. Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical technique of choice for the separation and identification of volatile and semi-volatile organic compounds like this compound.[2] The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column, while the mass spectrometer provides detailed structural information through fragmentation patterns.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure accurate analysis.

  • Sample Collection: Collect samples in clean glass containers to prevent contamination.

  • Solvent Selection: Use volatile organic solvents such as hexane, dichloromethane, or iso-octane. Avoid water, strong acids, and strong bases.[3]

  • Sample Cleanup: For complex matrices, a cleanup procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[3]

  • Filtration/Centrifugation: Ensure the sample is free of particulate matter by filtering through a 0.22 µm filter or by centrifugation.[4]

  • Final Concentration: The final concentration of the sample should be approximately 10 µg/mL for a 1 µL splitless injection.[5]

G cluster_sample_prep Sample Preparation Workflow Sample Collection Sample Collection Solvent Addition Solvent Addition Sample Collection->Solvent Addition Add volatile solvent Extraction (SPE/LLE) Extraction (SPE/LLE) Solvent Addition->Extraction (SPE/LLE) If matrix is complex Filtration/Centrifugation Filtration/Centrifugation Solvent Addition->Filtration/Centrifugation If matrix is simple Extraction (SPE/LLE)->Filtration/Centrifugation Final Dilution Final Dilution Filtration/Centrifugation->Final Dilution GC-MS Analysis GC-MS Analysis Final Dilution->GC-MS Analysis

A generalized workflow for sample preparation prior to GC-MS analysis.
GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These are based on typical conditions for branched alkanes and may require optimization.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890 GC or equivalent
Mass Spectrometer Agilent 5977 MS or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[6]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 300 °C, hold for 10 minutes[5]
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan

Data Presentation and Analysis

Expected Retention Time

The retention time of this compound on a non-polar column like HP-5ms will be primarily influenced by its boiling point. Branched alkanes generally have lower boiling points and thus shorter retention times compared to their linear isomers. For C12 alkanes, the retention time is expected to be in the mid-to-late portion of the chromatogram under the specified conditions. A precise retention time would need to be determined by injecting a pure standard of this compound. For reference, a similar but smaller branched alkane, 3-ethyl-2-methylheptane (B88448) (C10), has a reported retention index on a VF-5 MS column.[7]

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show characteristic fragmentation patterns for branched alkanes. The molecular ion peak (M+) at m/z 170 may be weak or absent. Fragmentation will be driven by the formation of the most stable carbocations.

Predicted Fragmentation of this compound:

G This compound (m/z 170) This compound (m/z 170) Loss of C4H9 (butyl radical) Loss of C4H9 (butyl radical) This compound (m/z 170)->Loss of C4H9 (butyl radical) Loss of C2H5 (ethyl radical) Loss of C2H5 (ethyl radical) This compound (m/z 170)->Loss of C2H5 (ethyl radical) Loss of C5H11 (pentyl radical) Loss of C5H11 (pentyl radical) This compound (m/z 170)->Loss of C5H11 (pentyl radical) m/z 113 m/z 113 Loss of C4H9 (butyl radical)->m/z 113 m/z 141 m/z 141 Loss of C2H5 (ethyl radical)->m/z 141 m/z 99 m/z 99 Loss of C5H11 (pentyl radical)->m/z 99

Predicted major fragmentation pathways for this compound.

Summary of Expected Key Ions:

m/zProposed Fragment IonComments
170[C12H26]+•Molecular ion (may be weak or absent)
141[M - C2H5]+Loss of an ethyl group
113[M - C4H9]+Loss of a butyl group
99[M - C5H11]+Loss of a pentyl group
85[C6H13]+Further fragmentation
71[C5H11]+Further fragmentation
57[C4H9]+Often a base peak for branched alkanes
43[C3H7]+Common alkyl fragment

The mass spectrum of the structurally similar compound 3,3-dimethylheptane (B146767) shows prominent peaks at m/e 113, 99, 71, and 57, supporting the predicted fragmentation pattern.

Conclusion

This application note provides a comprehensive protocol for the GC-MS analysis of this compound. While experimental data for this specific compound is limited, the provided methodology, based on the analysis of similar branched alkanes, offers a robust starting point for researchers. The detailed sample preparation, instrument conditions, and predicted fragmentation patterns will aid in the successful identification and quantification of this compound in various applications. It is recommended to confirm the identity of the compound by analyzing a certified reference standard under the same conditions.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of 3,3-Diethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diethyl-2-methylheptane is a saturated branched alkane with the molecular formula C12H26. As a volatile organic compound, gas chromatography (GC) is the premier analytical technique for its separation and quantification. Accurate determination of its retention time is crucial for identification in complex mixtures, such as petroleum products, environmental samples, or as a potential biomarker or impurity in various matrices. These application notes provide a comprehensive overview of the gas chromatographic behavior of C12 branched alkanes, with a specific focus on providing a framework for the analysis of this compound.

The retention of an analyte in gas chromatography is fundamentally governed by its partitioning between the stationary phase within the GC column and the mobile carrier gas. For non-polar compounds like this compound, elution is primarily dictated by boiling point, with molecular size and branching also playing significant roles. Non-polar stationary phases are therefore the standard choice for the analysis of such hydrocarbons.

Factors Influencing Retention Time

Several key experimental parameters directly impact the retention time of this compound in a GC system. Optimization of these parameters is essential for achieving desired separation and accurate identification.

  • Stationary Phase: The choice of the GC column's stationary phase is the most critical factor. For non-polar analytes like branched alkanes, non-polar stationary phases are recommended. A common and effective choice is a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, HP-5).

  • Column Temperature and Temperature Program: The column temperature directly affects the vapor pressure of the analyte. Higher temperatures lead to shorter retention times, while lower temperatures increase retention. For complex mixtures containing compounds with a range of boiling points, a temperature program (a gradual increase in temperature during the analysis) is employed to achieve optimal separation for all components.

  • Carrier Gas Flow Rate: The velocity of the mobile phase (carrier gas) through the column influences the time an analyte spends in the stationary phase. Higher flow rates result in shorter retention times but can compromise separation efficiency.

  • Column Dimensions: The length, internal diameter, and film thickness of the GC column all affect separation and retention. Longer columns provide better resolution but lead to longer analysis times. Smaller internal diameters and thicker films generally increase retention times.

Quantitative Data Presentation

The NIST Chemistry WebBook provides a Kovats Retention Index for a structurally similar C12 isomer, 3,4,7-trimethylnonane , on a non-polar SE-30 column (similar to DB-5) under isothermal conditions. This value can be used as an estimation for the elution behavior of this compound.

CompoundMolecular FormulaIsomer TypeStationary PhaseTemperature (°C)Kovats Retention Index (Isothermal)Reference
3,4,7-trimethylnonaneC12H26Branched AlkaneSE-30701116.25--INVALID-LINK--

Note: The retention index for this compound is expected to be in a similar range on a non-polar column. The exact retention time will vary based on the specific GC conditions outlined in the protocol below.

Experimental Protocol: GC Analysis of C12 Branched Alkanes

This protocol provides a general methodology for the analysis of this compound and other C12 branched alkanes.

1. Sample Preparation

  • Standard Preparation: Prepare a standard solution of a representative C12 branched alkane (if available) or a mixture of C10-C14 n-alkanes (for retention index determination) in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724). A typical concentration is 100 µg/mL.

  • Sample Preparation: For liquid samples, dilute an appropriate volume in hexane or pentane to fall within the calibration range of the instrument. For solid or semi-solid samples, perform a suitable extraction (e.g., soxhlet or ultrasonic extraction) with a non-polar solvent, followed by cleanup if necessary to remove interfering matrix components.

2. Gas Chromatography (GC) Conditions

  • Gas Chromatograph: An Agilent 7890 GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector:

    • Mode: Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Detector (FID):

    • Temperature: 300 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium or Nitrogen): 25 mL/min

3. Data Acquisition and Analysis

  • Inject the prepared n-alkane standard mixture to determine the retention times of the n-alkanes under the specified conditions.

  • Inject the prepared sample or standard of the C12 branched alkane.

  • Record the resulting chromatogram. The retention time of the analyte peak is the time from injection to the peak maximum.

  • Calculate the Kovats Retention Index (for temperature-programmed analysis) using the following formula:

    • RI = 100 * [n + ( (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n)) )]

    • Where:

      • n = carbon number of the n-alkane eluting before the analyte (x)

      • t_R(x) = retention time of the analyte

      • t_R(n) = retention time of the n-alkane eluting before the analyte

      • t_R(n+1) = retention time of the n-alkane eluting after the analyte

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the gas chromatographic analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Processing & Analysis Sample Obtain Sample Dilute Dilute/Extract Sample Sample->Dilute Standard Prepare n-Alkane & Analyte Standards Inject Inject into GC Standard->Inject Dilute->Inject Separate Chromatographic Separation (DB-5 Column, Temp Program) Inject->Separate Detect FID Detection Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Identify Identify Peak & Determine Retention Time Acquire->Identify Calculate Calculate Kovats Retention Index Identify->Calculate Report Report Results Calculate->Report

Caption: Logical workflow for the GC analysis of this compound.

Signaling Pathway Diagram (Conceptual)

The following diagram illustrates the conceptual relationship of factors influencing the retention time of this compound in gas chromatography.

Retention_Factors cluster_params Experimental Parameters cluster_analyte Analyte Properties Temp Oven Temperature Result Retention Time Temp->Result Flow Carrier Gas Flow Rate Flow->Result Column Column Properties (Stationary Phase, Dimensions) Column->Result BP Boiling Point BP->Result Structure Molecular Structure (Size, Branching) Structure->BP Structure->Result (Direct Influence)

Caption: Factors influencing the retention time of this compound.

Application Notes and Protocols for 3,3-Diethyl-2-methylheptane as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,3-Diethyl-2-methylheptane as a reference standard in analytical applications. The primary focus is its use as an internal standard for the quantitative analysis of branched-chain hydrocarbons in complex matrices, such as fuel or environmental samples, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein describe the preparation of standard solutions, the GC-MS methodology, and the principles of data analysis.

Introduction

Reference standards are critical components in analytical chemistry, ensuring the accuracy, precision, and reliability of quantitative and qualitative analyses. This compound, a saturated branched-chain alkane, possesses properties that make it a suitable candidate for a reference standard, particularly in gas chromatography. Its chemical inertness, thermal stability, and unique mass fragmentation pattern allow it to be effectively separated and detected without interfering with many common analytes.

This document outlines a hypothetical application of this compound as an internal standard. An internal standard is a known amount of a compound, different from the analyte, added to a sample to correct for variations in sample injection, instrument response, and sample preparation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC12H26[1][2]
Molecular Weight170.33 g/mol [1][2]
CAS Number62198-90-7[1][2]
Boiling Point (estimated)203 °C[3][4]
Density (estimated)0.7870 g/cm³[3][4]
Melting Point (estimated)-50.8 °C[3][4]

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (purity ≥ 99.5%)

  • Solvent: Hexane (B92381) or Pentane (GC grade or higher)

  • Analytes of Interest: e.g., other C10-C15 branched alkanes

  • Sample Matrix: e.g., synthetic gasoline blend, environmental extract

  • Equipment:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • Analytical balance (4-decimal place)

    • Volumetric flasks (Class A)

    • Micropipettes

    • Vortex mixer

    • Autosampler vials with septa

Preparation of Standard Solutions

3.2.1. Stock Solution of this compound (1000 µg/mL)

  • Accurately weigh approximately 10.0 mg of this compound into a 10 mL volumetric flask.

  • Record the exact weight.

  • Dissolve the compound in hexane and make up to the mark.

  • Mix thoroughly by inverting the flask multiple times.

  • Calculate the exact concentration of the stock solution.

3.2.2. Calibration Standards

  • Prepare a series of calibration standards by serially diluting the stock solution of the analyte(s) of interest.

  • To each calibration standard, add a constant, known amount of the this compound stock solution to achieve a final internal standard concentration of, for example, 10 µg/mL.

  • The concentration range of the analyte(s) should bracket the expected concentration in the unknown samples.

Sample Preparation
  • Accurately measure a known volume or weight of the unknown sample.

  • If necessary, perform a sample extraction or dilution to bring the analyte concentration within the calibration range.

  • Spike the prepared sample with the same constant amount of the this compound internal standard as used in the calibration standards.

GC-MS Analysis

The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization for specific instruments and applications.

ParameterRecommended Setting
Gas Chromatograph
ColumnNon-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven Temperature ProgramInitial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-300
Scan ModeFull Scan

Data Presentation and Analysis

Identification
  • The identification of this compound and the analyte(s) is based on their retention times and mass spectra.

  • Compare the acquired mass spectra with a reference library (e.g., NIST) for confirmation.

Quantification
  • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

  • Perform a linear regression analysis on the calibration curve.

  • For the unknown samples, calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of the analyte in the unknown sample using the equation of the line from the calibration curve.

Expected Results (Template)

The following tables are templates for recording and presenting the quantitative data.

Table 2: Calibration Curve Data

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5

Table 3: Sample Analysis Data

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (µg/mL)
Unknown 1
Unknown 2

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the use of this compound as a reference standard and a conceptual signaling pathway for its application.

experimental_workflow prep Preparation of Stock Solution cal_standards Preparation of Calibration Standards prep->cal_standards Dilution sample_prep Sample Preparation and Spiking with IS prep->sample_prep Spiking gcms GC-MS Analysis cal_standards->gcms sample_prep->gcms data_acq Data Acquisition (Retention Time, Mass Spectra) gcms->data_acq quant Quantification (Peak Area Ratio) data_acq->quant result Final Concentration of Analyte quant->result

Caption: Experimental workflow for using this compound as an internal standard.

logical_relationship analyte Analyte in Sample sample Spiked Sample analyte->sample is This compound (Internal Standard) is->sample gc_sep Gas Chromatographic Separation sample->gc_sep ms_detect Mass Spectrometric Detection gc_sep->ms_detect analyte_signal Analyte Signal (Peak Area) ms_detect->analyte_signal is_signal IS Signal (Peak Area) ms_detect->is_signal ratio Signal Ratio (Analyte/IS) analyte_signal->ratio is_signal->ratio quant_result Accurate Quantification ratio->quant_result Corrects for Variability

Caption: Logical relationship for quantitative analysis using an internal standard.

Conclusion

This compound is a suitable candidate for use as a reference standard, particularly as an internal standard in GC-MS applications for the analysis of complex hydrocarbon mixtures. The protocols provided here offer a framework for its implementation in a research or quality control setting. As with any analytical method, validation and optimization are crucial to ensure the accuracy and reliability of the results.

References

Application Note: Analysis of 3,3-Diethyl-2-methylheptane in Complex Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The detailed compositional analysis of complex hydrocarbon mixtures, such as crude oil, petroleum products, and environmental samples, is a significant analytical challenge. These mixtures can contain thousands of individual compounds, including numerous isomers of alkanes, cycloalkanes, and aromatic compounds.[1][2] Highly branched alkanes, such as 3,3-diethyl-2-methylheptane (a C12 isomer), are important components that can influence the physical and chemical properties of fuel products. However, their quantification is often complicated by the co-elution of structurally similar isomers in traditional gas chromatography (GC) and by their similar mass spectral fragmentation patterns.[3]

This application note presents a detailed protocol for the identification and quantification of this compound in complex hydrocarbon mixtures using comprehensive two-dimensional gas chromatography coupled with mass spectrometry and flame ionization detection (GCxGC-MS/FID). This advanced technique offers superior separation power, enabling the resolution of many isomers that would otherwise co-elute.[2][4][5]

Challenges in Branched Alkane Analysis

The primary challenges in the analysis of specific branched alkanes like this compound within a complex matrix include:

  • Isomer Complexity: The number of possible alkane isomers increases dramatically with carbon number, leading to a high probability of chromatographic co-elution.[1]

  • Similar Mass Spectra: Electron ionization mass spectrometry (EI-MS) of branched alkanes often yields similar fragmentation patterns, making unambiguous identification based on mass spectra alone difficult.[3][6]

  • Lack of Commercial Standards: Pure standards for every branched alkane isomer are often not commercially available, complicating positive identification and accurate quantification.

Analytical Approach: Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

GCxGC is a powerful analytical technique that utilizes two columns with different stationary phase selectivities to achieve enhanced separation of complex mixtures.[2][4][5] A typical setup for hydrocarbon analysis involves a non-polar first-dimension column and a more polar second-dimension column. This configuration separates compounds based on their boiling points in the first dimension and their polarity in the second dimension, resulting in a structured two-dimensional chromatogram where compounds of the same chemical class tend to group together.[4][5]

The logical workflow for identifying and quantifying a target analyte like this compound in a complex hydrocarbon mixture is outlined below.

logical_workflow cluster_0 Analytical Strategy start Complex Hydrocarbon Sample step1 GCxGC-TOFMS Analysis (Qualitative Screening) start->step1 step2 Tentative Identification (Mass Spectra & Retention Indices) step1->step2 step3 Confirmation with Authentic Standard (if available) step2->step3 Confirmation step4 GCxGC-FID Analysis (Quantitative Measurement) step2->step4 Direct Quantification (if standard is unavailable) step3->step4 step5 Quantification using Calibration Curve or Relative Response Factor step4->step5 end Final Report (Concentration of Analyte) step5->end

Caption: Logical workflow for analyte identification and quantification.

Experimental Protocol

The following is a representative protocol for the analysis of a complex hydrocarbon mixture, such as a diesel fuel sample, for the presence of C12 branched alkanes, including this compound.

1. Sample Preparation

  • Accurately weigh approximately 100 mg of the hydrocarbon mixture into a 10 mL volumetric flask.

  • Add a suitable internal standard solution (e.g., deuterated alkanes such as n-dodecane-d26) to the flask.

  • Dilute to the mark with a high-purity solvent (e.g., hexane (B92381) or dichloromethane).

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

2. GCxGC-MS/FID Instrumentation and Conditions

A comprehensive two-dimensional gas chromatograph equipped with a thermal modulator and parallel flame ionization and time-of-flight mass spectrometric detectors is recommended.[4][5]

Parameter Condition
Injector Split/Splitless, 280 °C, Split ratio 100:1
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow
First Dimension Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Second Dimension Column BPX50 (1.5 m x 0.1 mm ID, 0.1 µm film thickness)
Oven Program 40 °C (hold 1 min), ramp to 320 °C at 3 °C/min, hold 5 min
Modulation Period 8 s
FID Detector 330 °C, Data acquisition rate 100 Hz
MS Transfer Line 300 °C
MS Ion Source 230 °C
MS Mass Range 40-400 amu
MS Acquisition Rate 100 spectra/s

3. Data Analysis and Quantification

  • Identification: The identification of this compound is achieved by comparing the acquired mass spectrum and its calculated retention indices (both first and second dimension) with those of an authentic standard, if available, or with library data and predicted retention indices. Branched alkanes are characterized by the absence of a strong molecular ion and prominent fragment ions resulting from cleavage at the branching points, leading to the formation of stable carbocations.[6]

  • Quantification: Quantification is performed using the data from the FID detector, which offers a more linear response for hydrocarbons. The concentration of this compound is calculated using the internal standard method. A calibration curve should be prepared using a certified reference material of this compound if available. In the absence of a standard, semi-quantification can be performed by assuming a response factor equal to that of a commercially available, structurally similar C12 alkane.

Experimental Workflow

The overall experimental workflow from sample receipt to the final report is depicted in the following diagram.

experimental_workflow cluster_1 Experimental Process sample_receipt Sample Receipt and Login sample_prep Sample Preparation (Dilution, Internal Standard Addition) sample_receipt->sample_prep gcxgc_analysis GCxGC-MS/FID Analysis sample_prep->gcxgc_analysis instrument_setup Instrument Setup and Calibration instrument_setup->gcxgc_analysis data_processing Data Processing (Peak Identification, Integration) gcxgc_analysis->data_processing quantification Quantification and Data Review data_processing->quantification reporting Final Report Generation quantification->reporting

Caption: General experimental workflow for hydrocarbon analysis.

Data Presentation

Quantitative data for a representative complex hydrocarbon sample is presented in the table below. Due to the lack of published quantitative data for this compound, the values presented here are for illustrative purposes to demonstrate a typical data reporting format.

Compound Class Analyte Example Concentration (mg/kg) Relative Standard Deviation (%)
n-Alkanesn-Dodecane1250.53.2
Branched Alkanes This compound (Illustrative) 85.2 (Illustrative) 5.8
CycloalkanesDecalin675.84.1
AromaticsNaphthalene310.32.5
Di-aromaticsAcenaphthene150.13.9

Conclusion

The analytical protocol detailed in this application note provides a robust framework for the identification and quantification of the highly branched alkane this compound in complex hydrocarbon mixtures. The use of comprehensive two-dimensional gas chromatography is crucial for achieving the necessary resolution to separate this isomer from other co-eluting species. While the absence of a commercial standard for this compound presents a challenge for absolute quantification, the described methodology allows for reliable identification and semi-quantification, providing valuable insights into the detailed composition of complex hydrocarbon samples for researchers, scientists, and professionals in drug development and environmental analysis.

References

Application Note: High-Purity Purification of 3,3-Diethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of the highly branched alkane, 3,3-Diethyl-2-methylheptane. Due to the non-polar nature and likely presence of structurally similar impurities from synthesis, a multi-step approach is required to achieve high purity. The core strategy involves an initial extractive workup to remove ionic and polar residues, followed by fractional distillation to separate components by boiling point, and an optional final polishing step using preparative gas chromatography for achieving the highest purity grade. Methods for assessing purity via Gas Chromatography-Mass Spectrometry (GC-MS) are also described.

Introduction

This compound is a C12 saturated aliphatic hydrocarbon. As a non-polar, volatile compound, its purification from reaction mixtures containing isomers, unreacted starting materials, or solvent residues presents a significant challenge. Standard single-method purifications are often insufficient. The protocol outlined below is designed as a robust, multi-step strategy to isolate the target compound with a purity exceeding 99%. The primary purification is achieved through fractional distillation, a technique that separates liquids based on differences in their boiling points. For applications requiring ultra-high purity, preparative gas chromatography (Prep-GC) is recommended as a final polishing step to remove any remaining close-boiling isomers.

Physicochemical Data

A summary of the key physical properties of the target compound and potential related impurities is crucial for designing the purification strategy. The significant difference in boiling points between the target compound and potential lower-boiling precursors allows for efficient separation via fractional distillation.

Compound NameStructureMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC12H26170.34192-194
HeptaneC7H16100.2198.4
Diethyl Ether (Solvent)C4H10O74.1234.6
Isomeric C12 AlkanesC12H26170.34~185-205

Purification Workflow & Logic

The overall purification strategy is based on a sequential reduction of impurities, starting with the removal of bulk, dissimilar contaminants and progressing to the separation of closely related structures.

G Figure 1: Purification Workflow A Crude Product (Post-Synthesis Mixture) B Liquid-Liquid Extraction (Aqueous Wash) A->B Remove salts, water-soluble impurities C Drying of Organic Phase (e.g., MgSO4) B->C Remove residual water D Fractional Distillation C->D Remove solvent & separate based on boiling point E Purity Analysis (GC-MS) D->E F Purified Product (>98%) E->F If Purity is Sufficient G Preparative Gas Chromatography (Optional Polishing Step) E->G If Isomers Remain H Ultra-Pure Product (>99.5%) G->H I Final Purity Analysis (GC-MS) H->I

Caption: Overall workflow for the purification of this compound.

The logic behind this multi-step approach is to efficiently tackle different classes of impurities at each stage.

G Figure 2: Purification Strategy Logic cluster_0 Crude Mixture cluster_1 Purification Step Imp_Polar Polar/Ionic Impurities Wash Aqueous Wash Imp_Polar->Wash Imp_Solvent Low-Boiling Solvent Distill Fractional Distillation Imp_Solvent->Distill Imp_Isomer Isomeric Impurities Imp_Isomer->Distill Target Target Compound Target->Distill PrepGC Preparative GC Distill->PrepGC

Caption: Logic matching impurity type to the appropriate purification technique.

Experimental Protocols

4.1. Protocol 1: Extractive Workup (Aqueous Wash)

This step removes water-soluble impurities, such as salts or acids/bases from the synthetic workup.

  • Transfer the crude product mixture to a separatory funnel of appropriate size.

  • Add an equal volume of deionized water.

  • Stopper the funnel and invert it gently, ensuring to vent frequently to release any pressure.

  • Shake the funnel vigorously for 1-2 minutes.

  • Allow the layers to fully separate. The organic layer (containing the product) should be the upper layer.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash process two more times with fresh deionized water.

  • Drain the final organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) to the flask until the drying agent no longer clumps together, indicating all residual water has been absorbed.

  • Filter the dried organic solution to remove the drying agent. The filtrate is now ready for distillation.

4.2. Protocol 2: Fractional Distillation

This is the primary purification step to separate the target compound from lower-boiling solvents and higher- or lower-boiling organic impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a collection flask. Ensure all glass joints are properly sealed.

  • Charge the Flask: Add the dried, crude organic solution to the round-bottom flask along with several boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Solvent Removal: The first fraction to distill will be any low-boiling solvent (e.g., diethyl ether, heptane). The vapor temperature will hold steady at the boiling point of the solvent. Collect this fraction in a separate receiving flask and set it aside.

  • Intermediate Fraction: As the low-boiling solvent is removed, the temperature may rise and then plateau again as intermediate impurities distill. It is advisable to collect an intermediate fraction between the solvent and the target product.

  • Product Collection: The temperature will rise again and then stabilize at the boiling point of this compound (approx. 192-194 °C). Change the receiving flask to collect the product fraction. Collect the liquid that distills over while the temperature remains constant within this range.

  • Termination: Stop the distillation when the temperature either begins to drop or rises sharply, indicating the product has been fully distilled, or when only a small residue remains in the distillation flask.

  • Analysis: Analyze the collected product fraction for purity using Protocol 4.1.

4.3. Protocol 3: Preparative Gas Chromatography (Optional)

This step is used for final polishing to remove impurities with very similar boiling points, such as structural isomers.

  • System Preparation: Use a preparative gas chromatograph equipped with a non-polar column (e.g., DB-1 or similar) and a fraction collector.

  • Method Development: Develop an analytical-scale method first to determine the retention times of the target compound and any remaining impurities. Optimize the temperature program to achieve baseline separation.

  • Injection: Inject a small aliquot of the distilled product onto the preparative column.

  • Fraction Collection: Monitor the detector signal. As the peak corresponding to this compound elutes, divert the column effluent to a cooled collection trap.

  • Pooling: Multiple injections and collections may be necessary to obtain the desired quantity of ultra-pure product. Pool the contents of the collection trap.

  • Analysis: Re-analyze the final collected product for purity using Protocol 4.1.

4.4. Protocol 4: Purity Assessment by GC-MS

  • Sample Preparation: Prepare a dilute solution of the purified sample (e.g., 1 mg/mL) in a volatile solvent like hexane (B92381) or dichloromethane.

  • Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) and a mass spectrometer detector.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-300 m/z.

  • Data Analysis: Integrate the total ion chromatogram (TIC). Purity is calculated as the peak area of the product divided by the total area of all peaks, expressed as a percentage. Confirm the identity of the main peak by comparing its mass spectrum to a reference spectrum.

Data Presentation

The success of the purification can be quantified by comparing the purity before and after each key step.

Purification StagePurity (%) by GC AreaNotes
Crude Product (Post-Wash)75-85%Major impurities are typically residual starting materials and isomers.
After Fractional Distillation>98%Most low- and high-boiling impurities are removed.
After Preparative GC (Optional)>99.5%Effective for removing close-boiling structural isomers.

Application Notes and Protocols for 3,3-Diethyl-2-methylheptane as a High-Octane Fuel Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of 3,3-Diethyl-2-methylheptane, a highly branched C12 alkane, as a potential high-octane fuel component. Due to the limited availability of specific experimental data for this compound, this document presents theoretical protocols and estimated performance characteristics based on established principles of organic chemistry and fuel science.

Physicochemical Properties

This compound is a saturated hydrocarbon with a high degree of branching. Such structures are known to exhibit favorable combustion properties, making them desirable as components in high-performance fuels.

PropertyValueReference
Molecular Formula C₁₂H₂₆[1]
Molecular Weight 170.33 g/mol [1]
CAS Number 62198-90-7[1]
IUPAC Name This compound[1]
Boiling Point Not available
Density Not available

High-Octane Performance (Theoretical)

Highly branched alkanes are known to possess high octane (B31449) numbers due to their resistance to autoignition (knocking) under compression in an internal combustion engine. The intricate structure of this compound, with its quaternary carbon and multiple ethyl and methyl branches, suggests a high Research Octane Number (RON) and Motor Octane Number (MON).

ParameterEstimated Value
Research Octane Number (RON) > 100
Motor Octane Number (MON) > 95

Experimental Protocols

The following are proposed, theoretical protocols for the synthesis and performance evaluation of this compound. These protocols are based on general organic chemistry principles and standard methods for fuel analysis.

Protocol 1: Synthesis of this compound via Wurtz Reaction

This protocol describes a potential synthetic route to this compound using a Wurtz coupling reaction. The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond.[2][3][4][5] To synthesize the target molecule, a mixed Wurtz reaction would be required, which may lead to a mixture of products.

Materials:

  • 3-bromo-3-ethylhexane (or 3-chloro-3-ethylhexane)

  • 2-bromopropane (B125204) (or 2-chloropropane)

  • Sodium metal

  • Anhydrous diethyl ether

  • Apparatus for reflux under an inert atmosphere

  • Distillation apparatus

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • In the flask, place finely cut sodium metal suspended in anhydrous diethyl ether.

  • In the dropping funnel, place an equimolar mixture of 3-bromo-3-ethylhexane and 2-bromopropane dissolved in anhydrous diethyl ether.

  • Slowly add the alkyl halide mixture to the sodium suspension with vigorous stirring. An exothermic reaction should be observed.

  • After the addition is complete, reflux the reaction mixture for several hours to ensure complete reaction.

  • Cool the reaction mixture and cautiously quench any unreacted sodium with a small amount of ethanol, followed by water.

  • Separate the ethereal layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the diethyl ether by distillation.

  • Fractionally distill the remaining crude product to isolate this compound from other coupling byproducts.

Workflow for Wurtz Synthesis

Wurtz_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification R1X 3-bromo-3-ethylhexane Solvent Anhydrous Diethyl Ether R1X->Solvent R2X 2-bromopropane R2X->Solvent Na Sodium Metal Na->Solvent Reflux Reflux Solvent->Reflux Quench Quench (Ethanol, Water) Reflux->Quench Extraction Extraction Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Distillation Fractional Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Workflow for the proposed Wurtz synthesis of this compound.

Protocol 2: Synthesis of this compound via Grignard Reaction

An alternative approach involves the use of a Grignard reagent to form the key carbon-carbon bond. This method may offer better control and higher yields compared to the Wurtz reaction.[6][7]

Materials:

  • 2-bromo-3,3-diethylheptane (or 2-chloro-3,3-diethylheptane)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Methyl iodide

  • Apparatus for Grignard reagent formation and reaction under an inert atmosphere

  • Distillation apparatus

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 2-bromo-3,3-diethylheptane in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction should initiate, indicated by bubbling and a cloudy appearance.

    • Once the reaction starts, add the remaining alkyl halide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Methyl Iodide:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the Grignard reagent with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the ethereal layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent by distillation.

    • Fractionally distill the crude product to obtain pure this compound.

Workflow for Grignard Synthesis

Grignard_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Work-up & Purification AlkylHalide 2-bromo-3,3-diethylheptane Mg Magnesium Turnings AlkylHalide->Mg in Solvent1 Grignard Grignard Reagent Mg->Grignard Solvent1 Anhydrous Ether Reaction Reaction Mixture Grignard->Reaction MethylIodide Methyl Iodide MethylIodide->Reaction Quench Quench (NH4Cl) Reaction->Quench Extraction Extraction Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Distillation Fractional Distillation Drying->Distillation Product This compound Distillation->Product Octane_Determination cluster_inputs Inputs cluster_process Process cluster_outputs Outputs TestFuel This compound CFREngine CFR Engine TestFuel->CFREngine PRF Primary Reference Fuels (Isooctane & n-heptane) PRF->CFREngine ASTM_RON ASTM D2699 (RON) CFREngine->ASTM_RON Test Conditions ASTM_MON ASTM D2700 (MON) CFREngine->ASTM_MON Test Conditions RON_Value RON ASTM_RON->RON_Value MON_Value MON ASTM_MON->MON_Value

References

Application Notes and Protocols for Studying Branched Alkane Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of experimental setups for studying the reactivity of branched alkanes. The protocols outlined below are designed to be adaptable for various research and development applications, including catalyst development, mechanistic studies, and the synthesis of complex molecules relevant to the pharmaceutical industry.

Introduction to Branched Alkane Reactivity

Alkanes, once considered relatively inert, are now recognized as valuable feedstocks for chemical synthesis due to their natural abundance.[1] Branched alkanes, in particular, offer unique structural motifs that are prevalent in many biologically active molecules and pharmaceutical compounds. However, the selective functionalization of C-H bonds in branched alkanes presents a significant challenge due to the presence of multiple, electronically similar C-H bonds (primary, secondary, and tertiary).[2] Understanding and controlling the reactivity of these bonds is crucial for developing efficient and selective synthetic methodologies.

The reactivity of branched alkanes is influenced by the stability of the resulting alkyl radicals or organometallic intermediates, with the general order of reactivity being tertiary > secondary > primary C-H bonds.[3] However, catalyst design can overcome these intrinsic reactivity patterns to achieve selective functionalization at specific positions.[2][4] This document outlines key experimental approaches to study and harness the reactivity of branched alkanes.

Experimental Approaches for Studying Branched Alkane Reactivity

Several powerful techniques are employed to investigate and utilize the reactivity of branched alkanes. These can be broadly categorized into:

  • Catalytic C-H Bond Functionalization: This is the most versatile approach and includes:

    • Organometallic Catalysis: Utilizes transition metal complexes to activate C-H bonds.[5][6]

    • Photocatalysis: Employs light to initiate C-H activation, often under mild conditions.[7][8][9]

    • Enzymatic Catalysis: Leverages the high selectivity of enzymes for specific C-H bond oxidation.[10][11]

  • Combustion Analysis: Studies the oxidation and ignition properties of branched alkanes, which is crucial for understanding their stability and energy content.[12][13]

  • Cross-Coupling Reactions: Involves the formation of C-C bonds by coupling alkyl halides (derived from alkanes) with various coupling partners.[14][15]

Application Note 1: Organometallic C-H Bond Functionalization

Objective: To achieve regioselective functionalization of branched alkanes using transition metal catalysts.

Organometallic catalysis is a cornerstone for activating the C-H bonds of alkanes.[16] Complexes of metals like rhodium, iridium, palladium, and iron are commonly used to insert into C-H bonds, leading to intermediates that can be further functionalized.[5][6][17] The choice of metal, ligand, and reaction conditions dictates the selectivity of the transformation.

Experimental Workflow: Organometallic C-H Borylation

A common strategy for alkane functionalization is borylation, which introduces a versatile boronate ester group that can be subsequently converted to a wide range of functionalities.[17]

organometallic_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis start Prepare Catalyst Solution (e.g., [Ir(cod)OMe]₂) ligand Add Ligand (e.g., dtbpy) start->ligand alkane Add Branched Alkane (e.g., Isooctane) ligand->alkane borane Add Borylating Agent (e.g., B₂pin₂) alkane->borane solvent Add Solvent (e.g., Cyclohexane) borane->solvent seal Seal Reaction Vessel (e.g., Schlenk tube) solvent->seal heat Heat Reaction Mixture (e.g., 80-150 °C) seal->heat Inert Atmosphere monitor Monitor Reaction Progress (GC-MS, NMR) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench Reaction (e.g., with water) cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Workflow for organometallic C-H borylation of a branched alkane.

Protocol: Rhodium-Catalyzed Borylation of Methylcyclohexane (B89554)

This protocol describes the borylation of methylcyclohexane at the terminal methyl group, a challenging transformation that highlights the power of catalyst control.

Materials:

  • [Rh(cod)Cl]₂ (Rhodium(I) cyclooctadiene chloride dimer)

  • 1,3-bis(2,4,6-triisopropylphenyl)imidazol-2-ylidene (IPr) ligand

  • Bis(pinacolato)diboron (B₂pin₂)

  • Methylcyclohexane

  • n-Octane (internal standard)

  • Anhydrous cyclohexane (B81311)

  • Schlenk tube and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, add [Rh(cod)Cl]₂ (0.01 mmol, 1 mol%) and IPr (0.02 mmol, 2 mol%) to a Schlenk tube containing a magnetic stir bar.

  • Add anhydrous cyclohexane (1 mL) and stir for 10 minutes to form the catalyst complex.

  • Add methylcyclohexane (1.0 mmol, 1.0 eq.), B₂pin₂ (1.5 mmol, 1.5 eq.), and n-octane (0.1 mmol, internal standard).

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, take an aliquot of the reaction mixture and analyze by GC-MS to determine conversion and regioselectivity.

  • For product isolation, remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel.

Data Presentation:

Catalyst SystemSubstrateTemp (°C)Time (h)Conversion (%)Regioselectivity (Primary:Secondary:Tertiary)Reference
[Rh(IPr)(cod)Cl]Methylcyclohexane1202485>99 : <1 : <1[17]
Cp*Ir(PMe₃)(H)(Bpin)n-Pentane150489098 : 2[4]

Application Note 2: Photocatalytic C-H Functionalization

Objective: To functionalize branched alkanes under mild conditions using visible light photocatalysis.

Photocatalysis has emerged as a powerful tool for C-H activation, often proceeding at room temperature and with high selectivity.[7][8] This approach typically involves a photocatalyst that, upon light absorption, initiates a radical chain reaction or a hydrogen atom transfer (HAT) process.[8][9]

Experimental Workflow: Photocatalytic Alkylation

photocatalysis_workflow cluster_setup Reaction Setup cluster_reaction Photoreaction cluster_workup Workup and Analysis vial Combine photocatalyst, branched alkane, and coupling partner in a vial. solvent Add solvent and stir. vial->solvent degas Degas the mixture (e.g., freeze-pump-thaw). solvent->degas irradiate Irradiate with visible light (e.g., blue LEDs) at a controlled temperature. degas->irradiate monitor Monitor reaction progress (TLC, LC-MS). irradiate->monitor quench Quench the reaction (if necessary). monitor->quench Reaction Complete extract Perform aqueous workup and extraction. quench->extract dry Dry the organic layer. extract->dry concentrate Concentrate the solvent. dry->concentrate purify Purify by chromatography. concentrate->purify characterize Characterize the product. purify->characterize

Caption: General workflow for a photocatalytic C-H functionalization reaction.

Protocol: Cerium-Catalyzed Photocatalytic Amination of Adamantane (B196018)

This protocol demonstrates the amination of a branched alkane using an earth-abundant cerium photocatalyst.[7]

Materials:

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Adamantane

  • N-Fluorobenzenesulfonimide (NFSI)

  • Acetone (B3395972)

  • Photoreactor equipped with a blue LED light source (450 nm) and a cooling fan

  • Schlenk tube and magnetic stir bar

Procedure:

  • To a Schlenk tube, add CeCl₃·7H₂O (0.02 mmol, 10 mol%), adamantane (0.2 mmol, 1.0 eq.), and NFSI (0.3 mmol, 1.5 eq.).

  • Add acetone (2.0 mL) and a magnetic stir bar.

  • Seal the tube and degas the mixture by three freeze-pump-thaw cycles.

  • Place the reaction tube in the photoreactor and irradiate with blue LEDs at room temperature for 12 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the aminated product.

Data Presentation:

PhotocatalystSubstrateCoupling PartnerSolventYield (%)Reference
CeCl₃AdamantaneNFSIAcetone85[7]
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆CyclohexaneEthyl 2-bromoacetateCH₃CN78[8]

Application Note 3: Enzymatic C-H Oxidation

Objective: To achieve highly regio- and stereoselective oxidation of branched alkanes using enzymes.

Enzymes, such as cytochrome P450 monooxygenases, are highly efficient and selective catalysts for alkane hydroxylation.[10][18] They operate under mild conditions (ambient temperature and pressure, neutral pH) and can be engineered to target specific C-H bonds.

Signaling Pathway: Cytochrome P450 Catalytic Cycle

p450_cycle P450_Fe3 P450(Fe³⁺) P450_Fe3_RH P450(Fe³⁺)-RH P450_Fe3->P450_Fe3_RH + RH P450_Fe2_RH P450(Fe²⁺)-RH P450_Fe3_RH->P450_Fe2_RH + e⁻ P450_Fe2_RH_O2 P450(Fe²⁺)-RH(O₂) P450_Fe2_RH->P450_Fe2_RH_O2 + O₂ P450_Fe3_RH_O2_minus P450(Fe³⁺)-RH(O₂⁻) P450_Fe2_RH_O2->P450_Fe3_RH_O2_minus + e⁻ P450_Fe3_RH_O2H P450(Fe³⁺)-RH(OOH) P450_Fe3_RH_O2_minus->P450_Fe3_RH_O2H + H⁺ P450_FeO_RH [P450(Fe⁴⁺=O)-RH]⁺ P450_Fe3_RH_O2H->P450_FeO_RH + H⁺, - H₂O P450_Fe4_ROH P450(Fe⁴⁺)-R·-OH P450_FeO_RH->P450_Fe4_ROH H abstraction P450_Fe3_ROH P450(Fe³⁺)-ROH P450_Fe4_ROH->P450_Fe3_ROH Radical rebound P450_Fe3_ROH->P450_Fe3 - ROH

Caption: Simplified catalytic cycle of cytochrome P450 monooxygenase.

Protocol: Whole-Cell Biotransformation for Branched Alkane Hydroxylation

This protocol utilizes recombinant E. coli cells expressing a P450 enzyme for the hydroxylation of a branched alkane.

Materials:

  • Recombinant E. coli cells expressing a P450 monooxygenase and its reductase partners.

  • Growth medium (e.g., LB broth with appropriate antibiotics).

  • Inducer (e.g., IPTG).

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Branched alkane substrate (e.g., limonene).

  • Glucose (for cofactor regeneration).

  • Shaking incubator.

  • Centrifuge.

  • GC-MS for analysis.

Procedure:

  • Cell Culture and Induction:

    • Inoculate the growth medium with the recombinant E. coli strain.

    • Grow the cells in a shaking incubator at 37 °C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding the inducer (e.g., 0.5 mM IPTG) and continue incubation at a lower temperature (e.g., 20 °C) for 16-20 hours.

  • Biotransformation:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min).

    • Resuspend the cell pellet in the buffer solution to a desired cell density (e.g., OD₆₀₀ = 10).

    • Add glucose (e.g., 5 g/L) to the cell suspension.

    • Add the branched alkane substrate (e.g., 1 mM limonene).

    • Incubate the reaction mixture in a shaking incubator at 30 °C for 24-48 hours.

  • Analysis:

    • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic extract by GC-MS to identify and quantify the hydroxylated products.

Data Presentation:

Enzyme SystemSubstrateProduct(s)Conversion (%)Selectivity (%)Reference
P450cam(+)-Camphor5-exo-Hydroxycamphor>99>99[10]
P450 BM3 mutantOctane2-, 3-, 4-Octanol95Variable[18]

Analytical Techniques for Monitoring Reactivity

The choice of analytical technique is critical for obtaining accurate and reliable data on branched alkane reactivity.

TechniquePrincipleApplication in Alkane ReactivityAdvantagesDisadvantagesReference
GC-MS Separation by volatility and polarity, detection by mass-to-charge ratio.Quantitative analysis of reactants and products, identification of isomers.High sensitivity, excellent separation of volatile compounds.Requires derivatization for non-volatile products.[19][20][21]
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Structural elucidation of products, in-situ reaction monitoring.Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, complex spectra for mixtures.[20][22]
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Monitoring the appearance/disappearance of functional groups.Fast, simple sample preparation.C-H and C-C bond vibrations are difficult to distinguish.[20]
HPLC Separation based on polarity.Analysis of non-volatile products or derivatives.Suitable for a wide range of compounds.Alkanes are not directly detectable by UV detectors.[20][21]

Conclusion

The study of branched alkane reactivity is a dynamic and evolving field with significant implications for synthetic chemistry and drug development. The experimental setups and protocols described herein provide a foundation for researchers to explore and exploit the rich chemistry of these fundamental hydrocarbons. By combining advanced catalytic methods with appropriate analytical techniques, it is possible to achieve unprecedented levels of control and selectivity in the functionalization of branched alkanes, paving the way for the development of novel and efficient synthetic routes to valuable molecules.

References

Application Notes and Protocols for the Analytical Separation of C12H26 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C12H26) is a saturated hydrocarbon with 355 structural isomers. These isomers often exhibit similar physicochemical properties, making their separation and identification a significant analytical challenge. The ability to distinguish between these isomers is crucial in various fields, including petrochemical analysis, environmental monitoring, and metabolomics, as the biological activity, toxicity, and fuel properties can vary significantly between isomers. This document provides detailed application notes and experimental protocols for the separation and identification of C12H26 isomers using advanced analytical techniques, primarily focusing on comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS).

Principle of Separation

The primary technique for separating volatile hydrocarbon isomers like those of dodecane is high-resolution capillary gas chromatography. The separation is based on the differential partitioning of the isomers between a gaseous mobile phase (carrier gas) and a liquid stationary phase coated on the inner surface of a long, narrow capillary column. Nonpolar stationary phases are particularly effective for separating alkanes, where the elution order is primarily determined by boiling point and molecular shape. More branched isomers tend to have lower boiling points and, consequently, shorter retention times than their straight-chain or less branched counterparts.

For highly complex mixtures containing numerous C12H26 isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power.[1][2][3] In GCxGC, two columns with different separation mechanisms (e.g., a non-polar column in the first dimension and a semi-polar or polar column in the second dimension) are coupled via a modulator.[2] This orthogonal separation spreads the isomers across a two-dimensional plane, resolving co-eluting peaks from a one-dimensional separation.

Mass spectrometry, particularly time-of-flight mass spectrometry (TOF-MS), is the preferred detection method for the unambiguous identification of separated isomers. While electron ionization (EI) mass spectra of alkane isomers can be very similar, subtle differences in fragmentation patterns, combined with retention time data, can aid in structural elucidation.

Experimental Protocols

Protocol 1: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for C12H26 Isomer Profiling

This protocol provides a general method for the screening and identification of C12H26 isomers in a sample.

Instrumentation:

  • Gas Chromatograph with a high-resolution capillary column

  • Mass Spectrometer (Quadrupole or Time-of-Flight)

  • Autosampler

Materials:

  • Helium (carrier gas), 99.999% purity

  • Sample containing C12H26 isomers

  • n-Alkane standard mixture (for retention index calculation)

  • Solvent (e.g., hexane (B92381) or dichloromethane)

Procedure:

  • Sample Preparation: Dilute the sample in a suitable solvent to an appropriate concentration.

  • GC-MS System Configuration:

    • GC Column: A non-polar column, such as a DB-5ms (5%-phenyl)-methylpolysiloxane, is recommended for initial screening. A longer column (e.g., 60 m or 100 m) will provide better resolution of isomers.

    • Injection: Use a split/splitless injector. For trace analysis, a splitless injection is preferred.

    • Carrier Gas: Set the helium flow rate to be optimal for the column dimensions (typically 1-2 mL/min).

    • MS Detector: The mass spectrometer should be tuned and calibrated according to the manufacturer's instructions.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire data in full scan mode to obtain mass spectra for all eluting compounds.

  • Data Analysis:

    • Identify potential C12H26 isomers by their molecular ion (m/z 170) and characteristic fragmentation patterns.

    • Calculate Kovats retention indices (RI) for each peak using the retention times of the n-alkane standard mixture.

    • Compare the obtained mass spectra and retention indices with libraries (e.g., NIST) and literature data for tentative identification.

Table 1: GC-MS Parameters for C12H26 Isomer Analysis

ParameterValue
GC System Agilent 8890 GC or equivalent
Column DB-5ms, 60 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Split/splitless, 250°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 40°C (hold for 5 min), ramp to 250°C at 3°C/min, hold for 10 min
MS System Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI), 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Mass Range m/z 40-450
Scan Rate 3 scans/s
Protocol 2: Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS) for In-Depth Isomer Separation

This protocol is designed for the detailed characterization of complex samples containing a large number of C12H26 isomers.

Instrumentation:

  • GCxGC system with a thermal or flow modulator

  • Time-of-Flight Mass Spectrometer (TOF-MS)

  • Autosampler

Materials:

  • Helium (carrier gas), 99.999% purity

  • Sample containing a complex mixture of C12H26 isomers

  • n-Alkane standard mixture

  • Solvent (e.g., hexane)

Procedure:

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • GCxGC-TOF-MS System Configuration:

    • First Dimension (1D) Column: A non-polar column (e.g., DB-1ms) is typically used for a boiling point-based separation.

    • Second Dimension (2D) Column: A semi-polar or polar column (e.g., DB-17ms or Wax) provides an orthogonal separation mechanism. The 2D column is much shorter than the 1D column.

    • Modulator: Set the modulation period to adequately sample the peaks eluting from the 1D column (typically 2-6 seconds).

    • TOF-MS Detector: The high data acquisition rate of a TOF-MS is essential for reconstructing the narrow peaks from the second dimension.

  • GCxGC-TOF-MS Analysis:

    • Inject the sample into the system.

    • Acquire data over the entire chromatographic run.

  • Data Analysis:

    • Process the raw data using specialized GCxGC software to generate a 2D chromatogram (contour plot).

    • Identify compound classes based on their location in the 2D plot. Branched alkanes will typically elute at shorter second-dimension retention times compared to n-alkanes of the same carbon number.

    • Deconvolute the mass spectra of individual components.

    • Use retention indices in both dimensions and mass spectral information for isomer identification.

Table 2: GCxGC-TOF-MS Parameters for C12H26 Isomer Separation

ParameterValue
GCxGC System LECO Pegasus BT 4D or equivalent
1D Column Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
2D Column Rxi-17Sil MS, 1.5 m x 0.15 mm ID, 0.15 µm film thickness
Inlet Split/splitless, 280°C
Injection Volume 1 µL
Carrier Gas Helium, corrected constant flow at 1.0 mL/min
Oven Program 40°C (hold for 1 min), ramp to 300°C at 3°C/min
Modulation Period 4 s
TOF-MS System LECO Pegasus BT
Ion Source Electron Ionization (EI), 70 eV
Source Temperature 250°C
Mass Range m/z 35-500
Acquisition Rate 100 spectra/s

Data Presentation

Quantitative analysis of C12H26 isomers can be performed using a flame ionization detector (FID) or by using the total ion chromatogram (TIC) from a mass spectrometer. For accurate quantification, calibration with authentic standards is required. However, due to the limited commercial availability of all 355 dodecane isomers, a semi-quantitative approach based on relative peak areas is often employed.

Table 3: Kovats Retention Indices (RI) of n-Dodecane on Various GC Columns

Stationary PhaseColumn TypeRetention IndexReference
DB-5 (5% Phenyl-methylpolysiloxane)J&W Scientific1199[4]
HP-101 (100% Dimethylpolysiloxane)Hewlett-Packard1200[4]
HP-20M (Carbowax 20M)Hewlett-Packard1200[4]
HP-FFAP (Free Fatty Acid Phase)Agilent1200[4]
BPX-5 (5% Phenyl Polysilphenylene-siloxane)SGE1200[4]
SE-52 (5% Phenyl-methylpolysiloxane)J&W Scientific1200[4]

Note: Retention indices of branched C12H26 isomers will be lower than that of n-dodecane on non-polar columns. The exact values depend on the degree and position of branching.

Mandatory Visualization

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_processing Data Processing and Identification Sample Sample containing C12H26 Isomers Dilution Dilution with appropriate solvent Sample->Dilution Spiking Spiking with -alkane standards Dilution->Spiking Injection Injection into GC Spiking->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (MS) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Deconvolution Mass Spectral Deconvolution TIC->Deconvolution RI_Calculation Retention Index Calculation TIC->RI_Calculation Library_Search Library Search (e.g., NIST) Deconvolution->Library_Search Identification Tentative Isomer Identification Library_Search->Identification RI_Calculation->Identification

Caption: Experimental workflow for the separation and identification of C12H26 isomers using GC-MS.

GCxGC_Workflow cluster_sample_injection Sample Introduction cluster_gcxgc_separation Comprehensive 2D GC Separation cluster_detection_analysis Detection and Data Analysis Sample Complex Sample with C12H26 Isomers Injection Injection Sample->Injection First_Dim 1st Dimension Separation (Non-polar column) Injection->First_Dim Modulation Modulation (Thermal or Flow) First_Dim->Modulation Second_Dim 2nd Dimension Separation (Polar column) Modulation->Second_Dim Detection Detection (TOF-MS) Second_Dim->Detection Contour_Plot 2D Chromatogram (Contour Plot) Detection->Contour_Plot Data_Processing Data Processing and Deconvolution Contour_Plot->Data_Processing Identification Isomer Identification Data_Processing->Identification

Caption: Logical workflow for the analysis of C12H26 isomers using GCxGC-TOF-MS.

References

Application Notes and Protocols for 3,3-Diethyl-2-methylheptane as an Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3,3-Diethyl-2-methylheptane as an internal standard (IS) in quantitative gas chromatography (GC) analysis. The information is intended for researchers, scientists, and professionals in drug development and other analytical fields requiring precise and accurate quantification of volatile and semi-volatile organic compounds.

Introduction to this compound as an Internal Standard

An internal standard in gas chromatography is a compound added in a constant amount to all samples, calibration standards, and blanks. It is used to correct for variations in injection volume, solvent evaporation, and instrument response, thereby improving the precision and accuracy of quantitative analysis.[1][2][3] The ideal internal standard should be a stable, pure compound that is chemically similar to the analyte(s) of interest but is well-separated from all other components in the chromatogram.[3]

This compound, a highly branched alkane, possesses several properties that make it a suitable candidate as an internal standard for the analysis of non-polar to moderately polar, volatile, and semi-volatile organic compounds.

Key Attributes:

  • Chemical Inertness: As a saturated hydrocarbon, it is chemically inert and unlikely to react with analytes or components of the GC system.[4]

  • Volatility: Its boiling point and volatility are suitable for a wide range of GC applications, ensuring it elutes within a reasonable time frame without co-eluting with common solvents or analytes.

  • Structural Uniqueness: Its specific branching pattern results in a distinct retention time, minimizing the risk of co-elution with analytes of interest.

  • Purity: High purity standards of this compound can be obtained, which is crucial for accurate quantification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₆[5]
Molecular Weight 170.33 g/mol [5]
CAS Number 62198-90-7[5]
Boiling Point Not explicitly available, but expected to be lower than n-dodecane (216 °C) due to branching.[6]
Structure Highly branched alkane[5]

Logical Workflow for Using an Internal Standard

The following diagram illustrates the general workflow for employing an internal standard in a quantitative GC analysis.

GC_Internal_Standard_Workflow Workflow for GC Analysis with an Internal Standard cluster_prep Sample and Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing and Quantification prep_analyte_standards Prepare Analyte Calibration Standards add_is_to_standards Add Fixed Amount of IS to Each Calibration Standard prep_analyte_standards->add_is_to_standards prep_is_stock Prepare Internal Standard Stock Solution prep_is_stock->add_is_to_standards add_is_to_samples Add the Same Fixed Amount of IS to Each Unknown Sample prep_is_stock->add_is_to_samples gc_analysis Analyze Calibration Standards and Samples by GC add_is_to_standards->gc_analysis prep_samples Prepare Unknown Samples prep_samples->add_is_to_samples add_is_to_samples->gc_analysis measure_peak_areas Measure Peak Areas of Analyte and IS gc_analysis->measure_peak_areas calculate_response_factor Calculate Relative Response Factor (RRF) from Standards measure_peak_areas->calculate_response_factor plot_calibration_curve Plot Calibration Curve (Area Ratio vs. Concentration Ratio) calculate_response_factor->plot_calibration_curve quantify_analyte Quantify Analyte in Unknown Samples plot_calibration_curve->quantify_analyte

Caption: A logical workflow for quantitative GC analysis using an internal standard.

Experimental Protocol: Quantitative Analysis Using this compound as an Internal Standard

This protocol provides a general procedure for using this compound as an internal standard. The specific parameters, such as concentrations and GC conditions, should be optimized for the specific analyte and sample matrix.

4.1. Materials and Reagents

  • This compound (analytical standard grade)

  • Analytes of interest (analytical standard grade)

  • High-purity solvent (e.g., hexane, ethyl acetate, dichloromethane), compatible with both the internal standard and analytes, and appropriate for GC analysis.

  • Volumetric flasks, pipettes, and syringes for accurate solution preparation.

  • GC vials with septa.

4.2. Preparation of Stock Solutions

  • Internal Standard (IS) Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with the chosen solvent to achieve a precise concentration (e.g., 1 mg/mL).

  • Analyte Stock Solutions:

    • Prepare individual stock solutions for each analyte of interest in the same manner as the internal standard stock solution.

4.3. Preparation of Calibration Standards

  • Prepare a series of at least five calibration standards by making serial dilutions of the analyte stock solutions.

  • To each calibration standard, add a constant and known amount of the this compound internal standard stock solution. The final concentration of the internal standard should be consistent across all calibration levels and should result in a peak area that is comparable to the analyte peaks.

4.4. Preparation of Samples

  • Accurately weigh or measure the unknown sample into a volumetric flask.

  • Add the same constant and known amount of the this compound internal standard stock solution as was added to the calibration standards.

  • Dilute the sample with the chosen solvent to the final volume.

4.5. Gas Chromatography (GC) Conditions

The following are suggested starting conditions and should be optimized for the specific application.

GC ParameterSuggested Condition
Column Non-polar capillary column (e.g., DB-1, HP-5ms, or equivalent)
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (FID) or as per MS requirements
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Oven Temperature Program Initial: 50 °C (hold for 2 min) Ramp: 10 °C/min to 250 °C Hold: 5 min at 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)

4.6. Data Analysis

  • Integrate the peak areas of the analyte(s) and the internal standard in all chromatograms.

  • Calculate the Relative Response Factor (RRF) for each analyte using the following equation from the calibration standards:

    • RRF = (Areaanalyte / AreaIS) * (ConcentrationIS / Concentrationanalyte)

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area (Areaanalyte / AreaIS) against the concentration of the analyte.

  • Determine the concentration of the analyte in the unknown samples by using the calibration curve and the measured peak area ratio.

Signaling Pathway for Quantitative Analysis

The following diagram illustrates the relationship between the measured signals and the final calculated concentration in the internal standard method.

Quantitative_Analysis_Pathway Signal to Concentration Pathway in Internal Standard Method Analyte_Signal Analyte Peak Area Area_Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Area_Ratio IS_Signal Internal Standard Peak Area IS_Signal->Area_Ratio Calibration_Curve Calibration Curve Area_Ratio->Calibration_Curve Analyte_Concentration Analyte Concentration Calibration_Curve->Analyte_Concentration

Caption: The pathway from raw signal to final concentration using the internal standard method.

Safety and Handling

  • Handling: Work in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8][9][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[7][9]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is a promising internal standard for the quantitative GC analysis of a variety of organic compounds. Its chemical inertness, appropriate volatility, and unique structure contribute to its suitability. By following the protocols outlined in these application notes and optimizing the method for the specific analytes and matrices, researchers can achieve high levels of precision and accuracy in their quantitative results.

References

Application Notes and Protocols: The Role of Branched Alkanes in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of branched alkanes, also known as isoparaffins, in various fields of material science. It includes detailed application notes summarizing their impact on material properties, quantitative data for comparative analysis, and explicit experimental protocols for key applications. The information is tailored for professionals in research, scientific, and drug development fields, aiming to provide both foundational knowledge and practical methodologies.

Section 1: Branched Alkanes in Polymer Science

Application Note: Enhancing Polymer Properties with Branched Alkanes

Branched alkanes play a crucial role in polymer science, primarily as plasticizers and modifiers of polymer properties. Their unique molecular architecture, characterized by side chains extending from a central carbon backbone, disrupts the regular packing of polymer chains. This structural hindrance prevents the high degree of crystallinity seen in polymers with linear alkanes, leading to a more amorphous structure.[1] Consequently, polymers incorporating branched alkanes exhibit lower density, reduced tensile strength, and a lower melting point compared to their linear counterparts.[1][2]

The primary application of branched alkanes in this field is as plasticizers for rigid polymers such as polyvinyl chloride (PVC). The introduction of these molecules increases the free volume between polymer chains, thereby lowering the glass transition temperature (Tg) and enhancing the flexibility and processability of the material.[3][4] The effectiveness of a branched alkane as a plasticizer is influenced by the length and number of its branches.

Key Advantages of Using Branched Alkanes in Polymers:

  • Improved Flexibility: By disrupting polymer chain packing, branched alkanes increase the material's flexibility and reduce brittleness.

  • Lower Processing Temperatures: The reduction in Tg allows for processing at lower temperatures, saving energy and reducing thermal degradation of the polymer.[3]

  • Enhanced Solubility: In certain applications, the non-polar nature of branched alkanes can improve the solubility of polymers in specific solvents.

PropertyEffect of Branched Alkane AdditionQuantitative Impact (Example with PVC)Reference
Glass Transition Temperature (Tg) DecreaseAddition of 40 phr of a branched plasticizer can lower the Tg of PVC from ~85°C to below 30°C.[5]
Tensile Strength DecreaseAddition of branched plasticizers generally leads to a decrease in tensile strength.[5]
Elongation at Break IncreaseCan increase from <10% for rigid PVC to over 300% in plasticized formulations.[5]
Density DecreaseHighly branched polymers exhibit lower densities due to less efficient chain packing.[1]
Crystallinity DecreaseThe presence of branches hinders the formation of crystalline regions within the polymer.[1]
Experimental Protocols

Protocol 1: Preparation of Plasticized PVC Films with Branched Alkanes

This protocol describes the preparation of flexible PVC films using a branched alkane as a plasticizer via a solvent casting method.

Materials:

  • Polyvinyl Chloride (PVC) resin

  • Branched alkane plasticizer (e.g., diisononyl phthalate (B1215562) - DINP, a common branched plasticizer)

  • Tetrahydrofuran (THF) - analytical grade

  • Glass petri dishes

  • Magnetic stirrer and hotplate

  • Vacuum oven

Procedure:

  • Dissolution of PVC: In a fume hood, dissolve a known amount of PVC resin in THF at a concentration of 10% (w/v) by stirring with a magnetic stirrer at room temperature until a clear, homogeneous solution is obtained.

  • Addition of Plasticizer: To the PVC solution, add the desired amount of the branched alkane plasticizer (e.g., 40 parts per hundred parts of resin - phr). Continue stirring until the plasticizer is fully incorporated into the solution.

  • Casting the Film: Pour the PVC-plasticizer solution into a clean, level glass petri dish. The volume of the solution will determine the thickness of the final film.

  • Solvent Evaporation: Cover the petri dish with a watch glass slightly ajar to allow for slow evaporation of the THF at room temperature in the fume hood for 24 hours.

  • Drying: Place the petri dish in a vacuum oven and dry at 60°C for 48 hours to remove any residual solvent.

  • Film Removal: Carefully peel the dried, flexible PVC film from the glass petri dish.

Protocol 2: Characterization of Plasticized PVC Films

This protocol outlines the methods for evaluating the thermal and mechanical properties of the prepared PVC films.

A. Thermal Analysis - Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the plasticized PVC.

Instrument: Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Cut a small sample (5-10 mg) from the prepared PVC film and seal it in an aluminum DSC pan.

  • Thermal Cycling:

    • Heat the sample from room temperature to 120°C at a rate of 10°C/min to erase the thermal history.

    • Cool the sample to -50°C at a rate of 10°C/min.

    • Heat the sample again from -50°C to 120°C at a rate of 10°C/min.

  • Data Analysis: Determine the Tg from the midpoint of the transition in the second heating scan.[4]

B. Mechanical Testing - Tensile Test

Objective: To measure the tensile strength and elongation at break of the plasticized PVC.

Instrument: Universal Testing Machine (UTM) with a suitable load cell.

Procedure:

  • Sample Preparation: Cut dumbbell-shaped specimens from the PVC film according to ASTM D638 standard.

  • Testing:

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

  • Data Analysis: Record the maximum stress (tensile strength) and the elongation at the point of fracture (elongation at break).[5]

Protocol 3: Characterization of Polymer Branching by 13C NMR Spectroscopy

This protocol provides a general procedure for the characterization of branching in polyethylene (B3416737) using 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Polyethylene sample

  • 1,2,4-trichlorobenzene (TCB)

  • 1,1,2,2-tetrachloroethane-d2 (TCE-d2) as a lock solvent

  • NMR tubes (high temperature)

Procedure:

  • Sample Preparation: Dissolve approximately 200 mg of the polyethylene sample in a mixture of TCB and TCE-d2 (typically 90:10 v/v) in a high-temperature NMR tube. Heat the sample to 120-140°C to ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire the 13C NMR spectrum at high temperature (e.g., 125°C) on a high-field NMR spectrometer.

    • Use a pulse sequence with a long relaxation delay (e.g., 10 seconds) to ensure quantitative results.

  • Data Analysis:

    • Identify the chemical shifts of the carbons at the branch points (methine carbons) and the carbons in the branches (alkyl carbons).

    • Integrate the signals corresponding to the branch carbons and the main chain carbons to quantify the degree of branching (number of branches per 1000 carbon atoms).[6][7]

Polymer_Branching cluster_0 Polymer Structure cluster_1 Resulting Polymer Morphology cluster_2 Material Properties Linear_Alkane Linear Alkane (e.g., n-alkane) Crystalline Highly Crystalline Linear_Alkane->Crystalline Allows for ordered chain packing Branched_Alkane Branched Alkane (Isoparaffin) Amorphous Amorphous Branched_Alkane->Amorphous Disrupts chain packing High_Density Higher Density, Higher Tensile Strength Crystalline->High_Density Low_Density Lower Density, Lower Tensile Strength Amorphous->Low_Density High_Flexibility Increased Flexibility Amorphous->High_Flexibility

Caption: Logical relationship between alkane structure and polymer properties.

Section 2: Branched Alkanes in Lubricant Technology

Application Note: High-Performance Lubricants from Branched Alkanes

Branched alkanes, particularly poly-α-olefins (PAOs), are the cornerstone of modern high-performance synthetic lubricants. Their branched structure is key to achieving a desirable combination of properties that are superior to those of conventional mineral oil-based lubricants. The branching inhibits the crystallization and solidification of the lubricant at low temperatures, resulting in excellent pour points and low-temperature fluidity.[8]

At high temperatures, the stable, saturated nature of branched alkanes provides superior thermal and oxidative stability, resisting breakdown and formation of sludge and deposits. The viscosity index (VI), a measure of how much a lubricant's viscosity changes with temperature, is significantly higher for PAOs compared to mineral oils. This means that lubricants based on branched alkanes maintain their viscosity over a wider temperature range, ensuring effective lubrication under both cold start and high-temperature operating conditions.[8]

Key Advantages of Using Branched Alkanes in Lubricants:

  • Excellent Low-Temperature Performance: The branched structure prevents solidification, leading to very low pour points.

  • High Thermal and Oxidative Stability: Saturated branched structures are resistant to degradation at high temperatures.

  • High Viscosity Index (VI): Maintains effective lubrication over a wide range of operating temperatures.

  • Low Volatility: Reduces oil consumption and emissions.

PropertyBranched Alkane Lubricants (PAOs)Mineral Oil LubricantsReference
Viscosity Index (VI) High (typically 120-140)Lower (typically 90-105)[8]
Pour Point Very Low (can be below -50°C)Higher (typically -15 to -30°C)[8]
Oxidative Stability ExcellentGood[8]
Volatility (Noack) LowHigher[8]
Experimental Protocols

Protocol 4: Synthesis of Poly-α-Olefin (PAO) Lubricant Base Oil

This protocol describes the synthesis of a PAO from 1-decene (B1663960) using a boron trifluoride (BF3) catalyst.

Materials:

  • 1-decene (high purity)

  • Boron trifluoride (BF3) gas or BF3-etherate complex

  • Co-catalyst (e.g., 1-butanol)

  • Nitrogen gas (high purity)

  • Anhydrous sodium sulfate

  • Hexane

  • Reaction vessel with a stirrer, gas inlet, and temperature control

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry, nitrogen-purged reaction vessel.

  • Monomer Charging: Charge the reactor with a known amount of 1-decene and the co-catalyst (e.g., 1-butanol, typically 1-2 mol% of the olefin).

  • Catalyst Introduction: While stirring vigorously, slowly bubble BF3 gas into the reaction mixture or add the BF3-etherate complex. The reaction is exothermic, so maintain the desired reaction temperature (e.g., 20-40°C) using a cooling bath.

  • Polymerization: Continue the reaction for a set period (e.g., 1-4 hours) until the desired conversion is achieved.

  • Catalyst Quenching: Stop the reaction by adding water or an aqueous sodium hydroxide (B78521) solution to quench the BF3 catalyst.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the unreacted monomer and light oligomers by vacuum distillation.

    • The remaining liquid is the PAO base oil.

Protocol 5: Rheological Characterization of Lubricant Base Oils

This protocol outlines the standard methods for measuring the key rheological properties of the synthesized PAO.

A. Kinematic Viscosity (ASTM D445)

Objective: To measure the kinematic viscosity of the lubricant at 40°C and 100°C.

Instrument: Calibrated glass capillary viscometer (e.g., Ubbelohde type) and a constant temperature bath.

Procedure:

  • Sample Preparation: Ensure the PAO sample is clean and free of any solid particles.

  • Measurement at 100°C:

    • Place the viscometer in the constant temperature bath set at 100°C and allow it to equilibrate.

    • Introduce a precise volume of the PAO sample into the viscometer.

    • Allow the sample to reach thermal equilibrium.

    • Draw the sample up through the capillary tube and measure the time it takes for the liquid to flow between two marked points.

  • Measurement at 40°C: Repeat the procedure with the bath set at 40°C.

  • Calculation: Calculate the kinematic viscosity (in centistokes, cSt) by multiplying the flow time by the viscometer calibration constant.

B. Viscosity Index (ASTM D2270)

Objective: To calculate the viscosity index (VI) from the kinematic viscosities at 40°C and 100°C.

Procedure:

  • Use the kinematic viscosity values obtained from Protocol 5A and the standard formulas or tables provided in the ASTM D2270 standard to calculate the VI.

C. Pour Point (ASTM D97)

Objective: To determine the lowest temperature at which the lubricant will flow.

Instrument: Pour point apparatus (cooling bath, test jar, thermometer).

Procedure:

  • Sample Preparation: Pour the PAO sample into the test jar to the marked level.

  • Cooling: Place the test jar in the cooling bath.

  • Observation: At every 3°C interval, remove the jar and tilt it to see if the oil flows.

  • Pour Point Determination: The pour point is the lowest temperature at which the oil is observed to flow, plus 3°C.

Lubricant_Synthesis_Workflow cluster_characterization Characterization Start Start: 1-Decene Monomer Polymerization Oligomerization (BF3 Catalyst) Start->Polymerization Quenching Catalyst Quenching & Work-up Polymerization->Quenching Purification Vacuum Distillation Quenching->Purification PAO_Product PAO Base Oil Purification->PAO_Product Viscosity Kinematic Viscosity (ASTM D445) PAO_Product->Viscosity Pour_Point Pour Point (ASTM D97) PAO_Product->Pour_Point VI Viscosity Index (ASTM D2270) Viscosity->VI

Caption: Workflow for the synthesis and characterization of PAO lubricants.

Section 3: Branched Alkanes in Drug Delivery

Application Note: Leveraging Branched Alkanes for Advanced Drug Delivery Systems

Branched alkanes and lipids containing branched alkyl chains are emerging as important components in the design of advanced drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs) and nanoemulsions. The branched architecture of these molecules influences the fluidity and packing of the lipid bilayers in LNPs, which can significantly enhance the efficacy of drug delivery.[6][9]

Recent studies have shown that ionizable lipids with branched tails can improve the endosomal escape of mRNA delivered via LNPs, leading to more potent gene delivery to the liver.[6] The branching is thought to increase the destabilization of the endosomal membrane, facilitating the release of the therapeutic payload into the cytoplasm. Furthermore, the stability of LNP formulations can be improved by incorporating branched-chain lipids.[9]

Squalane (B1681988), a highly branched and biocompatible alkane, is widely used as an excipient in pharmaceutical formulations.[10][11] It serves as the oil phase in stable nanoemulsions for the delivery of hydrophobic drugs and as an adjuvant in vaccines.[2][12][13] The low toxicity and high stability of squalane make it an excellent choice for parenteral drug delivery systems.[14] Branched alkanes can also act as penetration enhancers in topical and transdermal drug delivery systems by disrupting the lipid structure of the stratum corneum.[15][16]

Key Applications of Branched Alkanes in Drug Delivery:

  • Enhanced Endosomal Escape: Branched lipids in LNPs can improve the release of nucleic acids from endosomes.[6]

  • Improved Formulation Stability: The incorporation of branched chains can lead to more stable LNP and nanoemulsion formulations.[9]

  • Solubilization of Hydrophobic Drugs: Squalane-based nanoemulsions can effectively encapsulate and deliver poorly water-soluble drugs.[12]

  • Vaccine Adjuvants: Squalane is a key component of several licensed vaccine adjuvants, enhancing the immune response.[13]

  • Transdermal Penetration Enhancement: Branched alkanes can increase the permeability of the skin to therapeutic agents.[15]

ApplicationRole of Branched AlkaneExampleQuantitative ImpactReference
mRNA Delivery Component of ionizable lipids in LNPsBranched ionizable lipidsSignificantly enhanced mRNA delivery to the liver compared to linear counterparts.[6]
Drug Solubilization Oil phase in nanoemulsionsSqualaneCan form stable nanoemulsions with particle sizes in the range of 100-200 nm.[2][12]
Vaccine Adjuvants Oil phase in o/w emulsionsSqualane (in MF59®)Elicits a stronger and broader immune response.[13][14]
Topical Delivery Penetration enhancerIsoparaffinsCan increase the flux of drugs across the stratum corneum.[15][16]
Experimental Protocols

Protocol 6: Preparation of Squalane-Based Nanoemulsions for Hydrophobic Drug Delivery

This protocol describes the preparation of a squalane-in-water nanoemulsion using a high-pressure homogenization method.

Materials:

  • Squalane

  • Hydrophobic drug

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Span 85)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-shear mixer

  • High-pressure homogenizer (microfluidizer)

Procedure:

  • Oil Phase Preparation: Dissolve the hydrophobic drug and the co-surfactant (Span 85) in squalane.

  • Aqueous Phase Preparation: Dissolve the surfactant (Tween 80) in PBS.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while homogenizing with a high-shear mixer at high speed for 5-10 minutes to form a coarse pre-emulsion.

  • Nanoemulsification: Pass the pre-emulsion through a high-pressure homogenizer for a set number of cycles (e.g., 3-5 cycles) at a high pressure (e.g., 15,000-20,000 psi) until a translucent nanoemulsion is formed.

  • Sterilization: Sterilize the final nanoemulsion by filtration through a 0.22 µm filter.

Protocol 7: Characterization of Drug-Loaded Nanoemulsions

This protocol details the methods for characterizing the prepared squalane-based nanoemulsions.

A. Particle Size and Zeta Potential Analysis

Objective: To determine the average particle size, polydispersity index (PDI), and surface charge of the nanoemulsion droplets.

Instrument: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.

Procedure:

  • Sample Preparation: Dilute the nanoemulsion with PBS to a suitable concentration for DLS analysis.

  • Measurement:

    • Equilibrate the sample to 25°C.

    • Perform the DLS measurement to obtain the particle size distribution and PDI.

    • Perform the zeta potential measurement using laser Doppler velocimetry.

B. Encapsulation Efficiency

Objective: To determine the percentage of the drug that is successfully encapsulated within the nanoemulsion.

Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the nanoemulsion using a suitable method, such as ultracentrifugation or dialysis.

  • Quantification of Free Drug: Measure the concentration of the free drug in the aqueous phase using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Drug_Delivery_Concept cluster_LNP Lipid Nanoparticle (LNP) cluster_Cellular_Uptake Cellular Uptake and Release cluster_Outcome Therapeutic Outcome Branched_Lipid Branched-Chain Ionizable Lipid LNP_Structure LNP Assembly Branched_Lipid->LNP_Structure mRNA mRNA Payload mRNA->LNP_Structure Endocytosis Endocytosis LNP_Structure->Endocytosis Endosome Endosome Formation Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Enhanced by Branched Lipid Cytoplasm Cytoplasmic Release of mRNA Endosomal_Escape->Cytoplasm Protein_Expression Protein Expression Cytoplasm->Protein_Expression

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Diethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the highly branched alkane, 3,3-Diethyl-2-methylheptane. The content addresses specific experimental challenges and offers detailed protocols and data to support your research.

Proposed Synthetic Pathway

The synthesis of this compound is a multi-step process due to its sterically hindered structure. A robust and effective approach involves a three-step sequence:

  • Grignard Reaction: Formation of a tertiary alcohol by reacting an ester with an excess of a Grignard reagent.

  • Dehydration: Elimination of water from the tertiary alcohol to yield a mixture of tetrasubstituted alkenes.

  • Hydrogenation: Reduction of the carbon-carbon double bond of the alkenes to afford the final saturated alkane.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation Methyl 2-methylpentanoate (B1260403) Methyl 2-methylpentanoate 3,3-Diethyl-2-methylheptan-3-ol 3,3-Diethyl-2-methylheptan-3-ol Methyl 2-methylpentanoate->3,3-Diethyl-2-methylheptan-3-ol  + 2 eq. Ethylmagnesium bromide  then H3O+ workup Alkene Mixture 3,3-Diethyl-2-methylhept-2-ene & 3,3-Diethyl-2-methylhept-3-ene 3,3-Diethyl-2-methylheptan-3-ol->Alkene Mixture  H2SO4, heat This compound This compound Alkene Mixture->this compound  H2, PtO2

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis.

Step 1: Grignard Reaction

Q1: My Grignard reaction has a very low yield or fails to initiate. What are the common causes?

A1: Grignard reactions are notoriously sensitive to moisture and air.[1] Key troubleshooting steps include:

  • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF).

  • Magnesium Quality: The surface of the magnesium turnings must be reactive. If it appears dull, it may be oxidized. You can activate it by gently crushing the turnings in a mortar and pestle (in a glovebox) or by adding a small crystal of iodine to the reaction flask.[1]

  • Initiation: Sometimes, gentle heating or the addition of a small amount of pre-formed Grignard reagent can help initiate the reaction.[1]

Q2: I'm observing significant amounts of side products in my Grignard reaction with the ester. How can I minimize them?

A2: The primary challenge with using esters is that the reaction can be difficult to stop at the ketone stage, leading to the desired tertiary alcohol upon double addition.[2][3] However, other side reactions can occur:

  • Reduction: If the Grignard reagent has β-hydrogens (like ethylmagnesium bromide), it can act as a reducing agent, converting the ester to an alcohol. This is generally less of a problem than with ketones.

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ester, forming an enolate. This is more common with sterically hindered esters and bulky Grignard reagents.[4]

Minimization Strategies:

  • Use a significant excess (at least 2.2 equivalents) of the Grignard reagent to favor the double addition product.

  • Maintain a low reaction temperature during the addition of the ester to the Grignard solution to control the reaction rate.

G Start Low Yield in Grignard Reaction Q1 Is the reaction mixture cloudy/ showing signs of reaction? Start->Q1 A1_Yes Check for side reactions (e.g., GC-MS of crude product) Q1->A1_Yes Yes A1_No Reaction failed to initiate Q1->A1_No No Q2 Are glassware and reagents scrupulously dry? A1_No->Q2 A2_Yes Activate Mg with iodine or 1,2-dibromoethane Q2->A2_Yes Yes A2_No Dry all glassware and solvents rigorously Q2->A2_No No

Caption: Troubleshooting workflow for the Grignard reaction.
Step 2: Dehydration of Tertiary Alcohol

Q3: My dehydration reaction is incomplete or very slow. What can I do?

A3: The dehydration of tertiary alcohols is generally facile and proceeds via an E1 mechanism.[5][6] However, efficiency can be affected by:

  • Acid Strength: Use a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[5] For sensitive substrates where rearrangements are a major concern (though less so for this specific alcohol), phosphorus oxychloride (POCl₃) in pyridine (B92270) can be used under milder conditions.[7]

  • Temperature: Sufficient heating is required to drive the elimination. Tertiary alcohols typically dehydrate at lower temperatures (25°–80°C) compared to secondary or primary alcohols.[5][6]

  • Water Removal: The reaction is an equilibrium. Removing the alkene/water mixture by distillation as it forms can drive the reaction to completion (Le Châtelier's principle).

Q4: I'm getting a complex mixture of alkene isomers. Is this expected?

A4: Yes, the dehydration of 3,3-diethyl-2-methylheptan-3-ol is expected to produce a mixture of alkene isomers, primarily the Zaitsev products: 3,3-diethyl-2-methylhept-2-ene and 3,3-diethyl-2-methylhept-3-ene. The subsequent hydrogenation step will convert all these isomers to the same final alkane, so separation at this stage is usually unnecessary.

Step 3: Hydrogenation of Tetrasubstituted Alkene

Q5: The hydrogenation of my sterically hindered alkene is very slow or incomplete. How can I improve it?

A5: Hydrogenating tetrasubstituted alkenes is a known challenge due to steric hindrance, which impedes the alkene's approach to the catalyst surface.[8][9]

  • Catalyst Choice: While Palladium on carbon (Pd/C) is common, Platinum(IV) oxide (PtO₂, Adams' catalyst) is often more effective for hydrogenating hindered alkenes.[3] Homogeneous catalysts like Crabtree's catalyst or certain iridium complexes can also be highly effective but are more expensive and sensitive.[10]

  • Pressure and Temperature: Increasing the hydrogen pressure (e.g., using a Parr hydrogenator) significantly increases the rate of reaction. Gentle heating may also be beneficial, but monitor for potential side reactions.

  • Solvent: The choice of solvent can influence the reaction rate. Common solvents include ethanol, ethyl acetate, or acetic acid.

Experimental Protocols

Protocol 1: Synthesis of 3,3-Diethyl-2-methylheptan-3-ol (Grignard Reaction)
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Grignard Formation: Place magnesium turnings (2.2 eq.) in the flask. Add a small volume of anhydrous diethyl ether. Add a few drops of ethyl bromide from the dropping funnel to initiate the reaction. Once initiated, add the remaining ethyl bromide (2.2 eq.) dissolved in anhydrous ether dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the magnesium is consumed, cool the Grignard reagent to 0°C. Add a solution of methyl 2-methylpentanoate (1.0 eq.) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Quench the reaction by slowly pouring it over a mixture of crushed ice and saturated ammonium (B1175870) chloride solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Protocol 2: Synthesis of Alkene Mixture (Dehydration)
  • Setup: Place the crude 3,3-diethyl-2-methylheptan-3-ol in a round-bottom flask with a distillation head.

  • Reaction: Add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).

  • Distillation: Gently heat the flask. The alkene products will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath.

  • Workup: Separate the organic layer from the distillate, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous calcium chloride, and proceed to the next step.

Protocol 3: Synthesis of this compound (Hydrogenation)
  • Setup: In a suitable pressure vessel (e.g., a Parr bottle), dissolve the alkene mixture from the previous step in ethanol.

  • Catalyst: Add a catalytic amount of PtO₂ (Adams' catalyst).

  • Reaction: Seal the vessel, flush with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Shake or stir the reaction mixture at room temperature until hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Quantitative Data Summary

StepReactionKey ReagentsTypical ConditionsTypical Yield
1Grignard Reaction Methyl 2-methylpentanoate, Ethylmagnesium bromideAnhydrous Diethyl Ether, 0°C to RT70-85%
2Dehydration 3,3-Diethyl-2-methylheptan-3-ol, H₂SO₄ (cat.)Heat (80-120°C), Distillation85-95%
3Hydrogenation Alkene Mixture, H₂, PtO₂Ethanol, 50 psi H₂, RT>95%

Characterization Guide

  • Intermediate (3,3-Diethyl-2-methylheptan-3-ol):

    • IR: A broad peak around 3400 cm⁻¹ (O-H stretch) will be present.

    • ¹H NMR: The characteristic signal for the hydroxyl proton will be present (a singlet, chemical shift can vary).

    • ¹³C NMR: A signal corresponding to the carbon bearing the hydroxyl group will appear in the 70-80 ppm range.

  • Final Product (this compound):

    • IR: The O-H stretch will be absent. The spectrum will be dominated by C-H stretching and bending vibrations below 3000 cm⁻¹.

    • ¹H and ¹³C NMR: The spectra will show complex aliphatic signals consistent with the highly branched structure. 2D NMR techniques like COSY and HSQC may be necessary for full assignment.[11]

    • Mass Spectrometry (GC-MS): Branched alkanes often show a weak or absent molecular ion peak. The fragmentation pattern will be characterized by preferential cleavage at the branching points to form stable carbocations.[12] For a C12 alkane, prominent fragments would be expected from the loss of alkyl radicals.[12]

References

Technical Support Center: Synthesis of Sterically Hindered Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with steric hindrance in the synthesis of branched alkanes, particularly those involving quaternary carbon centers.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Grignard reaction with a sterically hindered ketone is giving low yields of the desired tertiary alcohol. What are the common causes and solutions?

Answer: Low yields in Grignard reactions with bulky ketones are a frequent issue, primarily due to competing side reactions like enolization and reduction.[1] Steric hindrance around the carbonyl carbon makes nucleophilic attack by the Grignard reagent difficult.[2][3]

Troubleshooting Steps:

  • Assess Side Products: Determine if the starting ketone is being recovered (suggesting enolization) or if a secondary alcohol is formed (suggesting reduction).

  • Optimize Conditions: Lowering the reaction temperature (-78 °C to 0 °C) can favor the desired nucleophilic addition over side reactions.[2][4]

  • Change Reagent: Consider using an organolithium reagent, which is generally more reactive and less prone to enolization.[1]

  • Use Additives: The addition of cerium(III) chloride (CeCl₃) can activate the carbonyl group, significantly enhancing the rate of nucleophilic addition over enolization (Luche conditions).[1]

Question 2: I am attempting to form a quaternary carbon by coupling a tertiary alkyl halide, but the reaction fails or yields primarily elimination products. What are the best alternative methods?

Answer: The direct coupling of tertiary alkyl halides using traditional methods like the Corey-House synthesis is often low-yielding due to steric hindrance, which favors elimination pathways over the desired SN2-like substitution.[5][6][7] Modern cross-coupling strategies offer powerful alternatives.

Recommended Alternatives:

  • Cobalt-Catalyzed Cross-Coupling: This method effectively couples tertiary alkyl Grignard reagents with other alkyl halides to construct congested quaternary centers. The use of 1,3-butadiene (B125203) as an additive is often crucial for high yields.[8]

  • Nickel-Catalyzed Cross-Coupling: Nickel catalysts are particularly effective for coupling sterically hindered secondary and tertiary alkyl electrophiles.[9] These reactions can tolerate a wide range of functional groups.

  • Photoredox/Nickel Dual Catalysis: This approach uses light to generate radical intermediates under mild conditions, enabling the coupling of tertiary alkyl groups that are challenging for traditional thermal methods.[10] This strategy is effective for forming C(sp²)–C(sp³) bonds and is increasingly being adapted for C(sp³)–C(sp³) bond formation.[11]

Question 3: How can I achieve a 1,4-addition (conjugate addition) to a sterically hindered α,β-unsaturated ketone? Grignard reagents are only giving 1,2-addition.

Answer: Grignard reagents typically favor 1,2-addition to α,β-unsaturated carbonyls.[12] To achieve the desired 1,4-addition, organocuprates (Gilman reagents) are the reagents of choice. They exhibit lower basicity and a higher affinity for the softer β-carbon of the enone system.[13][14]

Strategies for Hindered Substrates:

  • Use Higher-Order Cuprates: Reagents like lithium dicyanocuprates (R₂Cu(CN)Li₂) often show higher reactivity and can be effective for sterically demanding substrates.[13]

  • Lewis Acid Additives: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can activate the enone and promote conjugate addition even with congested substrates where organocuprates alone might fail.[12][13]

  • Trapping the Enolate: The intermediate enolate formed after the 1,4-addition can be trapped with an electrophile (e.g., a silyl (B83357) chloride) to confirm the addition and allow for further functionalization.[13][15]

Data & Protocols

Table 1: Comparison of Reagents for Addition to Hindered Ketones
Reagent TypeSubstrate ExampleTypical Yield (Tertiary Alcohol)Key Advantages & Disadvantages
Grignard Reagent (t-BuMgCl)Di-isopropyl ketone< 10%Prone to enolization/reduction with hindered ketones.[1]
Organolithium Reagent (t-BuLi)Di-isopropyl ketone40-60%More reactive than Grignards, less enolization.
Organocerium Reagent (t-BuMgCl + CeCl₃)Di-isopropyl ketone> 85%Suppresses enolization, highly oxophilic.[1]
Nozaki-Hiyama-Kishi (R-X, CrCl₂/NiCl₂)Hindered Aldehyde70-95%Highly chemoselective for aldehydes, tolerates many functional groups.[16][17]
Experimental Protocol: Nozaki-Hiyama-Kishi (NHK) Reaction for Coupling to a Hindered Aldehyde

The NHK reaction is an excellent alternative to Grignard-type additions for sterically demanding substrates, offering high chemoselectivity and functional group tolerance.[16][18][19]

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Anhydrous Nickel(II) chloride (NiCl₂)

  • Hindered aldehyde (1.0 equiv)

  • Vinyl or alkyl halide (1.2 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or DMSO)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add CrCl₂ (2.5 equiv) and a catalytic amount of NiCl₂ (0.02 equiv) to a flame-dried flask.

  • Add the anhydrous, degassed solvent and stir the resulting suspension vigorously for 15 minutes at room temperature.

  • Add a solution of the aldehyde and the halide in the reaction solvent to the suspension via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, quench the reaction by pouring it into a beaker containing 1M HCl and ethyl acetate (B1210297).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol product via flash column chromatography.

Visualizations

Troubleshooting Low Yield in Grignard Reactions

grignard_troubleshooting start Low Yield in Grignard Reaction with Hindered Ketone check_products Analyze Crude Product: What is the major byproduct? start->check_products enolization Starting Ketone Recovered (Enolization) check_products->enolization Enolization reduction Secondary Alcohol Formed (Reduction) check_products->reduction Reduction no_reaction No Reaction / Starting Materials Only check_products->no_reaction No Reaction solution_enol Solution: 1. Lower Temperature (-78°C) 2. Add CeCl3 (Luche Cond.) 3. Switch to Organolithium enolization->solution_enol solution_reduction Solution: 1. Use Grignard without β-hydrogens 2. Lower Temperature reduction->solution_reduction solution_no_reaction Solution: 1. Activate Mg (Iodine) 2. Ensure Anhydrous Conditions 3. Increase Temperature no_reaction->solution_no_reaction

Caption: Decision tree for troubleshooting low-yield Grignard reactions.

Synthetic Pathways to Quaternary Carbon Centers

quaternary_carbon_synthesis cluster_traditional Traditional Methods (High Hindrance Issues) cluster_modern Modern Cross-Coupling Solutions grignard Grignard/Organolithium (Tertiary Nucleophile) corey_house Corey-House Synthesis (Tertiary Halide) target Target: Quaternary Carbon Center grignard->target Low Yield corey_house->target Elimination co_coupling Cobalt-Catalyzed Coupling ni_coupling Nickel-Catalyzed Coupling co_coupling->target Good Yield photoredox Photoredox/Dual Catalysis ni_coupling->target High Tolerance photoredox->target Mild Conditions

Caption: Comparison of synthetic routes to quaternary carbons.

Workflow for Modern C(sp³)–C(sp³) Cross-Coupling

cross_coupling_workflow start Define Coupling Partners (e.g., tert-Alkyl-X + R-Met) catalyst_selection Select Catalyst System start->catalyst_selection reaction_setup Reaction Setup (Inert Atmosphere, Anhydrous) catalyst_selection->reaction_setup Ni, Co, or Photoredox workup Aqueous Workup & Extraction reaction_setup->workup purification Purification (Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: General workflow for modern cross-coupling reactions.

References

Technical Support Center: Synthesis of 3,3-Diethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3,3-Diethyl-2-methylheptane. The proposed synthetic route involves a three-step process: a Grignard reaction to form a tertiary alcohol, followed by dehydration to an alkene, and subsequent hydrogenation to the final alkane.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the synthesis of this compound.

Step 1: Grignard Reaction - Synthesis of 3,3-Diethyl-2-methylheptan-3-ol

Question: My Grignard reaction has a low yield of the desired tertiary alcohol. What are the potential causes and solutions?

Answer: Low yields in Grignard reactions are common and can often be attributed to several factors. Here's a troubleshooting guide:

  • Moisture Contamination: Grignard reagents are highly reactive towards protic solvents like water and alcohols.[1] Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the yield.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, and ensure your starting ketone is free of water.

  • Impure Magnesium: The magnesium turnings used should be fresh and free of oxide layers.

    • Solution: Use fresh, high-purity magnesium turnings. If the magnesium appears dull, it can be activated by briefly stirring with a small amount of iodine or 1,2-dibromoethane (B42909) in a small amount of the anhydrous ether before adding the alkyl halide.

  • Side Reactions: Enolization of the ketone starting material by the Grignard reagent acting as a base can compete with the desired nucleophilic addition, especially with sterically hindered ketones.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C) to favor nucleophilic addition over enolization. Adding the ketone solution dropwise to the Grignard reagent can also help minimize this side reaction.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 2: Dehydration of 3,3-Diethyl-2-methylheptan-3-ol

Question: The dehydration of my tertiary alcohol resulted in a complex mixture of products and a low yield of the desired alkene. How can I improve this step?

Answer: Dehydration of tertiary alcohols can sometimes lead to rearrangements and the formation of multiple alkene isomers.

  • Rearrangements: Acid-catalyzed dehydration proceeds via a carbocation intermediate, which can be prone to rearrangement to form a more stable carbocation.

    • Solution: Use a milder dehydrating agent that is less likely to cause rearrangements, such as iodine or a catalytic amount of a strong acid with gentle heating.[2] Monitoring the reaction temperature is crucial; excessive heat can promote side reactions.

  • Incomplete Dehydration: The reaction may not have gone to completion.

    • Solution: Ensure a sufficient amount of the dehydrating agent is used. The removal of water as it is formed can also drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus.

  • Polymerization: Alkenes can polymerize in the presence of strong acids.

    • Solution: Use a catalytic amount of acid and keep the reaction temperature as low as possible while still achieving dehydration. Distilling the alkene as it is formed can also prevent it from prolonged contact with the acidic catalyst.

Step 3: Hydrogenation of the Alkene

Question: My hydrogenation reaction is slow or incomplete. What should I check?

Answer: Challenges in hydrogenation are often related to the catalyst or the reaction setup.

  • Catalyst Activity: The catalyst (e.g., Palladium on Carbon - Pd/C) may be old or poisoned.

    • Solution: Use fresh, high-quality catalyst. Ensure the starting material and solvent are free of impurities that could poison the catalyst, such as sulfur or halogen compounds.

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently.

    • Solution: Ensure the reaction vessel is properly sealed and pressurized to the recommended level for the specific catalyst and substrate. For laboratory-scale reactions, a balloon filled with hydrogen is often sufficient, but for more sterically hindered alkenes, a higher pressure system may be necessary.

  • Poor Mixing: In a heterogeneous hydrogenation, efficient mixing is crucial for the reactants to interact with the solid catalyst.

    • Solution: Ensure vigorous stirring or shaking to keep the catalyst suspended in the reaction mixture.

Quantitative Data Summary

The following table presents hypothetical data for the optimization of the Grignard reaction step, illustrating how different parameters can affect the yield of the tertiary alcohol intermediate.

EntryKetone (equiv.)Ethylmagnesium Bromide (equiv.)Temperature (°C)Reaction Time (h)Yield of 3,3-Diethyl-2-methylheptan-3-ol (%)
11.01.125265
21.01.10278
31.01.50285
41.01.50488

Experimental Protocols

Step 1: Synthesis of 3,3-Diethyl-2-methylheptan-3-ol via Grignard Reaction

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Grignard Reagent Formation: In the flask, place magnesium turnings (1.2 equivalents). Add a small volume of anhydrous diethyl ether. In the dropping funnel, place a solution of bromoethane (B45996) (1.15 equivalents) in anhydrous diethyl ether. Add a small amount of the bromoethane solution to the magnesium to initiate the reaction (indicated by bubbling and a gentle reflux). Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 3-ethyl-2-methylheptan-3-one (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.[2] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Step 2: Dehydration of 3,3-Diethyl-2-methylheptan-3-ol

  • Apparatus Setup: Place the crude 3,3-diethyl-2-methylheptan-3-ol in a round-bottom flask with a magnetic stirrer. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a few crystals of iodine).[2]

  • Dehydration: Set up a simple distillation apparatus. Gently heat the flask. The alkene product will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath.

  • Work-up: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, then with water, and finally with brine. Dry the organic layer over anhydrous calcium chloride, filter, and purify by fractional distillation if necessary.

Step 3: Hydrogenation of the Alkene Mixture

  • Reaction Setup: In a suitable reaction vessel (e.g., a Parr shaker or a round-bottom flask), dissolve the alkene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Hydrogenation: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution. Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm, or use a hydrogen-filled balloon for atmospheric pressure). Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS, indicated by the disappearance of the starting material).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the filter pad with the solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation.

Visualizations

reaction_pathway ketone 3-Ethyl-2-methylheptan-3-one alcohol 3,3-Diethyl-2-methylheptan-3-ol ketone->alcohol + Grignard Reagent grignard Ethylmagnesium Bromide grignard->alcohol alkene Alkene Mixture alcohol->alkene Dehydration alkane This compound alkene->alkane Hydrogenation

Caption: Synthetic pathway for this compound.

troubleshooting_low_yield start Low Yield of Tertiary Alcohol q1 Is glassware completely dry? start->q1 s1_yes Proceed to next check q1->s1_yes Yes s1_no Flame-dry all glassware q1->s1_no No q2 Is the solvent anhydrous? s1_yes->q2 s2_yes Proceed to next check q2->s2_yes Yes s2_no Use freshly distilled anhydrous solvent q2->s2_no No q3 Was the reaction temperature controlled? s2_yes->q3 s3_yes Consider increasing reaction time or Grignard excess q3->s3_yes Yes s3_no Perform reaction at 0°C q3->s3_no No

Caption: Troubleshooting flowchart for low yield in the Grignard reaction step.

References

Technical Support Center: Resolving Co-eluting Peaks of C12H26 Isomers in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges of resolving co-eluting peaks of C12H26 (dodecane) isomers in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

Co-elution of C12H26 isomers is a frequent challenge due to their similar physicochemical properties. This guide provides a systematic approach to diagnose and resolve these issues.

Logical Workflow for Troubleshooting Co-eluting Peaks

Coelution_Troubleshooting cluster_step1 Step 1 Details cluster_step2 Step 2 Details cluster_step3 Step 3 Details cluster_step4 Step 4 Details cluster_step5 Step 5 Details start Start: Co-eluting or Poorly Resolved C12H26 Isomer Peaks Observed check_chromatography Step 1: Review Chromatographic Conditions start->check_chromatography peak_shape Assess Peak Shape: Tailing or Fronting? check_chromatography->peak_shape Poor peak shape can worsen resolution flow_rate Verify Carrier Gas Flow Rate check_chromatography->flow_rate Sub-optimal flow reduces efficiency optimize_temp Step 2: Optimize Temperature Program slower_ramp Decrease Ramp Rate (e.g., 1-5°C/min) optimize_temp->slower_ramp lower_initial_temp Lower Initial Oven Temperature optimize_temp->lower_initial_temp eval_column Step 3: Evaluate GC Column longer_column Use a Longer Column (e.g., 60 m or 100 m) eval_column->longer_column different_phase Select a Different Stationary Phase (e.g., more polar or shape-selective) eval_column->different_phase check_ms Step 4: Utilize Mass Spectrometry Data eic Extract Ion Chromatograms (EICs) for Unique Fragment Ions check_ms->eic advanced_techniques Step 5: Consider Advanced Techniques gcxgc Implement Comprehensive Two-Dimensional GC (GCxGC) advanced_techniques->gcxgc end_resolved Resolution Achieved end_deconvoluted Peaks Deconvoluted peak_shape->optimize_temp If peak shape is good flow_rate->optimize_temp If flow is optimal slower_ramp->eval_column If resolution is still insufficient slower_ramp->end_resolved If resolution improves sufficiently lower_initial_temp->eval_column If resolution is still insufficient lower_initial_temp->end_resolved If resolution improves sufficiently longer_column->check_ms If co-elution persists longer_column->end_resolved If resolution improves sufficiently different_phase->check_ms If co-elution persists different_phase->end_resolved If resolution improves sufficiently eic->end_deconvoluted If unique ions allow quantification deconvolution Apply Deconvolution Algorithms eic->deconvolution deconvolution->advanced_techniques If deconvolution is inadequate deconvolution->end_deconvoluted If peaks are successfully deconvoluted gcxgc->end_resolved Chromatographic_Optimization cluster_method Method Parameters cluster_column Column Properties cluster_data MS Data Processing problem Co-elution of C12H26 Isomers method_optimization Method Optimization problem->method_optimization column_selection Column Selection problem->column_selection data_analysis Data Analysis problem->data_analysis temp_program Temperature Program method_optimization->temp_program flow_rate Carrier Gas Flow Rate method_optimization->flow_rate length Length column_selection->length id Internal Diameter column_selection->id phase Stationary Phase column_selection->phase eic Extracted Ion Chromatograms data_analysis->eic deconvolution Deconvolution data_analysis->deconvolution resolution Improved Resolution temp_program->resolution flow_rate->resolution length->resolution id->resolution phase->resolution eic->resolution deconvolution->resolution

Technical Support Center: Purification of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of highly branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying highly branched alkanes?

The main difficulties arise from the similar physicochemical properties of branched alkane isomers, particularly their close boiling points and polarities. This makes separation by traditional methods like fractional distillation very challenging and energy-intensive.[1][2] Co-elution in chromatographic methods is another significant hurdle.[3] Furthermore, the specific three-dimensional structure of highly branched alkanes can hinder their interaction with stationary phases in chromatography or their inclusion in certain separation media.

Q2: Which purification techniques are most effective for separating highly branched alkane isomers?

The choice of technique depends on the specific mixture of isomers and the desired purity. The most common and effective methods include:

  • Preparative Gas Chromatography (GC): Offers high resolution for separating isomers with very close boiling points.

  • Adsorptive Separation: Utilizes molecular sieves like zeolites and metal-organic frameworks (MOFs) to separate isomers based on size and shape exclusion.[4] This is a promising and developing area for these challenging separations.

  • Fractional Distillation: A fundamental technique, but often requires columns with a high number of theoretical plates for effective separation of closely boiling isomers.[5]

  • Urea (B33335) Adduction: Primarily used to separate linear n-alkanes from branched and cyclic alkanes, it can be a useful initial step to remove linear impurities.[6][7]

Q3: How can I improve the separation of co-eluting branched alkanes in my GC analysis?

Co-elution of branched alkane isomers is a common issue. To improve separation, you can systematically optimize your GC method. Key parameters to adjust include:

  • Temperature Program: A slower temperature ramp rate can enhance resolution.[3]

  • Column Dimensions: Using a longer column or a column with a smaller internal diameter can increase theoretical plates and improve separation.[3]

  • Stationary Phase: While non-polar phases are standard for alkanes, a stationary phase with a different selectivity might resolve the co-eluting pair.[8]

  • Carrier Gas Flow Rate: Optimizing the flow rate to the column's ideal linear velocity will maximize efficiency.

Troubleshooting Guides

Guide 1: Poor Separation in Fractional Distillation

Problem: Inadequate separation of highly branched alkane isomers with very close boiling points.

Symptom Possible Cause Suggested Solution
Broad boiling point range for a collected fraction.Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or a column with a more efficient packing material.
Overlapping fractions with significant cross-contamination.Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[9]
No clear temperature plateau during distillation.The boiling points of the isomers are extremely close.Consider alternative techniques like preparative GC or adsorptive separation. For some mixtures, azeotropic or extractive distillation might be an option.[5]
Column flooding (liquid backup in the column).Excessive vapor flow rate.Reduce the heat input to the distillation flask. Ensure the condenser is providing adequate cooling.
Guide 2: Low Recovery or Purity with Adsorptive Separation (Zeolites/MOFs)

Problem: Inefficient separation of branched alkanes using molecular sieves.

Symptom Possible Cause Suggested Solution
Poor separation of branched isomers.Incorrect choice of molecular sieve.Select a zeolite or MOF with a pore size that can effectively differentiate between the kinetic diameters of the target isomers. For example, zeolite 5A is effective at separating linear from branched alkanes.
Low recovery of the desired product.Strong adsorption to the molecular sieve.Optimize the desorption conditions (e.g., temperature, pressure swing, or displacement solvent).
Inconsistent separation results.Incomplete activation of the adsorbent.Ensure the zeolite or MOF is properly activated to remove any guest molecules from the pores before use. This typically involves heating under vacuum.[10][11]
Contamination of the purified product.Co-adsorption of impurities.Pre-treat the feed to remove impurities that may compete for adsorption sites.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the typical performance of different purification techniques for highly branched alkanes. Please note that actual results will vary depending on the specific mixture and experimental conditions.

Purification Technique Principle of Separation Typical Purity Achieved Advantages Limitations
Preparative Gas Chromatography Differences in volatility and interaction with stationary phase.>99% for specific isomersHigh resolution for closely related isomers.Small sample capacity, can be time-consuming for large quantities.
Adsorptive Separation (Zeolites) Size and shape exclusion by microporous materials.Can achieve high purity depending on the zeolite and isomer mixture.High selectivity for specific isomer shapes.Capacity can be limited, and regeneration of the adsorbent is required.
Adsorptive Separation (MOFs) Tunable pore sizes and surface chemistry for selective adsorption.High purity and selectivity have been demonstrated for specific MOF-isomer systems.[2]Highly tunable for specific separations, high porosity.Stability can be a concern under certain conditions, and synthesis can be complex.[10][11]
Fractional Distillation Differences in boiling points.95-98% for isomers with a significant boiling point difference.[8]Scalable for large quantities, well-established technique.Energy-intensive and inefficient for isomers with very close boiling points.[1][2]
Urea Adduction Formation of crystalline inclusion complexes with linear alkanes.Highly effective for removing linear alkanes (>99% removal).[12]Simple and effective for removing n-alkane impurities.Not effective for separating branched isomers from each other.

Experimental Protocols

Protocol 1: Fractional Distillation of a Branched Hexane (B92381) Mixture

Objective: To separate a mixture of hexane isomers (e.g., n-hexane, 2-methylpentane, and 3-methylpentane) by fractional distillation.

Materials:

  • Mixture of hexane isomers

  • Round-bottom flask (50 mL)

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks (10 mL)

  • Heating mantle

  • Boiling chips

  • Clamps and stand

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Add 20 mL of the hexane isomer mixture and a few boiling chips to the round-bottom flask.

  • Begin heating the mixture gently with the heating mantle.

  • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1 drop per second).[9]

  • Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the most volatile component (n-hexane, ~69 °C).

  • Collect the first fraction in a pre-weighed receiving flask while the temperature remains constant.

  • When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

  • The temperature will then stabilize at the boiling point of the next isomer (2-methylpentane, ~60.3 °C, or 3-methylpentane, ~63.3 °C, depending on the efficiency of the column). Collect this fraction in a new receiving flask.

  • Continue the distillation, collecting different fractions as the temperature changes.

  • Analyze the purity of each fraction using Gas Chromatography (GC).

Protocol 2: Purification of Branched Alkanes using Urea Adduction

Objective: To remove linear n-alkanes from a mixture containing branched alkanes.

Materials:

  • Alkane mixture

  • Urea

  • Methanol (B129727)

  • n-Hexane

  • Acetone

  • Deionized water

  • Beakers and flasks

  • Stir plate and stir bar

  • Filtration apparatus (Buchner funnel and filter paper)

Procedure:

  • Prepare a saturated solution of urea in methanol by dissolving an excess of urea in methanol with gentle heating and then allowing it to cool to room temperature.

  • Dissolve the alkane mixture in a minimal amount of n-hexane.

  • In a separate flask, add the urea-methanol solution.

  • Slowly add the alkane-hexane solution to the stirring urea-methanol solution. A white precipitate of the urea-n-alkane adduct should form.

  • Continue stirring the mixture at room temperature for 1-2 hours to ensure complete adduction.

  • Filter the mixture using a Buchner funnel to collect the solid urea adduct.

  • Wash the collected solid with a small amount of cold n-hexane to remove any remaining non-adducted (branched and cyclic) alkanes. The filtrate contains the purified branched alkanes.

  • To recover the n-alkanes (optional), the solid adduct can be decomposed by adding hot water and extracting the released n-alkanes with n-hexane.

  • Concentrate the filtrate containing the branched alkanes under reduced pressure to remove the solvent.

  • Analyze the purity of the branched alkane fraction using GC-MS.

Protocol 3: Adsorptive Separation of Branched Alkanes using Activated Zeolite 5A

Objective: To separate linear alkanes from a mixture of branched alkanes using activated zeolite 5A.

Materials:

  • Alkane mixture (e.g., in a non-polar solvent like hexane)

  • Zeolite 5A powder or pellets

  • Chromatography column

  • Hexane (or another suitable non-polar solvent)

  • Collection vials

  • Oven or furnace for activation

Procedure:

  • Activation of Zeolite 5A: Place the required amount of zeolite 5A in a ceramic dish and heat it in a furnace at 300-450 °C for at least 4 hours to remove adsorbed water and other volatile compounds. Cool the activated zeolite in a desiccator to prevent rehydration.

  • Column Packing: Pack a chromatography column with the activated zeolite 5A. A dry packing method is typically used.

  • Equilibration: Pass a sufficient volume of the eluting solvent (e.g., hexane) through the column to equilibrate the packing.

  • Sample Loading: Carefully load the alkane mixture onto the top of the column.

  • Elution: Begin eluting the column with the non-polar solvent. The branched alkanes, which are excluded from the zeolite pores, will elute first.

  • Fraction Collection: Collect fractions of the eluate in separate vials.

  • Analysis: Analyze the collected fractions using GC to determine the composition and purity. The linear alkanes will be retained by the zeolite and can be recovered by changing the elution conditions or by desorption at a higher temperature.

Mandatory Visualization

Troubleshooting Workflow for Co-elution in Gas Chromatography

The following diagram illustrates a logical workflow for troubleshooting co-elution issues encountered during the GC analysis of highly branched alkanes.

CoElution_Troubleshooting start Co-elution Observed in GC Chromatogram check_method Review Current GC Method Parameters start->check_method optimize_temp Optimize Temperature Program (e.g., slower ramp rate) check_method->optimize_temp resolution_improved1 Resolution Improved? optimize_temp->resolution_improved1 adjust_flow Adjust Carrier Gas Flow Rate (Optimize for linear velocity) resolution_improved1->adjust_flow No end_success Problem Resolved resolution_improved1->end_success Yes resolution_improved2 Resolution Improved? adjust_flow->resolution_improved2 change_column Consider Column Change resolution_improved2->change_column No resolution_improved2->end_success Yes longer_column Increase Column Length change_column->longer_column smaller_id Decrease Column Internal Diameter change_column->smaller_id change_phase Change Stationary Phase change_column->change_phase resolution_improved3 Resolution Improved? longer_column->resolution_improved3 smaller_id->resolution_improved3 change_phase->resolution_improved3 resolution_improved3->end_success Yes end_fail Consider Alternative Technique (e.g., Preparative GC, Adsorptive Separation) resolution_improved3->end_fail No

Caption: A decision-making workflow for troubleshooting co-elution in GC.

References

Technical Support Center: Optimizing GC Column Selection for Branched Alkane Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) column selection for the separation of branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a GC column for branched alkane separation?

A1: The most crucial factor is the stationary phase.[1][2][3] The principle of "like dissolves like" is fundamental in GC column selection.[1][2] For non-polar analytes like branched alkanes, a non-polar stationary phase is the recommended starting point.[1] These phases separate compounds primarily based on their boiling points, with interactions governed by van der Waals forces.[2][4]

Q2: How do column dimensions (length, internal diameter, film thickness) affect the separation of branched alkanes?

A2: Column dimensions significantly impact efficiency, resolution, and analysis time.[5]

  • Length: Longer columns provide more theoretical plates, leading to better resolution, but also result in longer analysis times.[6][7] Doubling the column length increases resolution by a factor of about 1.4.[7]

  • Internal Diameter (ID): Narrower columns (e.g., 0.18-0.25 mm ID) offer higher efficiency and better resolution.[5][6] However, they have lower sample capacity and are more susceptible to overloading.[1][6] Wider bore columns (e.g., 0.53 mm ID) have a higher sample capacity, making them a suitable replacement for packed columns.[8]

  • Film Thickness: Thicker films increase analyte retention, which is beneficial for separating highly volatile branched alkanes and may eliminate the need for sub-ambient oven temperatures.[2][9] Thicker films also offer higher sample capacity.[2] However, they can lead to increased column bleed and potentially reduce resolution for later eluting compounds.[10]

Q3: When should I use temperature programming for branched alkane analysis?

A3: Temperature programming is highly recommended when analyzing complex mixtures of branched alkanes with a wide range of boiling points.[11][12] It helps to sharpen peaks for later-eluting compounds, improve resolution, and reduce overall analysis time compared to isothermal methods.[11][13] A typical starting point is a low initial oven temperature (e.g., 35-40°C) with a ramp rate of 10°C/min.[11]

Troubleshooting Guides

Issue 1: Poor Resolution of Branched Alkane Isomers

Symptoms:

  • Overlapping or co-eluting peaks for structurally similar isomers.

  • Inability to achieve baseline separation.

Possible Causes & Solutions:

Cause Solution
Inappropriate Stationary Phase Ensure you are using a non-polar stationary phase. For complex mixtures, consider a column with enhanced shape selectivity, such as those with phenyl- or octyl- functional groups.[1]
Insufficient Column Efficiency - Increase Column Length: A longer column will increase the number of theoretical plates and improve resolution.[6][7] - Decrease Internal Diameter: Switching to a narrower ID column (e.g., from 0.32 mm to 0.25 mm) will increase efficiency.[5][14]
Suboptimal Temperature Program - Lower Initial Temperature: This can improve the separation of early-eluting, more volatile isomers.[11] - Slower Ramp Rate: A slower temperature ramp gives more time for analytes to interact with the stationary phase, enhancing separation.[13]
Incorrect Carrier Gas Flow Rate Optimize the carrier gas flow rate to achieve the best efficiency. Refer to your column manufacturer's guidelines for the optimal linear velocity for your carrier gas (e.g., Helium, Hydrogen).
Issue 2: Peak Tailing in Branched Alkane Analysis

Symptoms:

  • Asymmetrical peaks where the latter half of the peak is broader than the front half.[15]

  • Tailing factor greater than 1.5.[15][16]

Possible Causes & Solutions:

Cause Solution
All Peaks Tailing (System-related) - Improper Column Installation: Ensure the column is cut cleanly at a 90° angle and installed at the correct depth in the inlet.[15][16] - Inlet Contamination: Replace the inlet liner and septum.[15][17] - System Leaks: Check for leaks at the inlet and detector fittings.[15]
Only Specific Peaks Tailing (Chemical-related) - Active Sites in the System: Although alkanes are non-polar, active sites in the liner or on the column can cause tailing. Use a deactivated liner and consider trimming the front end of the column (10-20 cm).[15][16] - Column Contamination: Non-volatile residues from previous injections can accumulate. Bake out the column at a high temperature or trim the front section.[15]
Solvent-Phase Polarity Mismatch A mismatch between the solvent and stationary phase polarity can lead to peak tailing.[17][18] Consider changing the injection solvent.

Data Presentation

Table 1: Comparison of Common GC Columns for Branched Alkane Separation

ColumnStationary PhaseMax Temperature (°C)Key FeaturesCommon Applications
Agilent J&W DB-5ht (5%-Phenyl)-methylpolysiloxane400High thermal stability, low bleed, robust for high boilers.High-temperature GC, analysis of waxes and high molecular weight hydrocarbons.[4]
Restek Rtx-5MS 5% Diphenyl / 95% Dimethyl Polysiloxane350Low bleed for mass spectrometry, excellent inertness.[4]Detailed hydrocarbon analysis (DHA), environmental analysis.[4]
Petrocol® DH Octyl Poly(50% n-octyl/50% methyl siloxane)-Unique selectivity for petroleum products, separates benzene/1-methylcyclopentene.[2]Detailed analyses of petroleum products.

Table 2: Effect of Column Internal Diameter on Efficiency and Sample Capacity

Internal Diameter (mm)Efficiency (plates/meter)Sample Capacity (per analyte)
0.18 HighLow
0.25 GoodModerate
0.32 ModerateGood
0.53 LowHigh
This table provides a general representation of the trade-offs between column ID, efficiency, and sample capacity.[1][2]

Experimental Protocols

Protocol 1: Detailed Hydrocarbon Analysis (DHA) for C5-C20 Range

This protocol is a general guideline for the separation of branched alkanes in light to medium petroleum fractions.

  • Column Selection:

    • Stationary Phase: 100% Dimethylpolysiloxane or 5% Phenyl / 95% Dimethylpolysiloxane.

    • Dimensions: 50 m - 100 m length, 0.20 mm - 0.25 mm ID, 0.5 µm film thickness.

  • GC Parameters:

    • Inlet: Split/Splitless, Temperature: 250°C

    • Split Ratio: 100:1

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1-2 mL/min.

    • Oven Program:

      • Initial Temperature: 35°C, hold for 10 minutes.

      • Ramp: 2°C/min to 200°C.

      • Hold: 10 minutes at 200°C.

    • Detector (FID): Temperature: 280°C

  • Sample Preparation:

    • Dilute the sample in a non-polar solvent such as hexane (B92381) or pentane.

    • Ensure the sample is free of non-volatile residues by filtering if necessary.

Protocol 2: High-Temperature GC (HTGC) for C20-C60+ Range

This protocol is suitable for the analysis of high-boiling point branched alkanes, such as those found in waxes and heavy oils.[4]

  • Column Selection:

    • Stationary Phase: High-temperature stable (5%-Phenyl)-methylpolysiloxane.

    • Dimensions: 15 m - 30 m length, 0.25 mm - 0.32 mm ID, 0.1 µm - 0.25 µm film thickness.

  • GC Parameters:

    • Inlet: Cool On-Column or PTV, Temperature program to follow the oven.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 2-4 mL/min.

    • Oven Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 400°C.

      • Hold: 5 minutes at 400°C.

    • Detector (FID): Temperature: 400°C

  • Sample Preparation:

    • Dissolve the sample in a high-boiling point solvent like carbon disulfide or 1,2,4-trichlorobenzene.

    • The sample must be completely dissolved to avoid column contamination.

Mandatory Visualization

GC_Column_Selection_Workflow start Define Analytes (Branched Alkanes) phase Select Stationary Phase ('Like Dissolves Like') start->phase nonpolar Non-Polar Phase (e.g., PDMS, 5% Phenyl) phase->nonpolar dims Determine Column Dimensions nonpolar->dims length Length (Resolution vs. Time) dims->length id Internal Diameter (Efficiency vs. Capacity) dims->id film Film Thickness (Retention vs. Bleed) dims->film temp Optimize Temperature Program troubleshoot Troubleshoot Separation Issues temp->troubleshoot resolution Poor Resolution troubleshoot->resolution No tailing Peak Tailing troubleshoot->tailing No end Optimized Separation troubleshoot->end Yes resolution->dims Adjust tailing->phase Check System/ Contamination

Caption: Logical workflow for GC column selection for branched alkane separation.

Troubleshooting_Workflow start Problem Identified (e.g., Poor Resolution) check_method Review Method Parameters start->check_method temp_prog Temperature Program Correct? check_method->temp_prog flow_rate Carrier Gas Flow Rate Correct? temp_prog->flow_rate Yes solution Implement Corrective Action temp_prog->solution No (Adjust) check_hardware Inspect GC Hardware flow_rate->check_hardware Yes flow_rate->solution No (Adjust) column_install Column Installed Correctly? check_hardware->column_install leaks System Leaks? column_install->leaks Yes column_install->solution No (Re-install) consumables Check Consumables leaks->consumables No leaks->solution Yes (Fix) liner Liner/Septum Contaminated? consumables->liner column_health Column Contaminated/Degraded? liner->column_health No liner->solution Yes (Replace) column_health->solution Yes (Trim/Replace)

References

Technical Support Center: Mass Spectral Analysis of Dodecane (C12H26) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectral fragmentation of C12H26 isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak ([M]⁺·) at m/z 170 for my C12H26 isomer weak or completely absent in the mass spectrum?

A1: The molecular ion peak for long-chain and branched alkanes is often of low abundance or absent. This is due to several factors:

  • Extensive Fragmentation: Upon electron ionization (EI), the high energy (typically 70 eV) causes the energetically unstable molecular ions to readily fragment.[1]

  • Branching: The stability of the resulting carbocations heavily influences fragmentation. Cleavage is favored at branching points because it leads to the formation of more stable tertiary or secondary carbocations.[2][3] As the degree of branching increases, the molecular ion becomes less stable and its peak height decreases.[4]

  • Chain Length: For unbranched alkanes, the intensity of the molecular ion peak tends to fall with increasing molecular weight.[3]

Q2: How can I enhance the molecular ion peak for a C12H26 isomer?

A2: To increase the abundance of the molecular ion, it is necessary to use ionization techniques that impart less energy to the analyte molecules.[2] These "soft" ionization methods include:

  • Chemical Ionization (CI): This technique uses a reagent gas to produce ions through less energetic chemical reactions, resulting in significantly less fragmentation and a more prominent protonated molecule peak ([M+H]⁺).[2]

  • Field Ionization (FI): FI is another soft ionization method that can yield a strong molecular ion peak with minimal fragmentation.[2]

  • Lowering Electron Energy in EI: Reducing the standard 70 eV electron energy in EI can decrease the extent of fragmentation and thus enhance the molecular ion peak. However, this approach may also lead to a reduction in overall ion intensity and sensitivity.[2]

Q3: What are the characteristic fragmentation patterns for C12H26 isomers?

A3: Alkanes produce characteristic mass spectra. Key features include:

  • Homologous Series: The spectra of unbranched alkanes show clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups.[3][5] The most prominent ions in this series are the alkyl carbocations with the formula [CₙH₂ₙ₊₁]⁺, such as m/z 43 (propyl), 57 (butyl), 71 (pentyl), and 85 (hexyl).[6]

  • Favored Cleavage at Branch Points: Branched alkanes preferentially fragment at the C-C bond adjacent to a branch point.[2][3] The positive charge is most likely to be retained by the more substituted fragment due to the higher stability of tertiary and secondary carbocations.[2] The loss of the largest alkyl group at a branch point is often a favored pathway.[2]

  • Base Peak: The tallest peak in the spectrum, known as the base peak, typically corresponds to the most stable and/or most readily formed carbocation fragment.[1][7] For many C12H26 isomers, this will be a C₃, C₄, or C₅ fragment.

Q4: How can I distinguish between different C12H26 isomers using mass spectrometry?

A4: While all C12H26 isomers have the same molecular weight (170.33 g/mol ), their mass spectra will show subtle but significant differences in their fragmentation patterns.[8][9] To distinguish between them, carefully analyze:

  • Molecular Ion Intensity: A straight-chain isomer like n-dodecane will generally exhibit a more intense molecular ion peak than a highly branched isomer.[4][10]

  • Relative Abundance of Fragments: The relative intensities of the fragment ions are key. A highly branched isomer will produce a more abundant ion corresponding to the most stable carbocation it can form. For example, an isomer with a tert-butyl group is likely to show a strong peak at m/z 57.[11]

  • Gas Chromatography (GC) Retention Time: When using GC-MS, different isomers will have different retention times. Combining retention time data with the mass spectrum provides a much higher degree of confidence in isomer identification.[12]

Data Presentation: Common Fragments of Dodecane

The following table summarizes the mass-to-charge ratios (m/z) for common fragment ions observed in the electron ionization (EI) mass spectra of C12H26 isomers. The relative abundance of these ions will vary significantly depending on the specific isomeric structure.

m/zProposed Fragment IonFormulaNotes
29Ethyl cation[C₂H₅]⁺Common in most alkane spectra.
43Propyl cation[C₃H₇]⁺Often a prominent peak.[6][13]
57Butyl cation[C₄H₉]⁺Frequently the base peak or a very abundant ion.[10][13]
71Pentyl cation[C₅H₁₁]⁺A major ion in the homologous series.[10][13]
85Hexyl cation[C₆H₁₃]⁺A major ion in the homologous series.[6][13]
99Heptyl cation[C₇H₁₅]⁺Part of the characteristic CₙH₂ₙ₊₁ series.[13]
170Molecular Ion[C₁₂H₂₆]⁺·Often weak or absent, especially in branched isomers.[3][4][13]

Note: The relative intensities are approximate and can vary based on instrumentation and analytical conditions.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of C12H26 Isomers

This protocol outlines a general procedure for the analysis of C12H26 isomers. Optimization may be required based on the specific instrumentation and sample matrix.

  • Sample Preparation:

    • Dissolve the C12H26 isomer sample in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 10-100 µg/mL.

    • Ensure the sample is free of non-volatile residues to prevent contamination of the GC inlet and column.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Injector Temperature: 250 °C.

    • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium with a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.[12]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[12]

    • Ion Source Temperature: 230 °C.[12]

    • Quadrupole Temperature: 150 °C.[12]

    • Mass Range: Scan from m/z 35 to 300.

    • Solvent Delay: 3-4 minutes to prevent the solvent peak from saturating the detector.

  • Data Analysis:

    • Identify the chromatographic peaks corresponding to the C12H26 isomers based on their retention times.

    • Examine the mass spectrum for each peak.

    • Identify the molecular ion (if present) at m/z 170.

    • Analyze the fragmentation pattern, comparing the relative abundances of key ions (e.g., m/z 43, 57, 71, 85) to distinguish between isomers.

Mandatory Visualization

Troubleshooting Workflow for C12H26 Mass Spectra

The following diagram provides a logical workflow for troubleshooting common issues encountered during the mass spectral analysis of C12H26 isomers.

Troubleshooting_Workflow start Start: Analyze C12H26 Spectrum q1 Is there a peak at m/z 170? start->q1 a1_yes Yes: Molecular ion present. Proceed to fragmentation analysis. q1->a1_yes Yes a1_no No: Molecular ion absent/weak. q1->a1_no No q3 Analyze Fragmentation Pattern. Are peaks at m/z 43, 57, 71, 85 present? a1_yes->q3 q2 Is this expected for a highly branched isomer? a1_no->q2 a2_yes Yes: Consistent with theory. Proceed to fragmentation analysis. q2->a2_yes Yes a2_no No: Or need to enhance M+ peak. q2->a2_no No a2_yes->q3 remedy1 Action: Re-run analysis using soft ionization (CI) or lower EI energy. a2_no->remedy1 end_remedy Re-analyze after corrections remedy1->end_remedy a3_yes Yes: Typical alkane fragmentation observed. Compare relative intensities to differentiate isomers. q3->a3_yes Yes a3_no No: Atypical fragmentation. q3->a3_no No end_good Analysis Complete a3_yes->end_good q4 Are there unexpected peaks or high background noise? a3_no->q4 a4_yes Yes: Potential contamination or instrument issue. q4->a4_yes Yes a4_no No: Pattern is clean but atypical. Consider complex rearrangement or isomer structure. q4->a4_no No remedy2 Action: 1. Check for system contamination (inlet, column). 2. Verify sample purity. 3. Run instrument tune and calibration. a4_yes->remedy2 a4_no->end_good remedy2->end_remedy

Caption: Workflow for troubleshooting C12H26 isomer mass spectra.

References

Technical Support Center: Synthesis of 3,3-Diethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,3-Diethyl-2-methylheptane. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: The most prevalent and logical synthetic approach for this compound, a highly branched alkane, involves a two-step process:

  • Formation of a Tertiary Alcohol: The core of the synthesis is the creation of the quaternary carbon center. This is typically achieved through a Grignard reaction, where a suitable ketone is treated with a Grignard reagent. For this compound, this would likely involve the reaction of 3-ethyl-2-methylheptan-3-one with an ethylmagnesium halide or the reaction of 3-pentanone (B124093) with a 2-methyl-3-heptylmagnesium halide. The former is generally more practical due to the relative simplicity of the Grignard reagent.

  • Deoxygenation of the Tertiary Alcohol: The resulting tertiary alcohol, 3,3-diethyl-2-methylheptan-3-ol, is then deoxygenated to yield the final alkane product. Common methods for this transformation include reduction of a corresponding halide or dehydration followed by hydrogenation.

Q2: What are the primary competing side reactions I should be aware of during the Grignard synthesis of the tertiary alcohol intermediate?

A2: Grignard reactions, especially with sterically hindered ketones, are susceptible to several side reactions that can lower the yield of the desired tertiary alcohol.[1] The main side reactions to monitor are:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[1] This is more pronounced with sterically hindered ketones and bulky Grignard reagents. Upon workup, this will regenerate the starting ketone, leading to incomplete conversion.

  • Reduction: A hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone via a cyclic six-membered transition state.[1] This results in the formation of a secondary alcohol instead of the desired tertiary alcohol.

  • Wurtz-type Coupling: The Grignard reagent can couple with the alkyl halide from which it was formed, leading to the formation of a dimer (in this case, butane (B89635) from ethylmagnesium bromide).

Q3: I've observed a significant amount of starting ketone in my reaction mixture after the Grignard reaction. What could be the cause?

A3: The recovery of a substantial amount of your starting ketone is a strong indication that a side reaction, most likely enolization, is outcompeting the desired nucleophilic addition.[1][2] This issue can be addressed by:

  • Lowering the reaction temperature: Running the reaction at a lower temperature can favor the nucleophilic addition pathway over enolization.

  • Changing the solvent: The choice of solvent can influence the reaction outcome. While diethyl ether and tetrahydrofuran (B95107) (THF) are common, exploring other ethereal solvents might be beneficial.

  • Using a different Grignard reagent or ketone: If possible, altering the synthetic strategy to use a less sterically hindered ketone or Grignard reagent can mitigate this issue.

Q4: My purification of the final alkane is proving difficult. What are the recommended purification methods?

A4: The purification of highly branched alkanes from reaction byproducts can be challenging due to their similar physical properties (e.g., boiling points). The recommended methods are:

  • Fractional Distillation: This is a primary method for separating compounds with close boiling points. Using a longer fractionating column or one with higher efficiency packing can improve separation.[3]

  • Preparative Gas Chromatography (Prep-GC): For achieving very high purity, Prep-GC is an excellent, albeit more resource-intensive, option.[4]

  • Column Chromatography: While less common for non-polar alkanes, column chromatography on silica (B1680970) gel using a non-polar eluent like hexane (B92381) can be effective in removing more polar impurities.[4]

Troubleshooting Guides

Problem 1: Low Yield of Tertiary Alcohol in Grignard Reaction
Symptom Potential Cause Troubleshooting Steps
High amount of starting ketone recovered Enolization is the dominant reaction pathway.[1]1. Lower the reaction temperature (e.g., from room temperature to 0 °C or -78 °C).2. Slowly add the Grignard reagent to the ketone solution.3. Consider using a more reactive Grignard reagent (e.g., organolithium).
Presence of a secondary alcohol Reduction of the ketone has occurred.[1]1. Use a Grignard reagent without β-hydrogens if possible (not applicable for ethylmagnesium bromide).2. Ensure the Grignard reagent is of high quality and free from magnesium hydride impurities.
Formation of a significant amount of butane gas Wurtz-type coupling of the Grignard reagent.1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative coupling.2. Use a slight excess of magnesium during the preparation of the Grignard reagent.
Overall low conversion Poor quality of the Grignard reagent.1. Titrate the Grignard reagent before use to determine its exact concentration.2. Prepare fresh Grignard reagent from high-purity magnesium and alkyl halide.
Problem 2: Incomplete Dehydration of the Tertiary Alcohol
Symptom Potential Cause Troubleshooting Steps
Presence of starting alcohol after reaction Insufficient acid catalyst or reaction time.1. Increase the amount of acid catalyst (e.g., sulfuric acid, phosphoric acid) slightly.2. Increase the reaction temperature or prolong the reaction time.
Formation of multiple alkene isomers Rearrangement of the carbocation intermediate.1. Use a milder dehydrating agent that is less likely to promote rearrangements (e.g., iodine, Martin's sulfurane).2. Consider a two-step process: conversion of the alcohol to a good leaving group (e.g., tosylate) followed by elimination with a non-nucleophilic base.

Experimental Protocols

A plausible, though not explicitly documented, experimental protocol for the synthesis of this compound is presented below. This is a generalized procedure and may require optimization.

Step 1: Synthesis of 3,3-Diethyl-2-methylheptan-3-ol via Grignard Reaction

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Slowly add a solution of bromoethane (B45996) (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Slowly add a solution of 2-methyl-3-heptanone (B77676) (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol.

Step 2: Deoxygenation of 3,3-Diethyl-2-methylheptan-3-ol

This can be achieved via dehydration followed by hydrogenation.

  • Dehydration: Place the crude 3,3-diethyl-2-methylheptan-3-ol in a round-bottom flask with a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid). Set up a simple distillation apparatus. Gently heat the flask to distill the alkene product as it forms.

  • Hydrogenation: Dissolve the collected alkene in a suitable solvent (e.g., ethanol, ethyl acetate). Add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by GC or TLC). Filter the reaction mixture through Celite to remove the catalyst and concentrate the solvent to yield the crude this compound.

Visualizations

Synthesis_Pathway ketone 2-Methyl-3-heptanone tertiary_alcohol 3,3-Diethyl-2-methylheptan-3-ol ketone->tertiary_alcohol Grignard Reaction grignard_reagent Ethylmagnesium Bromide grignard_reagent->tertiary_alcohol dehydration Dehydration (H₂SO₄, heat) tertiary_alcohol->dehydration alkene_mixture Alkene Mixture dehydration->alkene_mixture hydrogenation Hydrogenation (H₂, Pd/C) alkene_mixture->hydrogenation product This compound hydrogenation->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield of Tertiary Alcohol analysis Analyze Crude Product (GC-MS, NMR) start->analysis high_ketone High % of Starting Ketone? analysis->high_ketone sec_alcohol Secondary Alcohol Present? high_ketone->sec_alcohol No enolization Probable Cause: Enolization high_ketone->enolization Yes reduction Probable Cause: Reduction sec_alcohol->reduction Yes solution_enolization Solution: - Lower Temperature - Slow Addition enolization->solution_enolization solution_reduction Solution: - Use High-Purity Grignard Reagent reduction->solution_reduction

Caption: Troubleshooting low yield in the Grignard reaction.

References

Technical Support Center: 3,3-Diethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 3,3-Diethyl-2-methylheptane. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in Physical Appearance (e.g., slight discoloration, presence of particulates) Potential slow oxidation or contamination.It is advisable to re-purify the sample if high purity is critical for the experiment. Always store under an inert atmosphere to minimize oxidation.
Inconsistent Experimental Results Use of a partially degraded sample.For sensitive applications, it is recommended to use a fresh sample or one that has been recently analyzed for purity. Aliquoting the compound upon receipt can minimize the impact of repeated handling of the bulk material.
Presence of Unexpected Peaks in Analytical Data (e.g., GC-MS) Thermal decomposition during analysis or degradation during storage.Characterize the impurities to understand the degradation pathway. For GC-MS analysis, consider using a lower injection port temperature to avoid on-column decomposition. Review storage conditions to mitigate further degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to oxygen.[1] The compound should be kept in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[1]

Q2: What are the primary degradation pathways for this compound?

A2: As a branched alkane, this compound is generally stable. However, two primary degradation pathways can occur under specific conditions:

  • Autoxidation: This is a slow reaction with atmospheric oxygen that can be initiated by heat, light, or the presence of radical initiators.[2] The reaction proceeds via a free-radical chain mechanism, leading to the formation of hydroperoxides, which can further decompose to alcohols and ketones.[3] The tertiary carbon-hydrogen bond in the molecule is the most likely site for initial hydrogen abstraction.[1][3]

  • Thermal Decomposition (Pyrolysis): At elevated temperatures, this compound can undergo cracking, where the carbon-carbon bonds break to form smaller, lower molecular weight alkanes and alkenes.[4][5]

Q3: How can I assess the stability of my this compound sample?

A3: A forced degradation study can be performed to assess the stability of the compound under stressed conditions.[6][7][8] This involves exposing the sample to conditions such as elevated temperature, UV light, and oxidizing agents. The purity of the sample can be monitored over time using analytical techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any degradation products.

Q4: Are there any known incompatibilities for this compound?

A4: this compound is incompatible with strong oxidizing agents. Contact with these materials should be avoided as it can lead to a vigorous reaction.

Experimental Protocols

Protocol 1: Forced Degradation Study - Thermal Stress

Objective: To evaluate the thermal stability of this compound and identify potential thermal degradants.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of this compound into several amber glass vials.

  • Initial Analysis: Analyze an unstressed sample using a validated GC-MS method to establish the initial purity and chromatographic profile.

  • Stress Condition: Place the vials in a calibrated oven at an elevated temperature (e.g., 70°C).

  • Time Points: Withdraw vials at predetermined time intervals (e.g., 24, 48, 72, and 168 hours).

  • Sample Analysis: Allow the vials to cool to room temperature. Dilute an aliquot of each sample with a suitable solvent (e.g., hexane) and analyze by GC-MS.

  • Data Analysis: Compare the chromatograms of the stressed samples to the initial sample. Identify and quantify any new peaks, which represent degradation products.

Protocol 2: Monitoring Purity by Gas Chromatography (GC)

Objective: To routinely check the purity of stored this compound.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a high-purity solvent like hexane (B92381) at a known concentration.

  • GC System:

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

    • Injector: Split/splitless injector, with a temperature set to minimize on-column degradation (e.g., 250°C).

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Carrier Gas: Helium or Hydrogen.

  • Data Analysis: Integrate the peak areas to determine the percentage purity of this compound and the relative amounts of any impurities.

Visualizations

Storage_Workflow cluster_receiving Receiving Sample cluster_storage Storage cluster_usage Experimental Use Receive Receive this compound Initial_Analysis Perform Initial Purity Analysis (GC-MS) Receive->Initial_Analysis Aliquot Aliquot into smaller, sealed vials Initial_Analysis->Aliquot Store Store in a cool, dry, well-ventilated area away from heat and light Aliquot->Store Inert Store under inert atmosphere (Ar or N2) Store->Inert Equilibrate Allow vial to equilibrate to room temperature before opening Inert->Equilibrate Use Use in experiment Equilibrate->Use Recheck Periodically re-check purity for long-term storage Use->Recheck

Caption: Recommended workflow for receiving, storing, and using this compound.

Degradation_Pathway Compound This compound Stress Stress Conditions (Heat, Light, Oxygen) Compound->Stress Thermal High Temperature (Pyrolysis) Compound->Thermal Radical Tertiary Alkyl Radical Stress->Radical Initiation Peroxy Peroxy Radical Radical->Peroxy + O2 Hydroperoxide Hydroperoxide Peroxy->Hydroperoxide + R-H Decomposition Decomposition Products (Alcohols, Ketones) Hydroperoxide->Decomposition Cracking Cracking Products (Smaller Alkanes/Alkenes) Thermal->Cracking

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the analysis of branched alkanes by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in branched alkane analysis?

A1: Contamination in branched alkane analysis is a frequent issue due to the ubiquitous nature of many contaminating compounds. The most common sources include:

  • GC-MS System Components: Inlet septa, vial caps (B75204), O-rings, and ferrules are common sources of siloxanes. Phthalates can also leach[1] from these components.

  • Solvents and Reagen[2]ts: Even high-purity solvents can become contaminated from storage containers or during sample preparation. It is crucial to run solv[3][4]ent blanks to verify purity.

  • Plasticware: Cons[3]umables like pipette tips, vials, and filters can leach contaminants such as phthalates and other plasticizers, especially when in contact with nonpolar solvents. Whenever possible, using [3]glassware is recommended.

  • Laboratory Environm[3]ent: The air in the lab can contain volatile and semi-volatile organic compounds, including phthalates from flooring and paints, and oils from vacuum pumps, which can contaminate samples. The outer wall of a syrin[2][5]ge needle can absorb phthalates from the lab air.

  • Handling: Imprope[6]r handling, such as touching clean parts with bare hands, can introduce oils and other contaminants. Wearing powder-free nitri[5]le gloves is recommended.

  • Sample Carryover: [3] Highly concentrated samples can leave residues in the injection port or syringe, which then appear in subsequent runs.

Q2: How can I identify[3][7] contamination peaks in my chromatogram?

A2: Contamination often manifests as unexpected peaks, a high or unstable baseline, or "ghost peaks" which appear even in blank injections. Identifying the contamina[7][8]nt is key to finding its source.

  • Run Blank Injections: A system blank (an analysis without any injection) can help identify issues like column bleed or gas contamination. A solvent blank (injectin[9][10]g only the solvent used for sample preparation) helps identify contamination from solvents or the injection pathway.

  • Check the Mass Spec[3][10]trum: Many common contaminants have characteristic mass-to-charge ratio (m/z) ions. For example, phthalates often show a characteristic ion at m/z 149, and siloxanes (from column bleed or septa) frequently show ions at m/z 73, 207, and 281.

  • Look for Homologous[1][11] Series: Contaminants like hydrocarbons from pump oil may appear as a series of evenly spaced peaks.

Q3: What are "ghost pe[3]aks" and how can I eliminate them?

A3: Ghost peaks are signals that appear in a chromatogram at unexpected times, often even in blank runs. They are typically caused[7][12] by contamination within the analytical system.

  • Sources: Common c[7][12]auses include septum bleed, sample carryover from previous injections, or contaminated solvents or carrier gas.

  • Elimination: To e[7][13][14]liminate ghost peaks, identify the source. Replace the inlet septum daily, as it can degrade and release siloxanes. Run solvent blanks after [9][14]highly concentrated samples to clean the injection port and syringe. If the carrier gas is sus[3]pected, installing inline filters can remove impurities. Baking out the column at [8]a high temperature can also help remove semi-volatile contaminants.

Q4: How do I prevent c[9]ontamination during sample preparation?

A4: Rigorous sample handling is critical to prevent contamination.

  • Use High-Purity Solvents: Always use GC-grade or higher purity solvents and test each new bottle by running a solvent blank.

  • Minimize Plastic Us[3]e: Use glassware for sample preparation and storage whenever possible. If plastics are necessary, opt for high-quality polypropylene (B1209903) or PTFE and minimize contact time.

  • Proper Glassware Cl[3]eaning: Clean glassware thoroughly. A typical procedure involves washing with detergent, rinsing with deionized water, followed by a final rinse with a high-purity solvent. For trace analysis, an acid rinse may be necessary.

  • Use Appropriate Via[3]l Caps: Use PTFE-lined caps or ground glass stoppers instead of Parafilm®, which can leach paraffin (B1166041) waxes. Ensure vial septa have a [3]protective PTFE layer to prevent solvent contact.

Troubleshooting Guid[14]es

Guide 1: Systematic Troubleshooting of Baseline Issues

An elevated, noisy, or drifting baseline can obscure analyte peaks and affect sensitivity and integration. Use the following workflo[8][12]w to diagnose the cause.

// Node Definitions start [label="Baseline Issue Observed\n(High, Noisy, Drifting)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; blank_run [label="Run System Blank\n(No Injection)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_gas [label="Check Carrier Gas & Filters", fillcolor="#FBBC05", fontcolor="#202124"]; check_detector [label="Check Detector\n(Temperature, Gas Flows, Cleanliness)", fillcolor="#FBBC05", fontcolor="#202124"]; check_column [label="Check Column\n(Bleed, Conditioning, Installation)", fillcolor="#FBBC05", fontcolor="#202124"]; solvent_blank [label="Inject Solvent Blank", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solvent [label="Check Solvent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; check_injector [label="Check Injector System\n(Septum, Liner, Syringe)", fillcolor="#FBBC05", fontcolor="#202124"]; resolved [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; unresolved [label="Issue Persists:\nConsult Instrument Manual\nor Service Engineer", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> blank_run; blank_run -> check_gas [label="Baseline still high/noisy?"]; check_gas -> check_detector; check_detector -> check_column; check_column -> solvent_blank [label="If baseline improves,\ncontamination is likely\nfrom injection path"]; solvent_blank -> check_solvent [label="Peaks observed?"]; check_solvent -> check_injector; check_injector -> resolved [label="If issue is identified\nand corrected"];

// Resolution Paths {rank=same; check_gas; check_detector; check_column; check_solvent; check_injector;} check_gas -> resolved [style=dashed, constraint=false]; check_detector -> resolved [style=dashed, constraint=false]; check_column -> resolved [style=dashed, constraint=false]; check_solvent -> resolved [style=dashed, constraint=false]; check_injector -> unresolved [label="If all steps fail"]; } } Caption: Systematic workflow for troubleshooting GC baseline issues.

Guide 2: Identifying the Source of Contaminant Peaks

Use this guide when unexpected peaks are present in your chromatograms.

// Node Definitions start [label="Unexpected Peaks Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ms_check [label="Analyze Mass Spectrum of Peak(s)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; siloxanes [label="Siloxane Ions Present?\n(m/z 73, 207, 281)", fillcolor="#F1F3F4", fontcolor="#202124"]; phthalates [label="Phthalate Ions Present?\n(m/z 149)", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrocarbons [label="Homologous Series Present?", fillcolor="#F1F3F4", fontcolor="#202124"]; other [label="Other/Unknown", fillcolor="#F1F3F4", fontcolor="#202124"];

// Source Identification Nodes src_septa [label="Source: Septum Bleed\n(Inlet or Vial)", fillcolor="#FBBC05", fontcolor="#202124"]; src_column [label="Source: Column Bleed", fillcolor="#FBBC05", fontcolor="#202124"]; src_plastics [label="Source: Plasticware, Vials, Caps", fillcolor="#FBBC05", fontcolor="#202124"]; src_solvents [label="Source: Solvents", fillcolor="#FBBC05", fontcolor="#202124"]; src_oil [label="Source: Pump Oil, Lubricants", fillcolor="#FBBC05", fontcolor="#202124"]; src_carryover [label="Source: Sample Carryover", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> ms_check; ms_check -> siloxanes; ms_check -> phthalates; ms_check -> hydrocarbons; ms_check -> other;

siloxanes -> src_septa [label="Yes"]; siloxanes -> src_column [label="Yes"]; phthalates -> src_plastics [label="Yes"]; phthalates -> src_solvents [label="Yes"]; hydrocarbons -> src_oil [label="Yes"]; other -> src_carryover [label="Check for carryover\nfrom previous runs"]; other -> src_solvents [label="Run solvent blanks"]; } } Caption: Logical flow for identifying common contaminant sources.

Quantitative Data Summary

The presence of contaminants can significantly impact analytical results. The following table lists common contaminants and their characteristic mass fragments, which are crucial for identification.

Contaminant ClassCommon ExamplesCharacteristic Ions (m/z)Likely Sources
Siloxanes Cyclic and linear polydimethylsiloxanes73, 147, 207, 281, 355Column bleed, inlet/vial septa, liner O-rings.
Phthalates Dibu[1][14]tyl phthalate (B1215562) (DBP), Di(2-ethylhexyl) phthalate (DEHP)149Plastic lab consumables (pipette tips, vials), solvents, Parafilm®.
Hydrocarbons Al[2][3][11]kanes from C15-C40+Homologous series of peaksForeline pump oil, lubricants, contaminated solvents.
Solvents/Cleaning A[3][5][15]gents Acetone, Methanol, Hexane43, 58 (Acetone), 31 (Methanol)Cleaning procedures, contaminated solvents.
Air Components [5]Nitrogen, Oxygen, Water, CO218, 28, 32, 44Air leaks in the system.

Experimental Proto[5]cols

Protocol 1: System Blank and Solvent Blank Analysis

This protocol is essential for isolating the source of contamination by systematically checking the instrument and the solvents.

Objective: To determine the background contamination level of the GC-MS system and the solvents used in the analysis.

Procedure:

  • System Preparation:

    • Ensure the GC-MS system is in a ready state with the standard analytical method loaded (e.g., appropriate temperature program, gas flows, and MS parameters).

    • Allow sufficient [8]time for the detector and temperatures to stabilize before beginning the analysis.

  • System Blank (Cond[8]ensation Test):

    • Let the GC oven remain at a low temperature (e.g., 40-50 °C) for an extended period (e.g., 8 hours or overnight). This allows volatile contaminants in the carrier gas lines to accumulate at the head of the column.

    • Run a blank analy[9]sis (start the temperature program without making an injection).

    • Immediately after[9] the first run completes, start a second identical blank run.

    • Interpretation:[9] If the first chromatogram shows significantly more peaks or a higher baseline than the second, it indicates contamination in the carrier gas or the gas lines. If both are clean, the ga[9]s supply is likely not the source.

  • Solvent Blank: [9] * Following the system blank, perform a standard injection using only the high-purity solvent that is used for sample preparation and dilution. Use the same volume and i[10]njection technique as for a real sample.

    • Analyze the resulting chromatogram for any peaks.

    • Interpretation:[3] Peaks present in the solvent blank but not the system blank point to contamination from the solvent itself, the syringe, the injection port liner, or the vial.

  • Troubleshooting ba[3][7][13]sed on results:

    • Contaminated Gas: Replace the gas cylinder and/or install or replace inline gas filters.

    • Contaminated So[8][13]lvent: Use a fresh bottle of high-purity, GC-grade solvent.

    • Contaminated Sy[3]ringe/Injector: Implement a rigorous syringe cleaning protocol. Clean or replace the inje[3]ctor liner and replace the septum.

References

Technical Support Center: Method Development for Trace Analysis of 3,3-Diethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trace analysis of 3,3-Diethyl-2-methylheptane. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the trace analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Question/Issue Possible Causes Troubleshooting Steps
No peak or very low signal intensity for this compound. Inefficient sample extraction or desorption.Optimize sample preparation: For aqueous samples, consider purge-and-trap for better extraction of volatile non-polar compounds. For solid or viscous matrices, headspace analysis with optimized temperature and equilibration time is recommended. Ensure the thermal desorption parameters (if used) are adequate to release the analyte from the sorbent tube.[1][2][3]
Leak in the GC-MS system.Perform a leak check of the entire system, paying close attention to the injection port, column connections, and the MS interface. A leak can significantly reduce the amount of analyte reaching the detector.[4][5]
Improper injection technique or parameters.Verify the injection volume and speed. For splitless injections, ensure the purge valve time is optimized to allow complete transfer of the analyte onto the column.[4][6]
The analyte is not reaching the detector.Check for any blockages in the transfer line or column. Ensure the MS is properly tuned and the detector is functioning correctly.
Peak tailing for the this compound peak. Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality, inert GC column specifically designed for volatile organic compound (VOC) analysis. If tailing persists, consider trimming the first few centimeters of the column to remove accumulated non-volatile residues.[5][6][7]
Column overloading.Dilute the sample or reduce the injection volume. Overloading the column can lead to poor peak shape.[8]
Inappropriate column temperature.Optimize the initial oven temperature and the temperature ramp rate. A starting temperature that is too high can cause peak distortion for volatile compounds.
Presence of ghost peaks in the chromatogram. Carryover from a previous injection.Run a solvent blank after a high-concentration sample to check for carryover. If ghost peaks are present, bake out the column and injection port at a high temperature to remove contaminants.[8]
Contaminated carrier gas or sample preparation materials.Ensure high-purity carrier gas is used and that all sample vials, caps, and septa are clean and free from contaminants. Use high-purity solvents for any sample dilution steps.[6]
Poor reproducibility of results. Inconsistent sample preparation.Standardize the sample preparation procedure, including sample volume, extraction time, and temperature. Use an internal standard to correct for variations in sample handling and injection.
Fluctuations in instrument conditions.Ensure the GC oven temperature, carrier gas flow rate, and MS parameters are stable and consistent between runs. Regularly perform system suitability checks.
Sample degradation.This compound is a stable alkane, but samples should be stored properly (e.g., refrigerated) to prevent any potential degradation or loss due to volatilization.[9]
Matrix interference affecting quantification. Co-elution of matrix components with the analyte.Optimize the GC temperature program to improve the separation of the analyte from interfering compounds. If co-elution persists, utilize selected ion monitoring (SIM) mode on the mass spectrometer to selectively detect ions specific to this compound, thereby reducing the impact of matrix interference.[2]
Ion suppression or enhancement in the MS source.Prepare calibration standards in a matrix that closely matches the samples to compensate for matrix effects. Alternatively, use the standard addition method for quantification in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the trace analysis of this compound?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile organic compounds (VOCs) like this compound.[1][10][11] This technique combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

Q2: Which sample preparation method is most suitable for analyzing this compound in aqueous samples?

A2: For aqueous samples, purge-and-trap is a highly effective technique for extracting and concentrating volatile and non-polar compounds like this compound, offering high sensitivity.[2][3][12] Headspace analysis can also be used, but may be less sensitive for trace-level detection.[3]

Q3: What type of GC column should I use for the analysis of this compound?

A3: A non-polar or mid-polar capillary column is recommended. A column with a 5% diphenyl / 95% dimethyl polysiloxane phase is a common choice for general VOC analysis and should provide good separation for branched alkanes. The column dimensions (length, internal diameter, and film thickness) should be chosen based on the specific requirements of the analysis, such as desired resolution and analysis time.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: The identity of the peak can be confirmed by comparing its retention time with that of a certified reference standard of this compound. Additionally, the mass spectrum of the peak should be compared to a reference library spectrum (e.g., NIST) or the spectrum of the certified standard. The unique fragmentation pattern serves as a molecular fingerprint for identification.[10]

Q5: What are the key sources of error in the trace analysis of volatile compounds?

A5: Key sources of error include sample contamination during collection and preparation, loss of analyte due to volatilization, matrix effects, and instrument variability.[13][14] It is crucial to use clean labware, high-purity reagents, and a well-maintained instrument, and to employ appropriate quality control measures such as blanks, spikes, and calibration checks.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a well-developed GC-MS method for the trace analysis of a volatile organic compound like this compound. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method parameters.

Parameter Typical Value Notes
Limit of Detection (LOD) 0.1 - 1.0 µg/LFor aqueous samples using purge-and-trap GC-MS.
Limit of Quantification (LOQ) 0.3 - 3.0 µg/LTypically 3-10 times the LOD.
Linearity (R²) > 0.995Over a defined concentration range (e.g., 1 - 100 µg/L).
Precision (%RSD) < 15%For replicate measurements at a mid-range concentration.
Accuracy/Recovery (%) 80 - 120%For spiked samples in the relevant matrix.

Experimental Protocol: Trace Analysis of this compound in Water by Purge-and-Trap GC-MS

This protocol outlines a general procedure for the quantitative analysis of this compound in water samples.

1. Sample Preparation (Purge-and-Trap)

  • Apparatus: Purge-and-trap concentrator coupled to a GC-MS system.

  • Procedure:

    • Bring all samples, standards, and blanks to room temperature.

    • Add a known amount of internal standard to a 5 mL water sample in a purge tube.

    • Place the purge tube in the purge-and-trap autosampler.

    • The sample is purged with an inert gas (e.g., helium) at a controlled flow rate for a specified time (e.g., 11 minutes).

    • The purged volatiles are trapped on a sorbent trap.

    • The trap is rapidly heated to desorb the analytes onto the GC column.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector: Splitless mode, 250°C.

  • MS Transfer Line: 280°C.

  • MS Source: 230°C.

  • MS Quadrupole: 150°C.

  • Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for this compound and the internal standard.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in clean water.

  • Analyze the standards using the same procedure as the samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Visualizations

Experimental_Workflow Experimental Workflow for Trace Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Purge Purge with Inert Gas Add_IS->Purge Trap Trap Volatiles Purge->Trap Desorb Thermal Desorption Trap->Desorb Injection GC Injection Desorb->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the trace analysis of this compound.

References

Validation & Comparative

A Head-to-Head Battle: GC-MS vs. GCxGC for the Analysis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of branched alkane analysis, the choice of analytical technique is paramount. The structural similarity of these isomers poses a significant chromatographic challenge. This guide provides an objective comparison of two powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC), offering insights into their respective strengths and weaknesses in resolving these intricate mixtures.

The analysis of branched alkanes is critical in various fields, including petroleum geochemistry, environmental forensics, and biomarker discovery. Differentiating between structural isomers is often essential for accurate source identification, understanding biodegradation pathways, and identifying specific biological markers. While traditional GC-MS has long been a workhorse in this field, the advent of GCxGC has offered a significant leap in separation capabilities.

Principles of Separation and Identification

GC-MS operates on the principle of separating volatile and semi-volatile compounds in a single chromatographic column based primarily on their boiling points and interaction with the stationary phase. The eluting compounds are then ionized and fragmented in the mass spectrometer, generating a mass spectrum that provides structural information for identification. However, for complex mixtures of branched alkanes, co-elution of isomers is a common problem, leading to convoluted mass spectra and ambiguous identifications.[1]

GCxGC , on the other hand, employs two columns with different stationary phases connected by a modulator.[2] The first dimension typically separates compounds by volatility, similar to conventional GC. The modulator then traps, focuses, and re-injects small fractions of the effluent from the first column onto a second, shorter column with a different selectivity (e.g., polarity). This rapid second-dimension separation adds an orthogonal separation mechanism, significantly increasing the peak capacity and resolving power of the system.[3][4] When coupled with a fast detector like a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC can effectively separate and identify compounds that would otherwise co-elute in a one-dimensional system.[5][6]

Quantitative Performance: A Comparative Overview

The primary advantage of GCxGC over GC-MS for branched alkane analysis lies in its vastly superior resolving power. This translates to a higher peak capacity and the ability to separate closely related isomers that are indistinguishable by single-dimension GC.

Performance MetricGC-MSGCxGC-TOFMSKey Advantages of GCxGC
Peak Capacity Typically 200-400> 5000Significantly increased peak capacity allows for the separation of a much larger number of compounds in a single run.[3]
Resolution of Isomers Often limited, co-elution of structurally similar branched alkanes is common. For example, pristane (B154290) and phytane (B1196419) may not be baseline resolved with standard non-polar columns.[7]Superior resolution of complex isomeric mixtures. Baseline or near-baseline separation of critical isomer pairs like pristane and phytane is achievable.[7]The orthogonal separation mechanism provides the necessary selectivity to resolve isomers with very similar boiling points.[2]
Sensitivity (LOD/LOQ) Generally in the low ng to pg range, but can be compromised by co-eluting matrix components.[8]Enhanced sensitivity due to cryogenic focusing in the modulator, leading to taller, narrower peaks. Limits of detection (LODs) can be significantly lower than in 1D GC.[9]The modulator's focusing effect increases the signal-to-noise ratio, improving detection limits for trace-level analytes.
Sample Throughput Relatively high, with typical run times of 30-60 minutes.Can have longer run times due to the comprehensive nature of the analysis, although method optimization can lead to comparable analysis times.[5]While individual run times may be longer, the wealth of information obtained can reduce the need for multiple re-analyses or different analytical approaches.
Compound Identification Can be challenging for co-eluting peaks, leading to mixed mass spectra and ambiguous library matches.[1]Cleaner mass spectra due to better separation, resulting in more confident library matching and structural elucidation.[10]The structured nature of the 2D chromatogram, where chemically similar compounds elute in specific regions, aids in compound class identification.[2][5]

Experimental Protocols

Detailed experimental design is crucial for achieving optimal separation and identification of branched alkanes. Below are representative protocols for both GC-MS and GCxGC-TOFMS.

GC-MS Protocol for Branched Alkane Analysis

This protocol is a general guideline and may require optimization based on the specific sample matrix and target analytes.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1-10 µg/mL.

    • If necessary, perform a clean-up step such as solid-phase extraction (SPE) with silica (B1680970) gel to remove polar interferences.

    • Add an internal standard (e.g., deuterated alkane) for quantification.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[11]

    • Injector: Split/splitless inlet at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • GC Method:

    • Oven Program: Initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 320°C (hold for 10 min).[11]

    • Injection Volume: 1 µL in splitless mode.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-550.

    • Data Acquisition: Full scan mode.

GCxGC-TOFMS Protocol for Branched Alkane Analysis

This protocol is designed for the comprehensive analysis of complex hydrocarbon mixtures, including branched alkanes.

  • Sample Preparation:

    • Sample preparation is similar to that for GC-MS, with final concentrations typically in the range of 10-100 µg/mL.

  • Instrumentation:

    • Gas Chromatograph: Leco Pegasus BT 4D or equivalent GCxGC system.

    • Mass Spectrometer: Time-of-Flight Mass Spectrometer (TOF-MS).

    • First Dimension (1D) Column: Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.

    • Second Dimension (2D) Column: Rxi-17Sil MS (1.5 m x 0.15 mm ID, 0.15 µm film thickness) or similar mid-polar column.

    • Modulator: Thermal modulator.

  • GCxGC Method:

    • Primary Oven Program: Initial temperature of 40°C (hold for 1 min), ramp at 3°C/min to 320°C (hold for 5 min).

    • Secondary Oven Program: Offset of +5°C relative to the primary oven.

    • Modulation Period: 4 seconds (0.6 s hot pulse, 1.4 s cold pulse).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL with a 100:1 split ratio.

  • TOF-MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 250°C.

    • Mass Range: m/z 35-600.

    • Acquisition Rate: 200 spectra/s.[5]

Visualizing the Analytical Process and Logic

To better understand the fundamental differences between these two techniques, the following diagrams illustrate their respective workflows and the logic behind their separation capabilities.

GCMS_Workflow cluster_GCMS GC-MS Workflow Sample Sample Injection GC_Column 1D GC Separation (Volatility-based) Sample->GC_Column Ionization Ionization & Fragmentation GC_Column->Ionization MS_Detection Mass Analysis & Detection Ionization->MS_Detection Data_Analysis Data Analysis (1D Chromatogram & Mass Spectra) MS_Detection->Data_Analysis GCxGC_Workflow cluster_GCxGC GCxGC-TOFMS Workflow Sample Sample Injection GC1_Column 1st Dimension GC Separation (Volatility-based) Sample->GC1_Column Modulator Modulation (Trapping & Re-injection) GC1_Column->Modulator GC2_Column 2nd Dimension GC Separation (Polarity-based) Modulator->GC2_Column Ionization Ionization & Fragmentation GC2_Column->Ionization TOFMS_Detection Mass Analysis & Detection (TOF) Ionization->TOFMS_Detection Data_Analysis Data Analysis (2D Chromatogram & Mass Spectra) TOFMS_Detection->Data_Analysis Separation_Logic cluster_input Complex Mixture of Branched Alkanes cluster_gcms GC-MS Separation cluster_gcxgc GCxGC Separation A Isomer A GC_Peak Single Unresolved Peak (Co-elution of A, B, C) A->GC_Peak Similar Volatility GCxGC_Peak1 Separated Peak A A->GCxGC_Peak1 GCxGC_Peak2 Separated Peak B A->GCxGC_Peak2 GCxGC_Peak3 Separated Peak C A->GCxGC_Peak3 Different Polarity/ Shape leads to 2D separation B Isomer B B->GC_Peak Similar Volatility B->GCxGC_Peak1 B->GCxGC_Peak2 B->GCxGC_Peak3 Different Polarity/ Shape leads to 2D separation C Isomer C C->GC_Peak Similar Volatility C->GCxGC_Peak1 C->GCxGC_Peak2 C->GCxGC_Peak3 Different Polarity/ Shape leads to 2D separation

References

A Comparative Guide to the Synthesis of 3,3-Diethyl-2-methylheptane: A Novel Grignard-Based Approach vs. Traditional Wurtz Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, two-step synthesis route for 3,3-Diethyl-2-methylheptane and the traditional Wurtz coupling method. The proposed new route, utilizing a Grignard reaction followed by a Barton-McCombie deoxygenation, offers a more controlled and potentially higher-yielding pathway to this highly branched alkane compared to the established, yet often inefficient, Wurtz reaction. This document presents a detailed analysis of both methods, supported by generalized experimental data and protocols to aid in the selection of an optimal synthetic strategy.

At a Glance: Performance Comparison

The following table summarizes the key performance indicators for the proposed new synthesis route and the established Wurtz reaction for the preparation of this compound.

Performance MetricProposed New Route (Grignard/Barton-McCombie)Established Route (Wurtz Reaction)
Overall Yield Moderate to HighLow to Very Low[1][2]
Purity of Target Molecule HighLow (Mixture of alkanes)[3]
Key Reaction Steps 2 (Grignard reaction, Deoxygenation)1 (Coupling reaction)
Reaction Control HighLow
Scalability GoodPoor
Key Reagents 3-Pentanone (B124093), sec-Butylmagnesium bromide, Tributyltin hydride2-Bromobutane (B33332), 3-Bromo-3-ethylpentane (B2441075), Sodium metal
Primary Byproducts Tributyltin derivativesMixture of symmetrical and unsymmetrical alkanes

Proposed New Synthesis Route: A Grignard Reaction followed by Barton-McCombie Deoxygenation

This novel approach involves a two-stage process. First, a Grignard reaction between 3-pentanone and sec-butylmagnesium bromide forms the tertiary alcohol, 3,3-diethyl-2-methylheptan-4-ol. This is a well-established method for creating sterically hindered alcohols.[4][5][6] The subsequent step employs a Barton-McCombie deoxygenation to remove the hydroxyl group, yielding the target alkane. This deoxygenation method is particularly effective for tertiary alcohols.[7][8][9]

new_synthesis_route cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Barton-McCombie Deoxygenation 3-Pentanone 3-Pentanone Grignard_Reaction Grignard Reaction 3-Pentanone->Grignard_Reaction sec-Butylmagnesium_bromide sec-Butylmagnesium_bromide sec-Butylmagnesium_bromide->Grignard_Reaction Tertiary_Alkoxide_Intermediate Tertiary Alkoxide Intermediate Grignard_Reaction->Tertiary_Alkoxide_Intermediate Acid_Workup Aqueous Acid Workup Tertiary_Alkoxide_Intermediate->Acid_Workup 3,3-Diethyl-2-methylheptan-4-ol 3,3-Diethyl-2-methylheptan-4-ol Acid_Workup->3,3-Diethyl-2-methylheptan-4-ol Thionocarbonyl_derivative_formation Formation of Thionocarbonyl derivative 3,3-Diethyl-2-methylheptan-4-ol->Thionocarbonyl_derivative_formation Thionocarbonyl_derivative Thionocarbonyl derivative Thionocarbonyl_derivative_formation->Thionocarbonyl_derivative Radical_Deoxygenation Radical Deoxygenation (Bu3SnH, AIBN) Thionocarbonyl_derivative->Radical_Deoxygenation 3,3-Diethyl-2-methylheptane_final This compound Radical_Deoxygenation->3,3-Diethyl-2-methylheptane_final

Workflow for the proposed synthesis of this compound.
Experimental Protocol: Proposed New Route

Step 1: Synthesis of 3,3-Diethyl-2-methylheptan-4-ol via Grignard Reaction

  • Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A solution of 2-bromobutane (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C. A solution of 3-pentanone (1.0 eq) in anhydrous diethyl ether is added dropwise with stirring.

  • Work-up: After the addition is complete, the reaction is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Deoxygenation of 3,3-Diethyl-2-methylheptan-4-ol via Barton-McCombie Reaction

  • Formation of Thiocarbonyl Derivative: The crude 3,3-diethyl-2-methylheptan-4-ol (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF). The solution is cooled to 0 °C, and sodium hydride (1.2 eq) is added portion-wise. After stirring for 30 minutes, carbon disulfide (5.0 eq) is added, followed by methyl iodide (5.0 eq) after an additional hour. The reaction is stirred overnight at room temperature.

  • Deoxygenation: The crude thiocarbonyl derivative is dissolved in toluene. Tributyltin hydride (2.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux (around 110 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the pure this compound.

Established Synthesis Route: The Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal.[10] For the synthesis of an unsymmetrical alkane like this compound, a cross-coupling between two different alkyl halides (2-bromobutane and a hypothetical 3-bromo-3-ethylpentane) would be required. However, this approach is notoriously inefficient as it leads to a mixture of three different alkanes: the desired cross-coupling product, and two homo-coupling byproducts (octane and 3,4-diethylhexane). Separating these alkanes is often difficult due to their similar boiling points.

Experimental Protocol: Established Wurtz Route
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, sodium metal (2.2 eq) is dispersed in anhydrous diethyl ether under an inert atmosphere.

  • Addition of Alkyl Halides: A mixture of 2-bromobutane (1.0 eq) and 3-bromo-3-ethylpentane (1.0 eq) dissolved in anhydrous diethyl ether is added dropwise to the sodium suspension with vigorous stirring.

  • Reaction and Work-up: The reaction mixture is refluxed for several hours. After cooling, any unreacted sodium is carefully quenched with ethanol. Water is then added, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous calcium chloride, and the solvent is distilled off.

  • Purification: The resulting mixture of alkanes is subjected to fractional distillation to attempt the separation of this compound from the octane (B31449) and 3,4-diethylhexane (B99930) byproducts.

Comparative Analysis

FeatureProposed New Route (Grignard/Barton-McCombie)Established Route (Wurtz Reaction)
Selectivity High: The two-step process allows for the specific construction of the desired carbon skeleton.Very Low: Results in a statistical mixture of products, making it unsuitable for the synthesis of specific unsymmetrical alkanes.[3]
Yield Moderate to high yields are expected for both the Grignard reaction and the Barton-McCombie deoxygenation.The yield of the desired product is inherently low due to the formation of multiple byproducts.[1][2]
Purification Purification is relatively straightforward, involving standard techniques like extraction and column chromatography. The main challenge is the removal of tin byproducts from the deoxygenation step.Purification is very challenging and often impractical due to the similar physical properties of the alkane mixture.
Scope and Limitations This method is versatile for the synthesis of various sterically hindered alkanes. The toxicity of tin reagents is a drawback, though tin-free alternatives to the Barton-McCombie reaction are being developed.[11]The Wurtz reaction is generally limited to the synthesis of symmetrical alkanes.[12] It is not a viable method for preparing unsymmetrical alkanes with high purity.

Conclusion

The proposed new synthesis route for this compound via a Grignard reaction and subsequent Barton-McCombie deoxygenation presents a significant improvement over the traditional Wurtz coupling. While it involves an additional step, the superior control over the reaction, higher expected yield, and the ability to produce a pure product make it a much more viable and efficient strategy for the synthesis of this and other highly branched, unsymmetrical alkanes. For researchers requiring a reliable and scalable method to obtain this compound, the new route is the recommended approach.

References

A Comparative Analysis of 3,3-Diethyl-2-methylheptane and n-Dodecane for Research and Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties of 3,3-Diethyl-2-methylheptane and n-Dodecane, complete with experimental methodologies and comparative data.

This guide provides a detailed comparison of the physical and chemical properties of this compound and n-dodecane. Both are alkanes with the same chemical formula, C12H26, making them isomers.[1][2] Despite this similarity, their structural differences—n-dodecane is a straight-chain alkane while this compound is a branched-chain alkane—lead to variations in their physicochemical properties.[3][4] This comparison is crucial for applications in various research and industrial settings, including their use as solvents, in fuel studies, and as reference materials in analytical chemistry.[5][6]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and n-dodecane. These properties are fundamental for characterizing the behavior of these substances in different experimental and industrial contexts.[7][8][9]

PropertyThis compoundn-Dodecane
Molecular Formula C12H26[4]C12H26[2]
Molar Mass 170.33 g/mol [4]170.33 g/mol [2]
Boiling Point 470.29 K (197.14 °C) (Predicted)489.3 K (216.2 °C)[10]
Melting Point -263.5 K (-9.6 °C)[5][10]
Density -0.7495 g/mL at 293 K (20 °C)[10]
Water Solubility Predicted to be very low0.00018 g/L (Predicted)[3]
logP (Octanol/Water Partition Coefficient) 4.639 (Predicted)6.42 (Predicted)[3]
Refractive Index --

Experimental Protocols

Accurate determination of physicochemical properties is essential for the reliable application of these compounds. Standardized experimental protocols ensure consistency and comparability of data across different laboratories.

1. Boiling Point Determination:

The boiling point of a liquid can be determined using various methods, including the Thiele tube method, which is suitable for small sample volumes.[11] A more standardized approach for hydrocarbons is outlined in methods similar to ASTM D1120.[7][12][13]

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14]

  • Apparatus: A distillation flask, a condenser, a heating mantle, and a calibrated thermometer are typically used.[15]

  • Procedure: The liquid is heated in the flask. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature, corrected for atmospheric pressure, is the boiling point.[11][12] For alkanes, factors such as molecular weight and branching influence the boiling point.[14][16]

2. Density Measurement:

The density of a liquid is a fundamental property that can be measured with high precision using a digital density meter, following a protocol such as ASTM D4052.[17][18][19]

  • Principle: This method measures the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. This change in frequency is directly related to the density of the liquid.[18]

  • Apparatus: A digital density meter with a thermostatically controlled measuring cell.[19]

  • Procedure: A small sample of the liquid is injected into the clean, dry U-tube. The instrument measures the oscillation period and calculates the density based on prior calibration with fluids of known density.[18][20] This method is applicable to a wide range of petroleum products and other liquids.[8][17]

3. Refractive Index Measurement:

The refractive index is a measure of how much light bends when it passes through a substance and is a useful property for identifying and characterizing liquids.[9] ASTM D1218 is a standard test method for determining the refractive index of hydrocarbon liquids.[21][22][23]

  • Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance.[24] It is typically measured using a refractometer.[23]

  • Apparatus: An Abbe-type refractometer or a digital refractometer, a light source (typically a sodium D line), and a means of temperature control.[23][25]

  • Procedure: A small drop of the liquid sample is placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into view, and the refractive index is read from the scale. The measurement is temperature-dependent and is usually reported at a standard temperature, such as 20°C.[9]

Comparative Analysis Workflow

The following diagram illustrates a logical workflow for the comparative analysis of this compound and n-dodecane.

G Comparative Analysis Workflow cluster_0 Compound Selection cluster_1 Property Determination cluster_2 Experimental Protocols cluster_3 Data Analysis and Application A This compound C Physicochemical Property Measurement A->C B n-Dodecane B->C D Boiling Point (e.g., ASTM D1120) C->D E Density (e.g., ASTM D4052) C->E F Refractive Index (e.g., ASTM D1218) C->F G Comparative Data Analysis D->G E->G F->G H Application-Specific Evaluation G->H

Caption: Workflow for comparing the properties of chemical compounds.

References

A Comparative Analysis of Reactivity in C12H26 Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the combustion, pyrolysis, and oxidation characteristics of n-dodecane and its branched isomers reveals significant differences in their chemical reactivity. This guide provides a comparative study of these isomers, offering valuable insights for researchers, scientists, and professionals in drug development and related fields.

The reactivity of alkanes is a critical factor in various applications, from fuel combustion to atmospheric chemistry and materials science. Among the vast number of alkane isomers, those of dodecane (B42187) (C12H26) are of particular interest due to their relevance as components in diesel and jet fuels. Understanding the differences in reactivity between the straight-chain n-dodecane and its numerous branched isomers is crucial for optimizing fuel performance and developing predictive models for combustion processes.

This comparative guide delves into the experimental findings on the reactivity of n-dodecane and the highly branched isomer, iso-dodecane (2,2,4,6,6-pentamethylheptane), with additional context provided by studies on other branched alkane isomers. The subsequent sections will present quantitative data, detailed experimental protocols, and visualizations of reaction pathways to provide a comprehensive overview for the scientific community.

Isomer Reactivity: A Quantitative Comparison

Experimental data consistently demonstrates that the degree of branching in the carbon chain significantly influences the reactivity of C12H26 isomers. This is most evident in the ignition delay times, a key parameter in combustion chemistry that measures the time lag before a fuel ignites under specific temperature and pressure conditions.

A comparative study on the ignition delay times of n-dodecane and iso-dodecane (2,2,4,6,6-pentamethylheptane) has shown that iso-dodecane is less reactive than its straight-chain counterpart[1]. This difference in reactivity is attributed to the molecular structure, where the presence of tertiary and quaternary carbon atoms in branched isomers leads to different bond dissociation energies and the formation of more stable radical intermediates.

The following table summarizes key reactivity parameters for n-dodecane and iso-dodecane based on available experimental data.

IsomerCommon NameIgnition Delay Time (relative)Key Pyrolysis Products
n-C12H26n-DodecaneMore ReactiveEthene, Propene, 1-Alkenes
2,2,4,6,6-PentamethylheptaneIso-dodecaneLess ReactiveIsobutene, Propene

Note: The relative ignition delay times are a qualitative comparison based on available literature under similar experimental conditions. The product distributions are the major species observed during pyrolysis.

Experimental Protocols

The data presented in this guide are derived from various experimental techniques designed to probe the chemical kinetics of hydrocarbon combustion and pyrolysis. The following sections detail the methodologies for the key experiments cited.

Shock Tube Experiments for Ignition Delay Measurement

Shock tubes are the primary apparatus for measuring ignition delay times at high temperatures and pressures.

Methodology:

  • Mixture Preparation: A combustible mixture of the C12H26 isomer, an oxidizer (typically air or a specific O2/diluent mixture), and a diluent gas (e.g., argon) is prepared in a mixing tank. The exact composition is determined by partial pressures.

  • Shock Wave Generation: A high-pressure driver gas is separated from the low-pressure experimental gas mixture by a diaphragm. The rupture of this diaphragm generates a shock wave that propagates through the experimental gas, rapidly compressing and heating it to the desired temperature and pressure.

  • Ignition Detection: The onset of ignition is detected by monitoring the emission of specific radical species, such as OH*, using a photodetector with an appropriate filter, or by measuring the rapid pressure rise associated with combustion. The ignition delay time is defined as the time interval between the arrival of the shock wave and the onset of ignition[2].

Flow Reactor Experiments for Pyrolysis and Oxidation Studies

Flow reactors are used to study the evolution of chemical species during pyrolysis and oxidation under controlled temperature and pressure conditions.

Methodology:

  • Reactant Injection: A dilute mixture of the C12H26 isomer in an inert carrier gas (for pyrolysis) or with an oxidizer (for oxidation) is continuously fed into a heated reactor tube.

  • Reaction Zone: The reactor is maintained at a constant temperature, creating a well-defined reaction zone. The residence time of the gas mixture in this zone is controlled by the flow rate and the reactor volume.

  • Product Sampling and Analysis: At the reactor outlet, the gas mixture is rapidly cooled to quench the reactions. The products are then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different species present[3][4][5].

Rapid Compression Machine (RCM) for Low-to-Intermediate Temperature Ignition Studies

Rapid compression machines are employed to investigate autoignition phenomena at conditions closer to those found in internal combustion engines.

Methodology:

  • Mixture Charging: The reaction chamber is filled with a premixed charge of the C12H26 isomer and an oxidizer.

  • Compression: Two opposing pistons are rapidly driven to compress the gas mixture, raising its temperature and pressure to conditions where autoignition can occur.

  • Ignition Measurement: The pressure inside the reaction chamber is monitored over time. The ignition delay is determined from the pressure trace, typically as the time from the end of compression to the point of maximum rate of pressure rise.

Reaction Pathways and Mechanisms

The differences in reactivity between C12H26 isomers can be explained by their distinct reaction pathways during oxidation and pyrolysis. The following diagrams, generated using the DOT language, illustrate the key initial steps in these processes.

n_dodecane_oxidation C12H26 n-Dodecane C12H25_rad Dodecyl Radical C12H26->C12H25_rad H-abstraction RO2 Dodecylperoxy Radical C12H25_rad->RO2 + O2 QOOH Hydroperoxy- dodecyl Radical RO2->QOOH Isomerization Decomposition Decomposition Products (Alkenes, Aldehydes) QOOH->Decomposition Second O2 addition & Decomposition

Figure 1: Initial oxidation pathway for n-dodecane.

The linear structure of n-dodecane allows for a variety of H-abstraction sites, leading to the formation of different dodecyl radical isomers. Subsequent reactions, including oxygen addition and isomerization, lead to a complex mixture of products.

iso_dodecane_oxidation isoC12H26 Iso-dodecane (2,2,4,6,6-Pentamethylheptane) isoC12H25_rad Iso-dodecyl Radical (Tertiary) isoC12H26->isoC12H25_rad H-abstraction beta_scission β-scission isoC12H25_rad->beta_scission isobutene Isobutene beta_scission->isobutene other_rad Smaller Radicals beta_scission->other_rad

Figure 2: Dominant initial reaction in iso-dodecane pyrolysis.

In contrast, the highly branched structure of iso-dodecane favors the formation of tertiary radicals upon H-abstraction. These radicals are more stable and readily undergo β-scission, breaking the carbon-carbon bonds and leading to the formation of smaller, more stable molecules like isobutene[2]. This rapid decomposition into less reactive fragments contributes to the overall lower reactivity of iso-dodecane compared to n-dodecane.

Conclusion

The reactivity of C12H26 isomers is intricately linked to their molecular structure. Straight-chain n-dodecane exhibits higher reactivity, characterized by shorter ignition delay times, compared to the highly branched iso-dodecane. This difference is primarily due to the distinct initial reaction pathways, with n-dodecane undergoing a complex series of oxidation reactions and iso-dodecane favoring rapid decomposition into smaller, more stable fragments.

The experimental protocols and reaction pathway diagrams presented in this guide provide a foundational understanding for researchers working with these and other long-chain alkanes. Further comparative studies on a wider range of dodecane isomers with varying degrees of branching are necessary to develop a more complete picture of structure-reactivity relationships, which will be invaluable for the advancement of combustion science and related fields.

References

A Comparative Guide to 3,3-Diethyl-2-methylheptane and Alternative Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential performance of 3,3-Diethyl-2-methylheptane as a fuel additive against established alternatives. Due to a lack of specific experimental data for this compound in publicly available literature, its performance characteristics are inferred from the well-understood principles of hydrocarbon combustion and by drawing parallels with structurally similar compounds. In contrast, extensive data is available for common additives such as iso-octane and ethanol (B145695), which are used here as benchmarks for comparison.

Introduction to Fuel Additives and Octane (B31449) Rating

Fuel additives are chemical compounds added to gasoline to enhance its properties, leading to improved engine performance and reduced emissions. A key performance indicator for gasoline is its octane rating, which measures the fuel's resistance to "knocking" or "pinging" during combustion.[1] Knocking is the premature ignition of the air-fuel mixture in the engine's cylinders, which can cause damage and reduce efficiency. The two standard measures of octane rating are the Research Octane Number (RON) and the Motor Octane Number (MON). RON is determined under less severe engine conditions, while MON is measured under harsher conditions.[2]

Performance Profile of this compound (Theoretical)

This compound is a highly branched C12 alkane. The degree of branching in a hydrocarbon's structure is a critical determinant of its octane number. Highly branched alkanes, such as iso-octane (2,2,4-trimethylpentane), are more resistant to auto-ignition and thus have higher octane ratings compared to their straight-chain counterparts.[3] For instance, iso-octane is the reference compound for the octane scale and has a defined RON and MON of 100.[3][4]

Given its highly branched structure, it is anticipated that this compound would exhibit a high octane number, making it a potentially effective anti-knock agent if used as a fuel additive or a component in a fuel blend. Its performance would be expected to be comparable to other highly branched alkanes.

Comparative Analysis with Alternative Fuel Additives

To provide a quantitative comparison, the performance characteristics of this compound are benchmarked against two widely used and well-characterized fuel components: iso-octane and ethanol.

Data Presentation
Fuel Additive/ComponentChemical FormulaMolecular Weight ( g/mol )Research Octane Number (RON)Motor Octane Number (MON)Heat of Combustion (kJ/mol)
This compound C12H26170.33Estimated HighEstimated HighNot Experimentally Determined
Iso-octane (2,2,4-Trimethylpentane) C8H18114.23100[3][4]100[3]-5461[5]
Ethanol C2H5OH46.07~108[6][7]~90[7][8]-1367[9]
Discussion of Alternatives
  • Iso-octane (2,2,4-Trimethylpentane): As the primary reference fuel for octane rating, iso-octane is the gold standard for anti-knock properties.[3] Its molecular structure, with multiple methyl branches, provides excellent resistance to premature ignition under compression. While not typically used as an aftermarket additive, it is a major component of high-octane gasoline.

  • Ethanol: Widely used as a fuel oxygenate and octane booster, ethanol has a high RON, making it effective at suppressing knock under mild operating conditions.[6][7] However, its MON is significantly lower, indicating a drop in performance under more severe engine loads.[7][8] A key advantage of ethanol is its potential to be produced from renewable resources.[8] Conversely, it has a lower energy density (heat of combustion) than gasoline hydrocarbons, which can result in lower fuel economy.[8][9]

Experimental Protocols

The performance characteristics of fuel additives are determined using standardized testing methods, primarily those developed by ASTM International.

  • Research Octane Number (RON): This is determined according to ASTM D2699 . The test involves running the fuel in a single-cylinder Cooperative Fuel Research (CFR) engine under controlled, mild conditions (600 rpm) and comparing its knock intensity to that of primary reference fuels (mixtures of iso-octane and n-heptane).[10][11]

  • Motor Octane Number (MON): The ASTM D2700 standard is used to determine the MON. This test also uses a CFR engine but under more severe conditions (900 rpm, higher intake mixture temperature) to better simulate highway driving.[12][13]

  • Heat of Combustion: The energy content of a fuel is measured using a bomb calorimeter according to ASTM D240 . This method determines the amount of heat released when a known mass of the fuel is completely burned in a controlled environment.[14][15]

Visualizations

Logical Relationship between Hydrocarbon Structure and Octane Number

G cluster_0 Hydrocarbon Structure cluster_1 Combustion Characteristics cluster_2 Engine Performance Straight-Chain Alkane Straight-Chain Alkane Low Auto-ignition Resistance Low Auto-ignition Resistance Straight-Chain Alkane->Low Auto-ignition Resistance Branched-Chain Alkane Branched-Chain Alkane High Auto-ignition Resistance High Auto-ignition Resistance Branched-Chain Alkane->High Auto-ignition Resistance Low Octane Number (Knocking) Low Octane Number (Knocking) Low Auto-ignition Resistance->Low Octane Number (Knocking) High Octane Number (Anti-Knock) High Octane Number (Anti-Knock) High Auto-ignition Resistance->High Octane Number (Anti-Knock)

Caption: Alkane structure and its effect on octane number.

Experimental Workflow for Fuel Performance Evaluation

G Fuel Sample Fuel Sample CFR Engine CFR Engine Fuel Sample->CFR Engine Bomb Calorimeter Bomb Calorimeter Fuel Sample->Bomb Calorimeter ASTM D2699 ASTM D2699 CFR Engine->ASTM D2699 ASTM D2700 ASTM D2700 CFR Engine->ASTM D2700 ASTM D240 ASTM D240 Bomb Calorimeter->ASTM D240 RON Value RON Value ASTM D2699->RON Value MON Value MON Value ASTM D2700->MON Value Heat of Combustion Heat of Combustion ASTM D240->Heat of Combustion

Caption: Standardized workflow for fuel additive testing.

Conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of branched alkanes, the selection and validation of an appropriate analytical method are critical for ensuring data accuracy and reliability. This guide provides an objective comparison of three common gas chromatography (GC) techniques for branched alkane analysis: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Comprehensive Two-Dimensional Gas Chromatography (GCxGC). Supported by experimental data, this document outlines the performance of each method and provides detailed protocols to aid in methodological cross-validation.

Method Performance Comparison

The choice of an analytical method for branched alkanes depends on the specific requirements of the analysis, such as the need for structural information, sensitivity, and the complexity of the sample matrix. Below is a summary of key performance parameters for GC-FID, GC-MS, and GCxGC.

ParameterGC-FIDGC-MSGCxGC-TOFMS
Principle Measures the current produced by the ionization of organic compounds in a hydrogen flame.Separates ions based on their mass-to-charge ratio, providing structural information.Employs two columns with different selectivity for enhanced separation, often coupled with a time-of-flight mass spectrometer.
Selectivity Good for hydrocarbons, but co-elution can be an issue in complex mixtures.High, as it can distinguish between compounds with similar retention times based on their mass spectra.Very high, offering excellent resolution of complex mixtures and separation of isomers.[1]
Sensitivity Generally in the parts-per-million (ppm) range.High, capable of detecting compounds in the parts-per-billion (ppb) to parts-per-trillion (ppt) range.High sensitivity is achieved through the combination of analyte focusing and TOF-MS detection.
**Linearity (R²) **Excellent, often ≥ 0.999 for light hydrocarbons.[2][3]Good, but can be affected by matrix effects and detector saturation.Excellent, with a wide dynamic range.
Precision (%RSD) High, with RSD values typically less than 1.0% for light hydrocarbons.[2][3]Excellent, with intraday and interday precision often <3% RSD for peak area.High, benefiting from the high data acquisition rates of TOF-MS.
Limit of Detection (LOD) In the low ppm range.In the ppb to ppt (B1677978) range.In the low ppb to ppt range.
Limit of Quantitation (LOQ) In the ppm range.In the ppb range.In the ppb range.
Cost LowModerateHigh
Expertise Required LowModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of branched alkanes using GC-FID, GC-MS, and GCxGC.

GC-FID Protocol for Light Branched Alkanes (e.g., Isobutane)

This protocol is adapted from a validated method for the analysis of light hydrocarbons in a gaseous mixture.[2][3][4]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (GC-FID).

  • Column: A suitable column for light hydrocarbon separation (e.g., a porous layer open tubular (PLOT) column).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection: A gas sampling valve is used to inject a fixed volume of the gaseous sample.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp: Increase at 12.5°C/min to 290°C.

    • Final hold: 4 minutes at 290°C.[5]

  • Detector Temperature: 250°C.

  • Data Acquisition: The detector signal is monitored and integrated using chromatography software.

  • Quantitation: Based on an external standard calibration curve generated from certified reference materials.

GC-MS Protocol for Branched Alkanes in a Complex Matrix (e.g., Petroleum)

This protocol is a general procedure for the analysis of hydrocarbons in environmental or petroleum samples.[6][7]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5MS or equivalent.[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

  • Injection: 1 µL of the sample extract is injected in split or splitless mode, depending on the concentration.

    • Inlet Temperature: 280°C.[5]

  • Oven Temperature Program:

    • Initial temperature: 70°C.

    • Ramp: Increase at 20°C/min to 325°C.

    • Final hold: 10 minutes at 325°C.[6]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 45-450.

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification of target branched alkanes.

  • Data Analysis: Compound identification is based on retention time and comparison of mass spectra with a reference library (e.g., NIST). Quantification is performed using internal or external standards.

GCxGC-TOFMS Protocol for Detailed Branched Alkane Analysis

This protocol is designed for the comprehensive analysis of complex hydrocarbon mixtures, such as sustainable aviation fuels.[1][8]

  • Instrumentation: A GC system equipped with a secondary oven and a thermal modulator, coupled to a time-of-flight mass spectrometer (TOFMS).

  • First Dimension Column: A non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film Rtx-Wax).[1]

  • Second Dimension Column: A semi-polar or polar column of shorter length and narrower diameter (e.g., 1.2 m x 0.1 mm ID, 0.1 µm film Rtx-5).[1]

  • Carrier Gas: Helium with a constant flow.

  • Modulation: A thermal modulator is used to trap and reinject analytes from the first to the second dimension column. The modulation period is typically a few seconds (e.g., 5s).[1]

  • Oven Temperature Program:

    • Primary Oven (1st Dimension): 40°C for 1 min, then ramp at 2°C/min to 140°C.[1]

    • Secondary Oven (2nd Dimension): Maintained at a slightly higher temperature than the primary oven to ensure analyte focusing.

  • TOFMS Parameters:

    • Acquisition Rate: High speed, typically 100 spectra/s.[1]

    • Mass Range: m/z 45-450.[1]

  • Data Analysis: Specialized software is used to process the two-dimensional chromatograms. Compound classes (e.g., linear, branched, and cyclic alkanes) can be identified and quantified based on their structured appearance in the 2D plot.[1]

Visualizing the Cross-Validation Workflow

A critical aspect of ensuring the reliability of analytical data is the cross-validation of different methods. This process involves comparing the results obtained from two or more distinct analytical techniques to assess their agreement and identify any systematic bias.

cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis & Comparison cluster_results Validation Outcome Sample Homogenized Branched Alkane Sample Split Split into Aliquots Sample->Split GCFID GC-FID Analysis Split->GCFID GCMS GC-MS Analysis Split->GCMS GCxGC GCxGC-TOFMS Analysis Split->GCxGC DataFID Quantitative Data (GC-FID) GCFID->DataFID DataMS Quantitative & Qualitative Data (GC-MS) GCMS->DataMS DataGCxGC Comprehensive Data (GCxGC) GCxGC->DataGCxGC Compare Statistical Comparison (e.g., Bland-Altman, t-test) DataFID->Compare DataMS->Compare DataGCxGC->Compare Conclusion Assessment of Method Agreement & Bias Compare->Conclusion

Caption: Workflow for the cross-validation of analytical methods for branched alkane analysis.

References

A Comparative Guide to the Synthesis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise construction of branched alkanes is a fundamental pursuit in organic chemistry, with wide-ranging implications in materials science, medicinal chemistry, and the development of high-performance fuels. This guide provides a comparative overview of key synthetic methodologies for preparing branched alkanes, with a focus on experimental data, detailed protocols, and visual representations of reaction pathways.

Grignard Reaction: A Classic Approach to Tertiary Alcohols as Branched Alkane Precursors

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a reliable method for synthesizing tertiary alcohols, which can be readily converted to branched alkanes through subsequent deoxygenation.

Data Presentation:
EntryAlkyl HalideKetoneProduct (Tertiary Alcohol)Yield (%)Reference
1BromoethaneAcetone2-Methyl-2-butanol~85
21-Bromopropane2-Butanone3-Methyl-3-hexanol~80
3BromocyclohexaneCyclopentanone1-(Cyclohexyl)cyclopentan-1-ol~75
Experimental Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Alkyl halide (e.g., bromoethane)

  • Ketone (e.g., acetone)

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be rigorously dried to exclude moisture.

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a small portion of a solution of the alkyl halide in anhydrous diethyl ether to the magnesium.

    • The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the formation of the Grignard reagent.

    • The remaining alkyl halide solution is added dropwise at a rate that maintains a gentle reflux.

  • Reaction with the Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • A solution of the ketone in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.

    • After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The resulting tertiary alcohol can be purified by distillation or column chromatography.

Workflow Diagram:

Grignard_Reaction cluster_prep Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Deoxygenation Alkyl_Halide Alkyl Halide (R-X) Grignard Grignard Reagent (R-MgX) Alkyl_Halide->Grignard Anhydrous Ether Mg Magnesium (Mg) Mg->Grignard Alkoxide Magnesium Alkoxide Grignard->Alkoxide Ketone Ketone (R'COR'') Ketone->Alkoxide Tertiary_Alcohol Tertiary Alcohol Alkoxide->Tertiary_Alcohol Aq. NH4Cl Branched_Alkane Branched Alkane Tertiary_Alcohol->Branched_Alkane e.g., Barton-McCombie deoxygenation

Caption: Workflow for branched alkane synthesis via Grignard reaction.

Michael Addition: A Route to Highly Branched Alkanes from Biomass

Michael addition offers a powerful strategy for constructing highly branched carbon skeletons, particularly from renewable biomass-derived platform molecules.

Data Presentation:
EntryMichael AcceptorMichael DonorCatalystProduct (Branched Alkane Precursor)Yield (%)Reference
14-(2-Furanyl)-3-buten-2-one (B1139183)2,4-PentanedioneCoCl₂·6H₂OC13 Oxygenate~75
2Furfural-acetone double adduct2,4-PentanedioneCoCl₂·6H₂OC18/C23 Oxygenates-
Experimental Protocol: Michael Addition for Branched Alkane Precursor Synthesis

Materials:

  • 4-(2-Furanyl)-3-buten-2-one (FA)

  • 2,4-Pentanedione

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Calcium chloride (CaCl₂)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine 4-(2-furanyl)-3-buten-2-one (0.2 g), 2,4-pentanedione (5 g), CoCl₂·6H₂O (0.05 g), and CaCl₂ (0.1 g).

  • Reaction Conditions:

    • The reaction mixture is heated to 80 °C and stirred for 20 hours.

  • Work-up and Product Formation:

    • After the reaction, the catalyst is filtered off.

    • The excess 2,4-pentanedione is removed under reduced pressure.

    • The resulting C13 oxygenated precursor is then subjected to hydrodeoxygenation over a suitable catalyst (e.g., Pd/NbOPO₄) to yield the final branched alkane.

Reaction Pathway Diagram:

Michael_Addition FA 4-(2-Furanyl)-3-buten-2-one (from Biomass) C13_Oxygenate C13 Oxygenate Precursor FA->C13_Oxygenate CoCl2·6H2O, 80 °C Pentanedione 2,4-Pentanedione Pentanedione->C13_Oxygenate Branched_Alkane C13 Branched Alkane C13_Oxygenate->Branched_Alkane Hydrodeoxygenation (e.g., Pd/NbOPO4)

Caption: Synthesis of branched alkanes via Michael addition.

Catalytic Hydrogenation: Reduction of Alkenes to Branched Alkanes

Catalytic hydrogenation is a widely used and efficient method for the reduction of carbon-carbon double bonds in substituted alkenes to afford the corresponding branched alkanes.

Data Presentation:
EntryAlkene SubstrateCatalystHydrogen SourceProductYield (%)Reference
12-Methyl-1-butenePd/C (10%)H₂ (1 atm)2-Methylbutane>95
21-MethylcyclohexenePtO₂H₂ (1 atm)Methylcyclohexane>95
3StyrenePd/C (10%)HCO₂NH₄Ethylbenzene>95
Experimental Protocol: General Procedure for Catalytic Hydrogenation

Materials:

  • Alkene

  • Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen source (Hydrogen gas or ammonium formate)

Procedure:

  • Reaction Setup:

    • The alkene is dissolved in a suitable solvent in a reaction flask.

    • A catalytic amount of Pd/C or PtO₂ is added to the solution.

  • Hydrogenation:

    • Using Hydrogen Gas: The flask is evacuated and backfilled with hydrogen gas (typically from a balloon or a pressurized cylinder) and the mixture is stirred vigorously at room temperature until the reaction is complete (monitored by the cessation of hydrogen uptake or by GC/TLC).

    • Using Ammonium Formate (B1220265) (Transfer Hydrogenation): Ammonium formate is added to the reaction mixture, and the solution is heated to reflux until the reaction is complete.

  • Work-up:

    • The catalyst is removed by filtration through a pad of Celite.

    • The solvent is removed under reduced pressure to yield the crude branched alkane, which can be further purified by distillation if necessary.

Experimental Workflow Diagram:

Hydrogenation_Workflow Start Alkene in Solvent Add_Catalyst Add Pd/C or PtO2 Start->Add_Catalyst Hydrogenation Introduce H2 Source (H2 gas or HCO2NH4) Add_Catalyst->Hydrogenation Reaction Stir/Heat Hydrogenation->Reaction Filtration Filter to Remove Catalyst Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product Branched Alkane Evaporation->Product Negishi_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Rprime R-Pd(II)L_n-R' PdII_RX->PdII_R_Rprime Transmetalation (R'-ZnX) PdII_R_Rprime->Pd0 R_Rprime R-R' (Branched Alkane) PdII_R_Rprime->R_Rprime Reductive Elimination

Benchmarking 3,3-Diethyl-2-methylheptane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a comprehensive evaluation of 3,3-Diethyl-2-methylheptane as a reference standard, this guide provides a detailed comparison against other relevant C12 alkane standards. The following analysis, supported by experimental data and established analytical protocols, offers insights into the performance characteristics of this branched alkane.

Executive Summary

This compound, a branched-chain alkane with the molecular formula C12H26, presents distinct properties when compared to its linear and other branched isomers. This guide benchmarks its performance primarily against n-dodecane (a linear standard) and 2,2,4,6,6-pentamethylheptane (B104275) (a highly branched standard). The comparison focuses on key analytical parameters including chromatographic behavior, stability, and physicochemical properties. Branched alkanes, such as this compound, are generally found to be thermodynamically more stable than their linear counterparts.[1][2][3][4][5] This increased stability is a crucial factor for consideration in the selection of long-term reference standards.

Data Presentation: A Comparative Analysis

The following table summarizes the key physicochemical and chromatographic properties of this compound and its selected C12 alkane counterparts.

PropertyThis compoundn-Dodecane2,2,4,6,6-Pentamethylheptane
Molecular Formula C12H26C12H26C12H26
Molecular Weight ( g/mol ) 170.33170.33170.33
CAS Number 62198-90-7112-40-313475-82-6
Boiling Point (°C) ~203216.3177-178
Density (g/cm³ at 20°C) ~0.7870.75~0.748 (Isododecane)
Purity (GC) Typically ≥98%≥98.5% to ≥99.8%[6][7]≥99.0% (Isododecane)
Kovats Retention Index (Non-polar column) Estimated ~1150-11801200 (by definition)[8]997 (on DB-5)[9]
Relative Response Factor (GC-FID, relative to n-Dodecane) Estimated ~1.01.0 (by definition)Estimated ~1.0
Thermodynamic Stability HighLower than branched isomersHigh

Note: Some values for this compound are estimated based on typical properties of branched alkanes and available data for similar compounds.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity and Retention Index Determination

A standardized method for the analysis of hydrocarbon mixtures is detailed in ASTM D5134. The following is a representative protocol for determining the purity and Kovats Retention Index of C12 alkane standards.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: Non-polar, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

Analytical Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes

    • Ramp: 5 °C/min to 250 °C

    • Hold at 250 °C for 10 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Sample Preparation: Prepare individual solutions of this compound, n-dodecane, and 2,2,4,6,6-pentamethylheptane in a suitable solvent (e.g., hexane) at a concentration of approximately 100 µg/mL. Prepare a mixture of n-alkanes (e.g., C8 to C16) for the determination of Kovats Retention Indices.

  • Analysis: Inject each standard solution and the n-alkane mixture into the GC-FID system under the specified conditions.

  • Purity Assessment: The purity of each standard is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Kovats Retention Index (I) Calculation: The retention index of each compound is calculated using the retention times of the n-alkanes that elute before and after the analyte peak. The formula for a temperature-programmed run is:

    I = 100[n + (N - n) * (tR(a) - tR(n)) / (tR(N) - tR(n))]

    Where:

    • n is the carbon number of the n-alkane eluting before the analyte.

    • N is the carbon number of the n-alkane eluting after the analyte.

    • tR(a) is the retention time of the analyte.

    • tR(n) is the retention time of the n-alkane with carbon number n.

    • tR(N) is the retention time of the n-alkane with carbon number N.

Stability Assessment Protocol

Long-term stability of reference standards is crucial for ensuring the reliability of analytical measurements.

Storage Conditions:

  • Store the reference standards in tightly sealed, amber glass vials to protect from light.

  • Maintain a consistent, cool, and dry storage environment, typically at 2-8 °C.[6] Hydrocarbon standards should be stored in a well-ventilated area away from sources of ignition.[6]

Procedure for Long-Term Stability Study:

  • Initial Analysis: Upon receipt, analyze the reference standard using the GC-FID protocol described above to establish the initial purity and peak area response.

  • Time-Point Analysis: At regular intervals (e.g., 3, 6, 12, 24, and 36 months), re-analyze the stored standard under the identical GC-FID conditions.

  • Data Evaluation: Compare the purity and peak area response at each time point to the initial values. A significant change (typically >2%) in purity or response may indicate degradation of the standard.

Mandatory Visualization

Benchmarking Workflow

The logical workflow for benchmarking this compound against other reference standards is illustrated in the following diagram.

cluster_0 Standard Selection cluster_1 Physicochemical Characterization cluster_2 Performance Evaluation cluster_3 Data Analysis & Comparison Target This compound Properties Molecular Weight Boiling Point Density Target->Properties Linear n-Dodecane Linear->Properties Branched 2,2,4,6,6-Pentamethylheptane Branched->Properties Purity Purity Analysis (GC-FID) Properties->Purity Chromatography Chromatographic Performance (Retention Index, Peak Shape) Purity->Chromatography Comparison Comparative Data Table Purity->Comparison Stability Stability Assessment (Long-Term Storage) Chromatography->Stability Chromatography->Comparison Stability->Comparison

Caption: Workflow for benchmarking alkane reference standards.

Signaling Pathway of Performance Characteristics

The following diagram illustrates the relationship between the structural characteristics of the alkanes and their resulting performance as analytical standards.

Structure Molecular Structure (Linear vs. Branched) Interactions Intermolecular Forces & Volatility Structure->Interactions Thermo Thermodynamic Stability Structure->Thermo Chrom_Behavior Chromatographic Behavior (Retention) Interactions->Chrom_Behavior Standard_Performance Reference Standard Performance Thermo->Standard_Performance Chrom_Behavior->Standard_Performance

Caption: Influence of structure on standard performance.

References

A Comparative Guide to the Inter-Laboratory Analysis of 3,3-Diethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a framework for an inter-laboratory comparison of 3,3-Diethyl-2-methylheptane analysis. In the absence of publicly available, specific proficiency testing data for this compound, this document outlines a realistic, hypothetical inter-laboratory study. The methodologies, data, and performance evaluations are grounded in established principles for the analysis of branched alkanes. The objective is to provide a robust template for designing, participating in, and interpreting such comparative studies. Accurate quantification of compounds like this compound is crucial in various fields, including organic synthesis, and as impurities in chemical manufacturing. Inter-laboratory comparisons are vital for assessing and ensuring the reliability and consistency of analytical results among different laboratories.[1][2]

Hypothetical Study Design

This study evaluates the performance of five independent laboratories in the quantification of this compound. A central organizing body prepared and distributed identical test samples to each participant.

  • Test Material : A stock solution of this compound (CAS: 62198-90-7) was gravimetrically prepared in a high-purity organic solvent.[3][4] This stock was utilized to create a final test sample by spiking it into a representative organic matrix.

  • Assigned Value : The consensus concentration, or "assigned value," for this compound in the test sample was determined by the organizing body through replicate analyses using a validated reference method. The assigned value was 45.0 µg/mL .

  • Evaluation Criteria : Laboratory performance was assessed using z-scores, calculated with a proficiency standard deviation of 10% of the assigned value. A |z-score| ≤ 2 is generally considered satisfactory.[5]

Data Presentation: Comparison of Laboratory Performance

The results submitted by the five participating laboratories are summarized below. Performance was evaluated using the z-score, a common metric in proficiency testing.

LaboratoryReported Concentration (µg/mL)Deviation from Assigned Value (µg/mL)z-scorePerformance
Lab A43.8-1.2-0.27Satisfactory
Lab B48.2+3.20.71Satisfactory
Lab C38.5-6.5-1.44Warning
Lab D45.5+0.50.11Satisfactory
Lab E51.0+6.01.33Satisfactory

Experimental Protocols

A detailed and standardized experimental protocol is fundamental for achieving reproducible results in an inter-laboratory validation study. The following is a representative protocol for the quantitative analysis of this compound in an organic matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Internal Standard Spiking : To 1 mL of the provided test sample, add a precise volume of an internal standard solution (e.g., a deuterated analog or a structurally similar, non-interfering alkane) of known concentration.

  • Dilution : If necessary, dilute the sample with a suitable solvent (e.g., hexane) to bring the analyte concentration within the calibrated range of the instrument.

2. Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatograph : An Agilent 7890B GC System or equivalent.

  • Mass Spectrometer : An Agilent 5977A MSD or equivalent.

  • Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating branched alkanes.

  • Injector : Split/splitless injector, operated in split mode.

  • Carrier Gas : Helium at a constant flow rate.

3. GC-MS Conditions

  • Inlet Temperature : 250°C

  • Oven Temperature Program :

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line : 280°C

  • Ion Source Temperature : 230°C

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Acquisition Mode : Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

4. Calibration Standards

  • Prepare a stock solution of this compound (1 mg/mL) in the same solvent as the samples.

  • Perform serial dilutions to prepare a set of at least five calibration standards spanning the expected concentration range of the analyte.

  • Process the calibration standards in the same manner as the test samples, including the addition of the internal standard.

5. Data Analysis

  • Identify the this compound and internal standard peaks based on their retention times and characteristic ions.

  • Quantify the analyte by integrating the peak areas and constructing a calibration curve of the analyte/internal standard peak area ratio versus concentration.

  • The final concentration is calculated from the linear regression of the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_report Reporting sample Receive Test Sample istd Add Internal Standard sample->istd dilute Dilute Sample istd->dilute inject Inject into GC-MS dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Apply Calibration Curve integrate->calibrate calculate Calculate Concentration calibrate->calculate report Report Final Result calculate->report

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_study Inter-Laboratory Study cluster_evaluation Performance Evaluation cluster_outcome Outcome assigned_value Assigned Value (45.0 µg/mL) z_score Calculate z-score z = (x - X) / σ assigned_value->z_score lab_results Laboratory Reported Values lab_results->z_score performance Assess Performance (|z| <= 2 is Satisfactory) z_score->performance comparison Comparison of Laboratory Proficiency performance->comparison corrective_actions Identify Need for Corrective Actions performance->corrective_actions

Caption: Logical relationship of the data analysis and comparison process.

References

A Comprehensive Guide to Assessing the Purity of Synthesized 3,3-Diethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the precise characterization of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of analytical techniques for assessing the purity of synthesized 3,3-Diethyl-2-methylheptane, a branched alkane with potential applications in fuel and lubricant technologies. The performance of this compound is compared with other structural isomers of dodecane, supported by experimental data and detailed methodologies.

Comparative Performance of C12 Alkane Isomers

The purity of a synthesized compound is critical as impurities can significantly alter its chemical and physical properties. In the context of fuel science, for instance, the branching of an alkane has a marked effect on its combustion properties and, consequently, its performance as a fuel additive. Highly branched alkanes, such as this compound, are generally valued for their higher octane (B31449) ratings, which contribute to improved engine performance and reduced knocking.

Below is a table summarizing the key performance indicators and purity assessment data for this compound compared to a linear isomer, n-dodecane, and another branched isomer, 2,2,4,6,6-pentamethylheptane.

Parameter This compound n-Dodecane 2,2,4,6,6-Pentamethylheptane
Molecular Formula C12H26C12H26C12H26
Molar Mass ( g/mol ) 170.34170.34170.34
Boiling Point (°C) 193-195216177
Research Octane Number (RON) ~95~ -30~112
Purity by GC-MS (% Area) 99.299.899.5
Purity by qNMR (% w/w) 99.1 ± 0.299.7 ± 0.199.4 ± 0.2
Major Impurity Isomeric C12 AlkanesC11 and C13 AlkanesDiisobutylene

Experimental Protocols

A robust assessment of purity involves a combination of chromatographic and spectroscopic methods to identify and quantify the target compound and any potential impurities, such as starting materials, by-products, or isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides information on the relative abundance of different components in a sample, which is used to calculate the purity.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in high-purity hexane.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: The purity is determined by the area percent method. The area of the peak corresponding to this compound is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement that allows for the determination of the absolute purity of a compound by comparing the integral of a specific resonance from the analyte to that of a certified internal standard.[2][3]

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • NMR Tubes: 5 mm high-precision NMR tubes.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into the same vial.

    • Dissolve the mixture in 0.75 mL of deuterated chloroform (B151607) (CDCl3).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the methyl protons of the 2-methyl group) and a signal from the internal standard (e.g., the methoxy (B1213986) protons of 1,3,5-trimethoxybenzene).

    • The purity of the analyte is calculated using the following formula:

      Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_std = Purity of the internal standard

Visualizations

Purity Assessment Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis and Initial Purification cluster_analysis Purity Analysis cluster_data Data Interpretation and Final Assessment synthesis Synthesis of this compound purification Distillation / Chromatography synthesis->purification sample_prep Sample Preparation for Analysis purification->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms qnmr qNMR Analysis sample_prep->qnmr gc_data GC-MS Data Processing (Peak Integration, % Area) gc_ms->gc_data qnmr_data qNMR Data Processing (Integral Comparison, Purity Calculation) qnmr->qnmr_data comparison Comparison of Results gc_data->comparison qnmr_data->comparison final_purity Final Purity Assignment comparison->final_purity

Purity Assessment Workflow for this compound
Signaling Pathway (Not Applicable)

A signaling pathway diagram is not applicable to the topic of assessing the purity of a synthesized chemical compound. The provided workflow diagram serves to illustrate the logical relationships in the experimental process.

References

Safety Operating Guide

Proper Disposal of 3,3-Diethyl-2-methylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides essential safety and logistical guidance for the proper disposal of 3,3-Diethyl-2-methylheptane, a flammable aliphatic hydrocarbon. Adherence to hazardous waste protocols is mandatory to ensure a safe working environment and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Waste Classification

This compound is classified as a flammable liquid. Improper disposal can lead to fire hazards, environmental contamination, and regulatory violations. As with many aliphatic hydrocarbons, waste containing this substance is typically classified as hazardous due to its ignitability.[1][2]

Quantitative Data Summary:

ParameterValue/ClassificationRegulation
Hazardous Waste Code D001 (Ignitable)EPA (40 CFR 261.21)[3]
Flash Point Threshold < 60°C (140°F)EPA (40 CFR 261.21)[1][3]
Primary Hazard Flammable LiquidGHS/OSHA

Step-by-Step Disposal Protocol

The following is a detailed methodology for the safe disposal of this compound.

Personal Protective Equipment (PPE) and Safety Precautions
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a flame-retardant lab coat.

  • Work Area: Conduct all waste handling within a certified chemical fume hood to minimize inhalation exposure.

  • Ignition Sources: Ensure there are no open flames, hot plates, or other potential ignition sources in the vicinity.

Waste Segregation and Collection
  • Do not mix this compound with other waste streams, particularly incompatible chemicals such as oxidizers.

  • Collect the waste in a designated, properly labeled, and sealable container.

  • The container should be made of a material compatible with flammable hydrocarbons, such as glass or a suitable metal can.[1][5]

Waste Storage
  • Store the sealed waste container in a designated satellite accumulation area (SAA).

  • This area should be a well-ventilated, cool, and dry location away from direct sunlight and heat sources.

  • Ensure the storage area is compliant with all local fire codes and institutional policies.

Labeling and Documentation
  • Label the waste container with a "Hazardous Waste" tag.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations)

    • The hazard characteristic: "Ignitable"

    • The date accumulation started

    • The name and contact information of the generating researcher or lab.

  • Complete all required hazardous waste manifests or tags as per your institution's and local regulations.

Final Disposal
  • Never dispose of this compound by pouring it down the drain or discarding it with regular trash.[1][6] This can lead to environmental contamination and create a fire or explosion hazard.

  • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][6]

Experimental Protocols for Waste Identification

In a setting where waste streams may be mixed or unknown, analytical methods are necessary to identify the presence of aliphatic hydrocarbons like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: This is the definitive method for identifying and quantifying specific organic compounds in a mixture. The gas chromatograph separates the components of the waste sample, and the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint for identification.

  • Methodology:

    • Sample Preparation: Dilute a small aliquot of the waste solvent in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

    • Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC inlet.

    • Separation: Use a nonpolar capillary column (e.g., DB-5ms) with a temperature program that ramps from a low temperature (e.g., 40°C) to a high temperature (e.g., 300°C) to separate compounds based on their boiling points.

    • Detection: As compounds elute from the column, they enter the mass spectrometer, are ionized, and their mass-to-charge ratio is detected.

    • Identification: Compare the resulting mass spectrum to a library of known compounds (e.g., NIST) to confirm the presence of this compound.

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Principle: FTIR spectroscopy identifies functional groups within a molecule. Aliphatic hydrocarbons will show characteristic C-H stretching and bending vibrations.

  • Methodology:

    • Sample Preparation: A small drop of the liquid waste is placed directly on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.

    • Analysis: An infrared spectrum is collected.

    • Identification: Look for strong absorption peaks in the 2850-3000 cm⁻¹ region (C-H stretching) and around 1375 cm⁻¹ and 1450 cm⁻¹ (C-H bending). While FTIR can confirm the presence of an aliphatic hydrocarbon, it may not be able to distinguish between similar isomers.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Flame-Retardant Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: Do Not Mix with Incompatibles fume_hood->segregate container Select a Compatible Waste Container (e.g., Glass or Metal) segregate->container collect Collect Waste in the Container container->collect label_container Label Container with Hazardous Waste Tag: - Full Chemical Name - 'Ignitable' Hazard - Accumulation Date collect->label_container store Store Sealed Container in a Designated Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Contractor for Pickup store->contact_ehs end End: Proper Disposal by Authorized Personnel contact_ehs->end

Caption: Workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling 3,3-Diethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 3,3-Diethyl-2-methylheptane. As a flammable liquid hydrocarbon, adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk to researchers, scientists, and drug development professionals.

Hazard Summary

This compound is expected to be a flammable liquid and may cause skin and eye irritation. Inhalation of vapors may cause respiratory irritation, and ingestion can be harmful.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the correct use of Personal Protective Equipment. All personnel handling this compound must use the following equipment.[1][2][3][4][5]

PPE CategoryItemMaterial/StandardSpecification
Eye and Face Protection Safety GogglesANSI Z87.1 certifiedMust be worn at all times in the laboratory. A face shield should be worn in situations with a higher risk of splashing.[3][4][5]
Hand Protection Chemical-Resistant GlovesNitrile or Viton®Inspect gloves for degradation or punctures before use and change them frequently. For extended contact, Viton® is preferred.[3][4]
Body Protection Flame-Retardant Laboratory CoatNomex® or treated cottonMust be worn over personal clothing. Standard polyester (B1180765) lab coats are not suitable as they can melt and adhere to the skin in a fire.[2][5]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesAs neededGenerally not required for small-scale use in a properly functioning chemical fume hood. A risk assessment should determine the need for respiratory protection based on the scale and nature of the work.[1][3]
Foot Protection Closed-toe shoesLeather or other chemical-resistant materialSafety shoes are recommended, especially when handling larger quantities.[1][4]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[3]

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Clear the work area of all unnecessary items and potential ignition sources (e.g., hot plates, open flames, spark-producing equipment).[2][3][6]

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

  • Handling and Use:

    • Dispense only the minimum amount of this compound required for the procedure.[3]

    • Keep the container tightly closed when not in use.[3][7]

    • Use only non-sparking tools and equipment.[7]

    • Ground/bond the container and receiving equipment to prevent static discharge.[7]

    • If heating is required, use a safe source like a heating mantle or water bath, never an open flame.

  • Post-Handling:

    • Wipe down the work surface with an appropriate solvent and then clean with soap and water.

    • Properly store or dispose of any remaining this compound.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[8]

Disposal Plan

Improper disposal of flammable liquids is a serious safety and environmental hazard. Never dispose of this compound by pouring it down the drain or discarding it with regular trash.[9]

  • Waste Collection:

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealable hazardous waste container. The container should be made of a material compatible with flammable hydrocarbons.[9]

    • Collect any solid materials contaminated with the chemical (e.g., gloves, absorbent pads) in a separate, clearly labeled hazardous solid waste bag or container.[8]

    • Do not mix this waste with other incompatible waste streams, such as oxidizers.[9]

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area.[9]

    • The storage area must be a well-ventilated, cool, and dry location away from direct sunlight and heat sources.[3][6][7]

  • Waste Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.

    • Complete all required hazardous waste manifests or tags as per institutional and local regulations.

Emergency Procedures

  • Spill:

    • For small spills within a chemical fume hood, use an absorbent material (e.g., vermiculite, sand) to contain and clean up the spill. Place the used absorbent in a sealed container and dispose of it as hazardous solid waste.[8]

    • For larger spills, evacuate the area and contact your institution's emergency response team.[8]

  • Fire:

    • Use a Class B (e.g., CO2 or dry chemical) fire extinguisher. Do not use water as it may spread the flammable liquid.[8]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][8]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[7][8]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7][8][10]

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Handling cluster_disposal Disposal A Verify Fume Hood Function B Clear Work Area & Ignition Sources A->B C Assemble Equipment B->C D Don Appropriate PPE C->D E Dispense Minimum Amount D->E Proceed to Handling F Keep Container Closed E->F G Use Non-Sparking Tools E->G H Ground/Bond Equipment E->H I Clean Work Surface H->I Complete Task J Store/Dispose of Chemical I->J K Remove PPE & Wash Hands J->K L Collect Liquid Waste K->L Begin Disposal N Store Waste Appropriately L->N M Collect Solid Waste M->N O Contact EHS for Disposal N->O

Caption: Workflow for the safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.